Amsacrine Hydrochloride

Catalog No.
S548224
CAS No.
54301-15-4
M.F
C21H20ClN3O3S
M. Wt
429.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amsacrine Hydrochloride

CAS Number

54301-15-4

Product Name

Amsacrine Hydrochloride

IUPAC Name

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;hydrochloride

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C21H19N3O3S.ClH/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-13,24H,1-2H3,(H,22,23);1H

InChI Key

WDISRLXRMMTXEV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AMSA, AMSA P D, AMSA P-D, AMSA PD, Amsacrina, Amsacrine, Amsidine, Amsidyl, Cain Acridine, Cain's Acridine, Cains Acridine, m-AMSA, meta AMSA, meta-AMSA, NSC 141549, NSC 156303, NSC 249992, NSC-141549, NSC-156303, NSC-249992, NSC141549, NSC156303, NSC249992, SN 11841, SN-11841, SN11841

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl

The exact mass of the compound Amsacrine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141549. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

amsacrine hydrochloride mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Amsacrine exerts its cytotoxic effect through a dual mechanism that primarily disrupts DNA integrity and function in rapidly dividing cells.

  • DNA Intercalation and Topoisomerase II Poisoning: The drug binds to DNA through intercalation, where the acridine moiety inserts between DNA base pairs, with a specificity for A-T pairs [1] [2]. More critically, amsacrine functions as a topoisomerase II (Topo II) poison [3]. It stabilizes the transient covalent complex between Topo II and DNA, known as the "cleavage complex," which prevents the enzyme from re-ligating the double-strand breaks it creates [3] [2]. This results in the accumulation of permanent DNA breaks.
  • Cellular Consequences: The accumulation of double-strand breaks ultimately triggers apoptosis (programmed cell death) [2]. Cytotoxicity is greatest during the S phase of the cell cycle when topoisomerase II levels are at their peak [1].

The diagram below illustrates this primary mechanism:

G AMSA Amsacrine Hydrochloride DNA DNA Double Helix AMSA->DNA 1. Intercalates into DNA TopoII Topoisomerase II AMSA->TopoII 2. Inhibits Enzyme CleavageComplex Stabilized Cleavage Complex DNA->CleavageComplex TopoII->CleavageComplex DSB Accumulation of Double-Strand Breaks CleavageComplex->DSB 3. Prevents Re-ligation Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Amsacrine intercalates into DNA and inhibits Topoisomerase II, stabilizing the cleavage complex and causing lethal DNA breaks.

Key Quantitative Data and Physicochemical Properties

The tables below summarize essential quantitative data on amsacrine's drug-target interactions and its physicochemical and pharmacokinetic properties.

Table 1: Drug-Target Interactions and Functional Data

Target Action Key Quantitative Findings & Functional Impact
Topoisomerase II Inhibitor/Poison [1] [3] Induces enzyme-mediated DNA cleavage; head group substituents critically determine activity [3].
DNA Intercalation [1] Binds with specificity for A-T base pairs [1].
Potassium Channel KCNH2 (hERG) Inhibitor [1] [4] Blocks hERG current (IC₅₀: 209.4 nM in HEK 293 cells); linked to cardiotoxic effects [4].

Table 2: Physicochemical and Pharmacokinetic Properties

Property Description
Molecular Formula C₂₁H₂₀ClN₃O₃S [1] [4]
Molecular Weight 429.92 g/mol (for hydrochloride salt) [5] [4]
Protein Binding High (96-98%) [1]
Metabolism Extensive, primarily hepatic; converted to a glutathione conjugate [1]
Half-life 8-9 hours [1]

Structure-Activity Relationship (SAR) Insights

The molecular structure of amsacrine is key to its function, and specific modifications can drastically alter its activity.

  • The Acridine Moiety: This planar ring system is responsible for DNA intercalation, which helps position the drug correctly and increases its affinity for the Topo II-DNA complex [3] [2].
  • The Anisidide Head Group: This group is crucial for poisoning Topo II. The position of the methoxy group on this ring is critical [3].
    • A 3'-methoxy group (the meta position, as in m-AMSA) restricts the rotation of the head group into a favorable orientation for inhibiting the enzyme [3].
    • Shifting the methoxy to the 2'-position (the ortho position, yielding o-AMSA) increases the molecule's rotational freedom and abrogates its activity as a Topo II poison, despite o-AMSA being a stronger DNA intercalator [3].
  • The Role of Intercalation: While intercalation increases binding affinity, the activity and specificity of amsacrine as a Topo II poison are largely embodied in the head group itself. The detached head group can still enhance Topo II-mediated DNA cleavage, though with about 100-fold lower affinity [3].

Experimental Protocols for Mechanism Elucidation

For researchers aiming to study amsacrine's mechanism, here are detailed methodologies for key assays.

Topoisomerase II DNA Cleavage Assay [3] This assay directly measures the drug's ability to poison Topo II by quantifying enzyme-mediated DNA strand breaks.

  • Reaction Setup: A typical 20 µL reaction contains:
    • 220 nM human topoisomerase IIα or IIβ
    • 10 nM negatively supercoiled pBR322 DNA
    • DNA cleavage buffer (10 mM Tris-HCl pH 7.9, 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% glycerol)
    • Amsacrine (e.g., 0–50 µM range for full compound)
  • Incubation & Trapping: Mixtures are incubated at 37°C for 6 minutes. Enzyme-DNA cleavage complexes are trapped by adding SDS to a final concentration of 0.5%.
  • Digestion & Analysis: Proteinase K is added (45°C for 30 min) to digest the enzyme. Samples are analyzed by 1% agarose gel electrophoresis.
  • Quantification: DNA cleavage is quantified by the conversion of supercoiled plasmid DNA to linear molecules. The linear DNA is visualized under UV light and quantified using a digital imaging system.

DNA Cleavage Site Mapping [3] This protocol identifies the specific genomic locations where amsacrine induces Topo II-mediated DNA cleavage.

  • DNA Substrate Preparation: A plasmid like pBR322 is linearized, and one end is selectively labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
  • Cleavage Reaction: The end-labeled DNA fragment is incubated with human topoisomerase IIα and amsacrine in cleavage buffer supplemented with 1 mM ATP at 37°C for a short duration (e.g., 30 seconds).
  • Complex Trapping & Analysis: Reactions are stopped with SDS and EDTA. After proteinase K digestion, the DNA is purified, denatured, and resolved on a high-resolution denaturing polyacrylamide gel. The cleavage sites are visualized by autoradiography.

Research Applications and Toxicity Profile

Understanding amsacrine's full profile is essential for its application in research and potential repurposing.

  • Research and Repurposing: A 2019 high-throughput screening study identified amsacrine as a top candidate adjuvant for glaucoma filtration surgery. In a rabbit model, it was more effective than the current standard (mitomycin C) in reducing intraocular pressure and improving surgical outcomes over the long term, without significant ocular irritation [6].
  • Adverse Effects and Toxicity:
    • The primary toxicity is myelosuppression (bone marrow suppression) [1].
    • It exhibits cardiotoxic effects, which are linked to its inhibition of the hERG potassium channel [1] [4].
    • In vitro, it causes dose-dependent increases in chromosomal aberrations and sister chromatid exchanges (SCEs) [4].
    • Symptoms of overdose include nausea, vomiting, diarrhea, and rarely, cardiotoxicity [1].

References

what is amsacrine hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Basic Properties

The table below summarizes the fundamental chemical and identifying information for amsacrine hydrochloride [1] [2] [3].

Property Description
CAS Number 54301-15-4 [1] [3]
Synonym(s) m-AMSA; Acridinyl anisidide [1] [4] [2]
Molecular Formula C21H20ClN3O3S [1] [3]
Molecular Weight 429.92 g/mol [1] [3]
Chemical Name N-{4-[(acridin-9-yl)amino]-3-methoxyphenyl}methanesulfonamide hydrochloride [3]
Physical Form Solid [5]
Storage -20°C powder [4]

Mechanism of Action and Pharmacology

This compound is a cytotoxic agent whose primary mechanism involves targeting DNA topoisomerase II.

  • Mode of Action: The drug is a topoisomerase II poison [4] [6]. It binds to and stabilizes the covalent complex formed between topoisomerase II and DNA, which is an intermediate step in the enzyme's normal function of cleaving and re-ligating DNA strands. This action inhibits the re-ligation step, leading to an increase in double-stranded DNA breaks [6]. The drug's structure is key to this function, comprising an acridine moiety that intercalates into DNA, and a methanesulfon-m-anisidide head group that is critical for interactions within the topoisomerase II-DNA complex [6].
  • Cellular Consequences: The accumulation of persistent DNA breaks ultimately triggers apoptosis (programmed cell death) [7]. Cytotoxicity is greatest during the S-phase of the cell cycle when topoisomerase II levels are highest [2].

The following diagram illustrates the mechanism by which this compound poisons topoisomerase II and induces DNA damage:

G TopoII Topoisomerase II (Topo II) CleavageComplex Topo II-DNA Cleavage Complex TopoII->CleavageComplex  Binds & Cleaves DNA DNA Double Helix DNA->CleavageComplex DNABreak Accumulation of Double-Stranded DNA Breaks CleavageComplex->DNABreak  Prevents Re-ligation Apoptosis Apoptosis (Programmed Cell Death) DNABreak->Apoptosis Drug This compound Drug->CleavageComplex  Binds & Stabilizes

Clinical and Research Applications

This compound is primarily used in a clinical and research context for its antineoplastic properties.

  • Therapeutic Indication: It is used for the treatment of acute myeloid leukemia (AML), particularly in cases that are refractory or have relapsed following initial therapy [7] [2]. It is also used for malignant lymphomas [2].
  • Usage Note: It is often administered in combination with other antineoplastic agents as part of chemotherapy protocols [2].
  • Adverse Effects: The drug produces consistent myelosuppression (bone marrow suppression) and has cardiotoxic potential, which can manifest as QTc prolongation and an increased risk of arrhythmias, though the overall incidence is reported to be low [7] [2].

Experimental and Handling Data

For researchers, the following data on pharmacology and practical handling is relevant.

Pharmacokinetics and Safety Profile
Parameter Detail
Protein Binding 96-98% [2]
Metabolism Extensive, primarily hepatic; converted to a glutathione conjugate [2]
Half-Life 8-9 hours [2]
Primary Risk Classified as a Dangerous Good for transport [1]
Solubility (in vitro) Soluble in DMSO (e.g., 62.5 mg/mL); insoluble in water and ethanol [4] [5]
In Vitro DNA Cleavage Assay Protocol

This protocol, adapted from research literature, is used to study the drug's effect on topoisomerase II-mediated DNA cleavage [6].

  • Reaction Mixture: Combine the following in a total volume of 20 µL:

    • 220 nM human topoisomerase IIα or IIβ
    • 10 nM negatively supercoiled plasmid DNA (e.g., pBR322)
    • DNA cleavage buffer (10 mM Tris-HCl pH 7.9, 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% glycerol)
    • This compound (typically tested in a range of 0–50 µM)
  • Incubation: Incubate the reaction mixture at 37°C for 6 minutes.

  • Trapping Complexes: Add 2 µL of 5% SDS followed by 2 µL of 250 mM EDTA (pH 8.0) to trap the enzyme-DNA cleavage complexes.

  • Digestion: Add 2 µL of proteinase K (0.8 mg/mL) and incubate at 45°C for 30 minutes to digest the enzyme.

  • Analysis: Load samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide and run electrophoresis. Visualize DNA bands under UV light; DNA cleavage is quantified by the conversion of supercoiled plasmid DNA to linear molecules.

The workflow for this assay is summarized below:

G Start Prepare Reaction Mix: Topo II, DNA, Buffer, Drug Incubate Incubate at 37°C for 6 min Start->Incubate Trap Trap Complexes: Add SDS & EDTA Incubate->Trap Digest Digest Enzyme: Add Proteinase K at 45°C for 30 min Trap->Digest Analyze Analyze by Agarose Gel Electrophoresis Digest->Analyze

Key Insights for Researchers

  • Structure-Activity Relationship: Research indicates that the 3'-methoxy group on the anilide ring is critical for optimal activity. Shifting this group to the 2'-position (o-AMSA) results in a stronger DNA intercalator but a much less potent topoisomerase II poison, highlighting that intercalation alone is not sufficient for maximal activity [6].
  • Off-Target Effects: Studies show that amsacrine can block the hERG potassium channel (KCNH2), which provides a mechanistic explanation for its observed cardiotoxic side effect of QTc prolongation [2] [5].

References

amsacrine hydrochloride spectral data

Author: Smolecule Technical Support Team. Date: February 2026

DNA-Binding Properties of Amsacrine

The following table summarizes the key findings from spectroscopic studies on the interaction between amsacrine and DNA, which is crucial for its anticancer activity.

Spectroscopic Technique Key Findings on DNA Binding Reported Values
UV-Visible Spectroscopy Confirmed interaction with DNA; used to determine the binding constant. [1] Binding Constant (K) = ( 1.2 \pm 0.1 \times 10^{4} M^{-1} ) [1]
Circular Dichroism (CD) Detected conformational changes in DNA structure upon drug binding. [1] Not Specified
Raman Spectroscopy Indicated a binding preference for AT base pairs; also suggested minor groove binding components. [1] Not Specified

Experimental Protocol for DNA-Binding Studies

For researchers aiming to reproduce or build upon these findings, here is a detailed methodology based on the published study [1]:

  • Material Preparation: Prepare a solution of native calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) to maintain physiological conditions. The concentration of DNA should be accurately determined using its known molar extinction coefficient.
  • Sample Preparation: Create a series of solutions with a constant DNA concentration and varying concentrations of amsacrine. A typical molar ratio (drug-to-DNA) range of 0 to 1 is often used to observe the binding saturation.
  • Instrumental Analysis:
    • UV-Vis: Record absorption spectra for each solution. A hypochromic effect and red shift (bathochromic shift) in the amsacrine absorption peak are characteristic of intercalation. Use these changes to calculate the binding constant, for instance, using the Benesi-Hildebrand plot or similar methods.
    • Circular Dichroism: Collect CD spectra of DNA both in the presence and absence of the drug. Observe changes in the characteristic B-form DNA CD signature (e.g., around 245 nm and 275 nm) to understand the conformational perturbations induced by amsacrine.
    • Raman Spectroscopy: Acquire Raman spectra of DNA and the drug-DNA complexes. Pay close attention to shifts in vibrational bands corresponding to DNA bases (adenine, thymine, guanine, cytosine) and the sugar-phosphate backbone to infer the binding mode and sequence preference.

The experimental workflow for these analyses can be visualized as follows:

Calf Thymus DNA\nSolution Calf Thymus DNA Solution Prepare Drug-DNA\nComplexes Prepare Drug-DNA Complexes Calf Thymus DNA\nSolution->Prepare Drug-DNA\nComplexes UV-Vis\nSpectroscopy UV-Vis Spectroscopy Prepare Drug-DNA\nComplexes->UV-Vis\nSpectroscopy Hypochromicity & Red Shift Binding Constant (K) Circular Dichroism\n(CD) Spectroscopy Circular Dichroism (CD) Spectroscopy Prepare Drug-DNA\nComplexes->Circular Dichroism\n(CD) Spectroscopy DNA Conformational Changes Raman\nSpectroscopy Raman Spectroscopy Prepare Drug-DNA\nComplexes->Raman\nSpectroscopy Vibrational Band Shifts AT Preference Identified Amsacrine\nSolution Amsacrine Solution Amsacrine\nSolution->Prepare Drug-DNA\nComplexes Binding Mode Confirmation\n(Intercalation) Binding Mode Confirmation (Intercalation) UV-Vis\nSpectroscopy->Binding Mode Confirmation\n(Intercalation) Circular Dichroism\n(CD) Spectroscopy->Binding Mode Confirmation\n(Intercalation) Raman\nSpectroscopy->Binding Mode Confirmation\n(Intercalation) Mechanistic Insight\nfor Cytotoxic Efficacy Mechanistic Insight for Cytotoxic Efficacy Binding Mode Confirmation\n(Intercalation)->Mechanistic Insight\nfor Cytotoxic Efficacy

Alternative Approaches for Spectral Data

Since the search results did not contain the full spectral data, you may consider these approaches to obtain it:

  • Specialized Chemical Databases: Search commercial chemical supplier catalogs (e.g., MedChemExpress [2]) or spectral databases like SDBS (Spectral Database for Organic Compounds) which often contain NMR, IR, and mass spectra.
  • Re-evaluate Existing Literature: Re-examine foundational papers, especially those focused on the synthesis and structural analysis of amsacrine and its derivatives [3], as they may contain spectral characterization data in their experimental sections.
  • Computational Chemistry: Employ Density Functional Theory (DFT) calculations to predict the molecular properties and spectroscopic characteristics of amsacrine. The methodology described for amodiaquine [4] can serve as a excellent guide for such an approach, allowing for the prediction of FT-IR, NMR, and UV-Vis spectra.

References

amsacrine hydrochloride acridine derivative

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathways

Amsacrine exerts its cytotoxic effect through a dual mechanism that ultimately triggers apoptosis in rapidly dividing cells.

  • DNA Intercalation and Topoisomerase II Poisoning: The planar acridine ring of amsacrine intercalates between DNA base pairs, with a noted specificity for adenosine-thymine (A-T) pairs [1] [2]. More critically, amsacrine functions as a "topoisomerase II poison." It stabilizes a transient, covalent complex between topoisomerase II and DNA (known as the "cleavage complex"), preventing the enzyme from re-ligating the DNA strands it has cut [3]. This action results in persistent protein-associated DNA double-strand breaks [3].
  • Structural Insights: The drug's structure is key to its function. It consists of an acridine moiety for DNA intercalation and a 4'-amino-methanesulfon-m-anisidide head group that is crucial for interactions with the topoisomerase II enzyme [3]. The position of the methoxy group on the anisidide ring is critical; the 3'-methoxy (meta) derivative (m-AMSA) is active, while the 2'-methoxy (ortho) derivative (o-AMSA) is not, despite being a stronger intercalator [3]. This indicates that specific interactions of the head group within the ternary complex are vital for poisoning the enzyme.
  • Cellular Consequences and Apoptosis: The stabilization of the topoisomerase II-DNA cleavage complex leads to replication fork arrest and severe DNA damage during the S-phase of the cell cycle [2]. This damage initiates a cascade of events including caspase-9 and caspase-3 activation, an increase in intracellular calcium, mitochondrial depolarization, and down-regulation of the anti-apoptotic protein MCL1, culminating in programmed cell death [4].

The following diagram illustrates the signaling pathway through which amsacrine hydrochloride induces apoptosis in tumor cells.

G AMSA Amsacrine HCl DNA DNA Intercalation (A-T pairs) AMSA->DNA TopoII Stabilizes Topo II-DNA Cleavage Complex DNA->TopoII DSB Double-Strand DNA Breaks TopoII->DSB RepStress Replication Stress (S-phase arrest) DSB->RepStress Caspase9 Caspase-9 Activation RepStress->Caspase9 Ca ↑ Intracellular Ca²⁺ RepStress->Ca MCL1 MCL1 Down-regulation RepStress->MCL1 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito Mitochondrial Depolarization Ca->Mito Mito->Apoptosis MCL1->Apoptosis

Amsacrine induces apoptosis via DNA damage and mitochondrial pathways.

Experimental Protocols

For researchers aiming to study amsacrine, here are detailed methodologies for two key assays.

DNA Relaxation Assay for Topoisomerase I Inhibition

This protocol, adapted from a study on mycobacterial TopA, is used to evaluate the inhibition of type I topoisomerase activity [5].

  • Materials and Reagents:

    • Purified topoisomerase I enzyme (e.g., M. smegmatis MsTopA).
    • Negatively supercoiled plasmid DNA (e.g., pUC19).
    • This compound stock solution (e.g., 20 mM in DMSO).
    • Reaction Buffer: 25 mM NaH₂PO₄ (pH 8.0), 150 mM NaCl, 5% glycerol, 10 mM MgCl₂.
    • 0.5 M EDTA, pH 8.0.
    • TAE buffer and 0.8% agarose gel for electrophoresis.
    • Ethidium bromide or other DNA stain.
  • Procedure:

    • Prepare an 18 µL reaction mixture containing 120 ng of MsTopA enzyme and the reaction buffer.
    • Add the amsacrine inhibitor to the desired final concentration (e.g., 15–60 µM) and incubate on ice for 30 minutes.
    • Initiate the reaction by adding 2 µL (140 ng) of the supercoiled pUC19 plasmid DNA.
    • Incubate the complete reaction at 37°C for 15 minutes.
    • Stop the reaction by adding 1.5 µL of 0.5 M EDTA.
    • Resolve the DNA products by electrophoresis on a 0.8% agarose gel in TAE buffer at 140 V for 3 hours.
    • Stain the gel with ethidium bromide for 30 minutes and visualize under UV light.
  • Analysis: The inhibition of TopA activity is indicated by a reduction in the relaxation of the supercoiled plasmid DNA. A functional enzyme will convert supercoiled DNA into a ladder of relaxed topoisomers; an effective inhibitor will preserve the supercoiled DNA band [5].

Plasmid DNA Cleavage Assay for Topoisomerase II Poisoning

This protocol measures the ability of amsacrine to increase topoisomerase II-mediated DNA cleavage [3].

  • Materials and Reagents:

    • Purified human topoisomerase IIα or IIβ.
    • Negatively supercoiled plasmid DNA (e.g., pBR322).
    • Amsacrine and derivative stock solutions.
    • DNA Cleavage Buffer: 10 mM Tris-HCl (pH 7.9), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% (v/v) glycerol.
    • Trapping Solution: 5% SDS.
    • 250 mM EDTA, pH 8.0.
    • Proteinase K (0.8 mg/mL solution).
    • Agarose gel electrophoresis equipment.
  • Procedure:

    • In a 20 µL total volume, combine 220 nM topoisomerase II and 10 nM supercoiled pBR322 DNA in DNA cleavage buffer.
    • Add the test compound (e.g., 0–50 µM for m-AMSA) and incubate at 37°C for 6 minutes.
    • Trap the enzyme-DNA cleavage complexes by adding 2 µL of 5% SDS, followed immediately by 2 µL of 250 mM EDTA.
    • Add 2 µL of Proteinase K solution (0.8 mg/mL) and incubate at 45°C for 30 minutes to digest the enzyme.
    • Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide and run the gel.
    • Visualize DNA bands with UV light.
  • Analysis: The conversion of supercoiled plasmid DNA (Form I) to linear DNA (Form III) is quantified. An increase in linear DNA directly indicates enhanced DNA cleavage due to the stabilization of the topoisomerase II-DNA cleavage complex by the poison [3].

Quantitative & Pharmacological Data

The following tables consolidate key quantitative information for amsacrine.

Cell Line Assay Type IC₅₀ / GI₅₀ Value Reference
CCRF-CEM (Leukemia) Cytotoxicity (72 hr) 0.13 µM [6]
A2780 (Ovarian) Growth Inhibition (72 hr) 0.027 µM [6]
A549 (Lung) Cytotoxicity (72 hr) 0.03 µM (Wild-type p53) [6]
HCT-116 (Colon) Cytotoxicity (XTT assay) 0.7 µM [6]
DU-145 (Prostate) Antiproliferative (72 hr) 0.3 µM [6]
Parameter Detail
Protein Binding 96-98% [2]
Metabolism Extensive, primarily hepatic; converted to a glutathione conjugate [2]
Half-Life 8-9 hours [2]
Key Toxicity Myelosuppression; Cardiotoxic effects (QTc prolongation, arrhythmias) [1] [2]
Ocular Irritation 0.1-10% AMSA showed no irritation in a Draize test (score 0.0), unlike mitoxantrone [7]

Research Applications & Derivatives

Research into amsacrine has expanded beyond its original use, revealing new potential and informing drug design.

  • Novel Therapeutic Candidate: A high-throughput screen of off-patent drugs identified amsacrine as a top candidate adjuvant for glaucoma filtration surgery. In a rabbit model, it demonstrated improved outcomes over the current standard, mitomycin C, by suppressing fibroblast proliferation and scar tissue formation [7].
  • Anti-Mycobacterial Activity: Amsacrine and its derivatives have been shown to inhibit mycobacterial topoisomerase I (TopA), an essential enzyme in Mycobacterium tuberculosis. Modifications to the sulfonamide moiety of amsacrine have yielded derivatives with increased inhibition efficiency and selectivity for the bacterial enzyme, presenting a potential new class of anti-tuberculosis drugs [5].
  • Structure-Activity Relationship (SAR): Studies on derivatives have confirmed that the head group is largely responsible for the activity and specificity of poisoning topoisomerase II. DNA intercalation by the acridine moiety primarily serves to increase the drug's affinity for the DNA-enzyme complex [3].

References

amsacrine hydrochloride background and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Synthesis

Amsacrine is an acridine derivative comprising an intercalative acridine moiety linked to a "head group" identified as 4'-amino-methanesulfon-m-anisidide [1]. Its discovery was rooted in its design as a DNA-binding agent [1].

The synthesis involves several steps [2]:

  • Sulfonation: 4-nitro-m-anisidine is reacted with methanesulfonyl chloride to form a sulfonyl amide intermediate.
  • Reduction: The nitro group of the intermediate is reduced to an amino group.
  • Coupling: The resulting 4-amino-3-methoxyphenyl-N-methansulfonamide is reacted with 9-chloroacridine to yield the final amsacrine compound.

The position of the methoxy group on the head group is critical for its activity. Shifting it from the active meta (3') position (m-AMSA) to the ortho (2') position (o-AMSA) significantly impairs its ability to poison topoisomerase II, even though o-AMSA is a stronger DNA intercalator [1].

Mechanism of Action and Quantitative Data

Amsacrine's cytotoxicity is multifaceted, with its primary target being topoisomerase II.

  • Topoisomerase II Poisoning: Amsacrine stabilizes the covalent complex between topoisomerase II and DNA, leading to an increase in double-stranded DNA breaks. It acts as an interfacial inhibitor, binding at the DNA-topoisomerase II interface and primarily decreasing the rate of DNA ligation [1]. Research indicates that while the acridine ring is important for intercalation and increasing the drug's affinity for the DNA-enzyme complex, much of the specific activity as a poison is embodied in the head group structure [1].
  • DNA Intercalation: The planar acridine ring structure allows amsacrine to intercalate between DNA base pairs, which contributes to its ability to inhibit topoisomerase II and disrupt DNA synthesis [2] [3].
  • Emerging Signaling Pathways: Beyond DNA damage, studies reveal that amsacrine can trigger apoptosis through other signaling pathways. Recent research shows it can downregulate the anti-apoptotic protein BCL2L1 (BCL-XL) in chronic myeloid leukemia (CML) cells. This occurs through a complex pathway involving the upregulation of SIDT2, increased NOX4 expression, ROS production, ERK inactivation, and subsequent suppression of HuR, an RNA-binding protein that stabilizes BCL2L1 mRNA [4].

The pathway below illustrates this novel mechanism of inducing apoptosis.

G Amsacrine-Induced Apoptosis via BCL2L1 Amsacrine Amsacrine SIDT2_Upregulation SIDT2_Upregulation Amsacrine->SIDT2_Upregulation Induces miR25_Downregulation miR25_Downregulation SIDT2_Upregulation->miR25_Downregulation NOX4_Upregulation NOX4_Upregulation miR25_Downregulation->NOX4_Upregulation ROS_Production ROS_Production NOX4_Upregulation->ROS_Production ERK_Inactivation ERK_Inactivation ROS_Production->ERK_Inactivation HuR_Suppression HuR_Suppression ERK_Inactivation->HuR_Suppression BCL2L1_Downregulation BCL2L1_Downregulation HuR_Suppression->BCL2L1_Downregulation Apoptosis Apoptosis BCL2L1_Downregulation->Apoptosis

Pharmacological and Experimental Data

The table below consolidates key quantitative and experimental data for amsacrine hydrochloride.

Category Parameter Value / Detail
Pharmacology Protein Binding [3] 96 - 98%
Half-Life [3] 8 - 9 hours
Metabolism [3] Extensive, primarily hepatic (glutathione conjugation)
Toxicity & Efficacy Key Toxicities [3] [2] Myelosuppression, cardiotoxicity (QTc prolongation, arrhythmias)
Clinical Efficacy [5] Effective in acute myelogenous leukemia; can produce complete remissions in patients refractory to cytarabine and daunorubicin. Largely ineffective in solid tumors.
Arrhythmia Incidence [2] 0.7% (in a study of 5340 patients)
Experimental Bioactivity HERG Channel Block (IC₅₀) [6] 209.4 nM (in HEK 293 cells)
In Vitro Cytotoxicity (IC₅₀) [4] ~10 µM (in K562 CML cells after 24h)

Key Experimental Protocols

For researchers, here are summaries of key methodologies used to study amsacrine.

  • Topoisomerase II DNA Cleavage Assay [1]: This assay is fundamental for confirming amsacrine's core mechanism. It involves incubating human topoisomerase IIα or β with negatively supercoiled plasmid DNA (like pBR322) in a cleavage buffer containing MgCl₂ and KCl. The reaction is initiated with the drug, and after a set time, enzyme-DNA complexes are trapped by adding SDS and EDTA. Proteinase K digests the enzyme, and the DNA is analyzed by agarose gel electrophoresis. DNA cleavage is quantified by the conversion of supercoiled DNA to linear forms.

  • Analysis of Apoptosis & Signaling [4]: To investigate the novel BCL2L1 pathway, you can treat target cells (e.g., K562 CML cells) with amsacrine. Apoptosis is confirmed by measuring Annexin V staining (via flow cytometry) and the cleavage of procaspase-3/-9 and PARP (via western blot). Key nodes in the pathway (like SIDT2, NOX4, phospho-ERK, HuR, and BCL2L1) can be analyzed using western blotting, quantitative PCR, and ROS detection assays. The specific role of ROS can be confirmed using the antioxidant N-acetylcysteine (NAC).

References

amsacrine hydrochloride biochemical pathway

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Amsacrine exerts its cytotoxic effects through several interconnected biochemical pathways, which are summarized in the table below.

Mechanism Description Key Findings
DNA Intercalation & Topoisomerase II Poisoning Binds DNA via acridine ring intercalation; inhibits Topo II religation, stabilizing DNA-Topo II cleavage complex [1] [2]. Induces protein-associated DNA double-strand breaks [1]. Head group (especially 3'-methoxy) critical for Topo II poisoning efficacy [1].
Redox Activity Undergoes reversible, low-potential oxidation to quinone diimine; acridine ring undergoes higher-potential oxidation and one-electron reduction [3]. Low oxidation potential may permit facile oxidation in vivo, contributing to biological activity and biomolecule interactions [3].
Apoptosis via SIDT2/NOX4/ERK/HuR Pathway Triggers autophagy-dependent SIDT2 upregulation, leading to NOX4-dependent ROS production, ERK inactivation, reduced HuR protein, and downregulated BCL2L1 (Bcl-xL) expression [4]. Pathway confirmed in CML cells; leads to caspase-3/-9 cleavage and apoptosis [4].

The signaling pathway for BCL2L1 downregulation can be visualized as follows:

G Amsacrine Amsacrine Autophagy Autophagy Amsacrine->Autophagy Induces SIDT2 SIDT2 Autophagy->SIDT2 Upregulates miR25 miR25 SIDT2->miR25 Suppresses NOX4 NOX4 miR25->NOX4 Inhibits (Relieves) ROS ROS NOX4->ROS Produces ERK ERK ROS->ERK Inactivates miR22 miR22 ERK->miR22 Suppresses (Relieves) HuR HuR miR22->HuR Inhibits BCL2L1_mRNA BCL2L1_mRNA HuR->BCL2L1_mRNA Destabilizes Apoptosis Apoptosis BCL2L1_mRNA->Apoptosis Downregulates Promotes

Amsacrine-induced apoptotic signaling pathway in CML cells.

Quantitative Biochemical and Pharmacological Profile

The quantitative data on amsacrine's properties and effects are essential for experimental design.

Parameter Value / Measurement Context / Conditions
Protein Binding 96 - 98% [2] In vivo
Half-life 8 - 9 hours [2] In vivo
IC₅₀ for Cell Viability ~10 µM [4] K562 CML cells, 24h treatment
HERG Channel Block (IC₅₀) 209.4 nM (HEK 293 cells); 2.0 µM (Xenopus oocytes) [5] In vitro; linked to QTc prolongation risk [6]
Topoisomerase II DNA Cleavage Assay 0 - 50 µM typical tested range [1] 220 nM human Topo IIα/β, 10 nM pBR322 DNA, 37°C, 6 min [1]
In Vivo Efficacy (Rabbit Model) 1% and 10% solutions [7] Used as adjuvant in glaucoma filtration surgery

Detailed Experimental Protocols

DNA Cleavage by Topoisomerase II

This assay measures amsacrine's ability to poison Topo II by trapping the enzyme-DNA cleavage complex [1].

  • Reagents: Human topoisomerase IIα or IIβ (220 nM), negatively supercoiled pBR322 DNA (10 nM), DNA cleavage buffer (10 mM Tris-HCl pH 7.9, 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% glycerol), test compound (e.g., 0-50 µM amsacrine in DMSO) [1].
  • Procedure:
    • Incubate enzyme and DNA in cleavage buffer with the test compound in a total volume of 20 µL at 37°C for 6 minutes.
    • Trap the cleavage complexes by adding 2 µL of 5% SDS.
    • Add 2 µL of 250 mM EDTA (pH 8.0) to chelate Mg²⁺.
    • Digest the protein with Proteinase K (2 µL of 0.8 mg/mL solution) at 45°C for 30 minutes.
    • Analyze DNA by electrophoresis in a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
  • Analysis: Visualize DNA bands under UV light. Conversion of supercoiled plasmid (fast-migrating) to linear form (slow-migrating) indicates DNA cleavage. Quantify band intensities to determine enhancement of cleavage relative to drug-free control [1].

The workflow for this assay is outlined below:

G Start Incubate Topo II, DNA & Compound Trap Trap Complexes (SDS) Start->Trap Digest Digest Protein (Proteinase K) Trap->Digest Electrophoresis Agarose Gel Electrophoresis Digest->Electrophoresis Analyze Visualize & Quantify DNA Forms Electrophoresis->Analyze

Topoisomerase II DNA cleavage assay workflow.

Voltammetric Analysis of Redox Behavior & Biomolecule Interactions

This electrochemical method characterizes amsacrine's redox properties and studies its interactions with biomolecules like DNA and Human Serum Albumin (HSA) [3].

  • Reagents: Amsacrine solution, appropriate buffer (e.g., at various pH levels), biomolecules (HSA, DNA). Equipment: Glassy Carbon Electrode (GCE), potentiostat [3].
  • Procedure (Cyclic Voltammetry):
    • Prepare amsacrine solution in a supporting electrolyte buffer.
    • Perform CV scans at varying scan rates (e.g., from 0.05 to 1.0 V/s) to study redox reversibility and kinetics.
    • Perform experiments at different pH values to determine proton involvement.
    • To study interactions, add aliquots of HSA or DNA solution to the amsacrine solution and record subsequent voltammograms.
  • Analysis:
    • Redox Pathways: Identify oxidation and reduction peaks. Amsacrine shows a reversible, low-potential oxidation of the diarylamine and a higher-potential oxidation of the acridine ring, plus a one-electron reduction of the acridine ring [3].
    • Biomolecule Interactions: A decrease in peak current or a shift in peak potential upon addition of HSA/DNA indicates binding. The extent of change can be used to assess binding affinity [3].

Emerging Research and Potential Repurposing

  • Antibacterial Candidate: Amsacrine and its derivatives inhibit mycobacterial topoisomerase I (TopA), impairing chromosome replication in M. smegmatis and suggesting potential for anti-tuberculosis drug development [8].
  • Novel Surgical Adjuvant: High-throughput screening identified amsacrine as a top candidate to prevent fibrosis in glaucoma filtration surgery, outperforming mitomycin C in a rabbit model by suppressing fibroblast proliferation and inducing apoptosis [7].

Key Considerations for Preclinical Research

  • Solubility and Formulation: Poorly water-soluble; requires DMSO for stock solutions. In vivo formulations often use complex vehicles (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) [5].
  • Stability: Stock solutions in DMSO are typically stored at -20°C [5].
  • Off-Target Effects: Potent inhibitor of the hERG potassium channel, underlying its known clinical risk of QTc prolongation and arrhythmia [5] [6]. This should be monitored in preclinical safety studies.

References

Fundamental Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Core Physicochemical Data for Amsacrine Hydrochloride [1]

Property Value / Description
CAS Number 54301-15-4
Molecular Formula C₂₁H₁₉N₃O₃S · HCl
Molecular Weight 429.92 g/mol
Melting Point 288 °C
Purity ≥ 98% (HPLC)
Appearance Light amber to dark green crystalline powder
Storage Store at Room Temperature (RT)
Hazmat Yes

Table 2: Spectral and Binding Properties

Property Description / Value Experimental Context
DNA Binding Constant ( 1.2 \pm 0.1 \times 10^{4} M^{-1} ) Weak to moderate strength binding with calf thymus DNA, as determined by UV-visible spectroscopy [2].
Base Pair Preference Preferentially intercalates between AT base pairs. Evidence from Raman spectroscopy shows greater perturbation of AT regions compared to GC pairs [2].
DNA Conformational Impact Local perturbation of native B-conformation; no full transition to A-DNA. Concluded from circular dichroism and Raman spectral data [2].
Redox Behavior Undergoes multiple oxidation and reduction processes. A 2025 electrochemical study identified a reversible, two-electron oxidation of the diarylamine and methanesulfonamide groups, and a separate two-electron oxidation of the acridine ring [3].

Mechanisms of Action and Biochemical Pathways

This compound exerts its cytotoxic effects through multiple interconnected mechanisms.

  • DNA Intercalation and Topoisomerase II Inhibition: The drug's primary established mechanism involves intercalating its acridine ring between DNA base pairs, preferentially at AT-rich regions. This intercalation stabilizes the covalent complex between topoisomerase II and DNA, preventing re-ligation of DNA strands and causing double-stranded DNA breaks that trigger apoptosis [4] [2].

  • Novel Signaling Pathway in CML Cells: Recent research reveals a DNA damage-independent pathway for inducing apoptosis in human chronic myeloid leukemia (CML) cells [5]. This pathway involves a complex cascade summarized in the diagram below:

G Amsacrine Amsacrine Autophagy Autophagy Amsacrine->Autophagy Triggers SIDT2 SIDT2 Autophagy->SIDT2 Upregulates miR_25 miR_25 SIDT2->miR_25 Decreases NOX4 NOX4 SIDT2->NOX4 Derepresses miR_25->NOX4 Inhibits (Normally) ROS ROS NOX4->ROS Produces ERK ERK ROS->ERK Inactivates miR_22 miR_22 ERK->miR_22 Normally Suppresses InactivatedERK Inactivated ERK ERK->InactivatedERK ROS HuR HuR miR_22->HuR Targets BCL2L1 BCL2L1 HuR->BCL2L1 Stabilizes mRNA HuR->BCL2L1 Leads to Downregulation Apoptosis Apoptosis BCL2L1->Apoptosis Downregulation Triggers InactivatedERK->miR_22 Derepresses

Diagram 1: Amsacrine induces apoptosis in CML cells via the SIDT2/NOX4/ERK/HuR pathway, ultimately downregulating the anti-apoptotic protein BCL2L1 [5].

  • Inhibition of Bacterial Topoisomerase I: Interestingly, amsacrine and its derivatives also inhibit mycobacterial topoisomerase I (TopA). The sulfonamide side chain is critical for this interaction. Inhibition of TopA disrupts chromosomal replication and cell cycle progression in bacteria like M. smegmatis, positioning these compounds as potential leads for new anti-tuberculosis drugs [6].

Experimental Protocols for Key Assays

DNA Binding Studies Using UV-Visible Spectroscopy

This protocol assesses the interaction between amsacrine and DNA by monitoring changes in the drug's absorption spectrum [2].

  • Materials: Highly polymerized calf thymus DNA; this compound; Buffer (e.g., physiological phosphate buffer).
  • Procedure:
    • Prepare a fixed concentration of amsacrine (e.g., 20 µM).
    • Titrate with increasing concentrations of DNA.
    • Record the UV-visible spectrum after each addition.
    • Observe a hypochromic effect (decrease in absorbance) and/or a red shift (bathochromic shift) in the amsacrine spectrum, indicating intercalative binding.
  • Data Analysis: The binding constant ((K)) can be calculated using the double reciprocal plot method from the absorbance data at a specific wavelength [2].
Topoisomerase II Inhibition Assay

This cell-based assay detects the stabilization of covalent topoisomerase II-DNA complexes [7].

  • Principle: The ICE (Isolation of In Vivo Complexes of Enzyme) assay quantifies drug-stabilized DNA-topoisomerase II complexes in intact cells.
  • Procedure:
    • Treat cultured human leukemia cells (e.g., CCRF-CEM) with amsacrine.
    • Lyse cells with a detergent-based, alkaline lysis buffer to precipitate protein-linked DNA.
    • Wash the precipitates to remove free proteins and unbound DNA.
    • Detect topoisomerase II covalently bound to DNA in the precipitate using SDS-PAGE and Western blotting with a topoisomerase II-specific antibody.
  • Interpretation: A higher level of precipitated topoisomerase II indicates a stronger "poisoning" effect of the drug.
Assessment of Apoptosis via Flow Cytometry

This protocol measures amsacrine-induced apoptosis using Annexin V staining [5] [8].

  • Materials: Cell line of interest (e.g., K562 CML cells); Amsacrine; Annexin V-FITC; Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD); Flow cytometer.
  • Procedure:
    • Treat cells with the desired IC₅₀ concentration of amsacrine (e.g., ~10 µM for K562) for 24 hours.
    • Harvest cells and wash with cold PBS.
    • Resuspend cells in a binding buffer containing Annexin V-FITC and PI (or 7-AAD).
    • Incubate in the dark for 15 minutes.
    • Analyze by flow cytometry within 1 hour.
  • Data Interpretation: Cells stained positive for Annexin V but negative for PI are in early apoptosis. Cells positive for both are in late apoptosis or necrosis.

Research and Clinical Applications

Table 3: Key Research and Clinical Applications of this compound

Application Area Key Findings / Use Context / Model System
Acute Leukemia Treatment Used as an antineoplastic agent, particularly for acute leukemia and malignant lymphoma [1]. Established clinical use; often explored in combination therapies to improve patient outcomes [1].
Chronic Myeloid Leukemia (CML) Research Induces apoptosis by downregulating BCL2L1 (BCL-XL) via the SIDT2/NOX4/ERK/HuR pathway [5]. Human CML cell lines (K562, KU812, MEG-01); provides a strategy to overcome resistance to BCR-ABL inhibitors [5].
Glaucoma Filtration Surgery As a candidate adjuvant, 10% AMSA showed superior long-term reduction of intraocular pressure and bleb survival compared to Mitomycin C in a rabbit model [8]. Repurposing study; high-throughput screening identified its potential to inhibit Tenon's capsule fibroblast proliferation [8].
Antimycobacterial Drug Development Derivatives of amsacrine selectively inhibit essential mycobacterial topoisomerase I (TopA), impairing bacterial growth and chromosome replication [6]. Mycobacterium smegmatis model; potential new class of anti-tuberculosis drugs [6].

This compound remains a molecule of significant interest due to its complex mechanisms and potential for repurposing. Its well-characterized physical properties, such as the 288°C melting point, provide a foundation for pharmaceutical development, while ongoing research continues to uncover novel signaling pathways and therapeutic applications beyond oncology.

References

amsacrine hydrochloride storage conditions light sensitive

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications for Amsacrine Hydrochloride

The table below summarizes the key storage and handling conditions as provided by chemical suppliers and research literature:

Property Specification
Physical State (20°C) Solid (Light yellow to amber to dark green powder to crystal) [1] [2]
Recommended Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C) [1]
Condition to Avoid Light Sensitive [1]
Purity >95.0% to 99.99% (HPLC) [1] [3] [4]
Melting Point 288 °C [1] [2]

Stability and Degradation Profile

A validated stability-indicating study provides evidence for how the drug substance degrades under various stress conditions [5].

  • Significant Degradation was observed under basic (alkaline) hydrolysis [5].
  • Slight Degradation occurred under oxidative and thermal stress [5].
  • No significant degradation was noted under acidic or photolytic stress conditions in this study, though the manufacturer's label and standard practice still classify it as light-sensitive [1] [5].

The following diagram illustrates the experimental workflow used to determine this stability profile:

G Start This compound Sample Stress Forced Degradation Studies Start->Stress Analysis Analysis via RP-HPLC Stress->Analysis Acid Acid Hydrolysis (Minimal Degradation) Stress->Acid Base Base Hydrolysis (Significant Degradation) Stress->Base Oxidative Oxidative Stress (Slight Degradation) Stress->Oxidative Thermal Thermal Stress (Slight Degradation) Stress->Thermal Photo Photolytic Stress (Minimal Degradation) Stress->Photo Results Degradation Results Analysis->Results

Experimental Protocol: Stability-Indicating HPLC Assay

This detailed methodology allows you to replicate the stability testing or develop a quality control assay [5].

  • Chromatographic Column: Inertsil ODS column [5].
  • Mobile Phase: A mixture of 1.0% triethyl amine in 20 mM potassium dihydrogen orthophosphate (pH adjusted to 6.5 with ortho-phosphoric acid) and acetonitrile. A simple linear gradient was used [5].
  • Detection: Ultraviolet (UV) detection at a wavelength of 248 nm [5].
  • Forced Degradation Conditions: The bulk drug substance was subjected to stress conditions including acid, base, oxidation, heat, and light, as per International Conference on Harmonisation (ICH) guidelines [5].
  • Method Validation: The developed method was validated as per ICH requirements and was found to be specific, accurately quantifying amsacrine in the presence of its degradation products and process-related impurities. The mass balance in each stress test was between 99.4% to 99.9%, confirming it as stability-indicating [5].

Key Handling Recommendations

  • Light Sensitivity: Always handle the powder in a low-light environment and store the container in a dark place, in accordance with the stated condition to avoid [1].
  • Temperature Control: While storage at room temperature is indicated, the recommendation for a "cool and dark place, <15°C" suggests that a refrigerated environment is optimal for long-term stability [1].
  • Moisture: Although not explicitly highlighted in the results, standard practice for hygroscopic compounds is to store them in a sealed container to protect from moisture.

References

Comprehensive In Vitro Application Notes and Protocols for Amsacrine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amsacrine Hydrochloride

This compound (commonly known as m-AMSA or acridinyl anisidide) is a potent antineoplastic agent historically significant as the first discovered topoisomerase II poison. This synthetic acridine derivative has demonstrated substantial activity against various hematological malignancies, particularly refractory acute leukemias and malignant lymphomas. Its unique mechanism of action involves dual functionality as both a DNA intercalator and topoisomerase II inhibitor, making it a valuable tool compound in cancer biology research and drug discovery pipelines. The hydrochloride salt form offers improved solubility characteristics compared to the parent compound, facilitating its application in various experimental systems.

This compound continues to be an essential research tool for investigating DNA-topoisomerase II interactions and cellular responses to DNA damage, despite its clinical use being more limited in current practice. Researchers value this compound particularly for studies of apoptotic pathways, DNA damage response mechanisms, and chemotherapeutic resistance patterns. The following application notes provide detailed methodologies for utilizing this compound in various experimental contexts, emphasizing standardized protocols that ensure reproducibility and robust data generation across different laboratory settings.

Drug Properties and Formulation

Physicochemical Characteristics

This compound possesses distinct molecular properties that influence its experimental application and biological activity. The compound has a molecular weight of 429.92 g/mol and the chemical formula C₂₁H₂₀ClN₃O₃S [1] [2]. Its structure consists of an acridine moiety coupled to a 4'-amino-methanesulfon-m-anisidide head group, with the hydrochloride salt enhancing solubility characteristics. The methoxy substituent at the 3'-position is critical for optimal topoisomerase II inhibitory activity, as positional isomers demonstrate significantly reduced efficacy despite similar intercalation properties [3].

The compound appears as a powdered solid requiring specific storage conditions to maintain stability. Recommended storage involves desiccation at -20°C to preserve long-term integrity [2]. This compound exhibits pH-dependent redox behavior with electron-donating properties attributed to the diarylamine and methanesulfonamide groups, undergoing reversible two-electron oxidation to form quinone diimine derivatives [4]. This electrochemical profile potentially contributes to its biological interactions and should be considered when designing experimental conditions.

Solubility and Stock Preparation

This compound presents formulation challenges due to its limited aqueous solubility, requiring appropriate solvent systems for in vitro applications. The following table summarizes solubility characteristics in various solvents:

Table 1: Solubility Profile of this compound

Solvent Solubility Concentration Storage Conditions
DMSO (fresh, anhydrous) High 85-22 mg/mL (197.71-51.17 mM) [1] -20°C, desiccated [2]
Water Insoluble [1] N/A N/A
Ethanol Insoluble [1] N/A N/A
CMC-Na suspension Moderate ≥5 mg/mL [1] Prepared fresh recommended

For in vitro applications, preparation of concentrated stock solutions is recommended:

  • Use fresh, anhydrous DMSO to achieve concentrations of 22-85 mg/mL (51.17-197.71 mM) [1]
  • Sonication may be required to achieve complete dissolution [2]
  • Aliquot stock solutions to avoid repeated freeze-thaw cycles
  • Store at -20°C in desiccated conditions for up to 3 months [1] [2]

For cell-based assays, dilute stock solutions in appropriate culture media immediately before use, ensuring final DMSO concentrations do not exceed 0.1% to maintain cellular viability.

Stability Considerations

This compound solutions demonstrate time-dependent stability variations that necessitate appropriate handling. The compound is susceptible to hydrolytic degradation in aqueous environments, necessitating preparation of fresh working solutions for each experiment. Electrochemical studies indicate that the diarylamine moiety undergoes oxidation at biologically relevant potentials, suggesting potential redox-mediated transformations in experimental systems [4].

When stored properly as lyophilized powder at -20°C with desiccation, the compound maintains stability for extended periods (up to 3 years) [1]. However, solution-phase stability is considerably shorter, with DMSO stocks remaining stable for approximately 3 months when stored at -20°C without moisture incursion. Researchers should routinely monitor stock solution integrity through analytical methods such as HPLC or spectrophotometric analysis when used for quantitative studies.

Mechanism of Action

This compound exerts its primary biological effects through dual mechanisms targeting both DNA structure and topoisomerase II function. The compound functions as a DNA intercalator, inserting its planar acridine ring between DNA base pairs with specificity for A-T rich regions [5] [6]. This intercalation distorts the DNA helix, altering minor and major groove dimensions and interfering with DNA replication and transcription processes. However, intercalation alone is insufficient for optimal cytotoxic activity, as demonstrated by structurally similar positional isomers with reduced efficacy [3].

The primary mechanism involves potent inhibition of topoisomerase II, an essential nuclear enzyme that manages DNA topology during replication and transcription. This compound stabilizes the cleavable complex formed between topoisomerase II and DNA, preventing re-ligation of double-strand breaks [3] [7]. This stabilization results in accumulated DNA damage, triggering apoptosis through activation of cellular damage response pathways. Recent evidence suggests that the topoisomerase IIβ isoform may be particularly important for mediating the cytotoxic effects of this compound [3].

Diagram: Molecular mechanism of this compound action

G AMSA AMSA DNA DNA AMSA->DNA Intercalation TopoII TopoII AMSA->TopoII Inhibition Cleavage_Complex Cleavage_Complex DNA->Cleavage_Complex TopoII->Cleavage_Complex DSB DSB Cleavage_Complex->DSB Stabilization Apoptosis Apoptosis DSB->Apoptosis

The diagram illustrates how this compound intercalates into DNA and simultaneously inhibits topoisomerase II, leading to stabilization of the cleavage complex and accumulation of double-strand breaks (DSB) that ultimately trigger apoptosis.

Additional studies indicate that this compound affects multiple cellular signaling pathways. The compound induces MCL1 down-regulation through decreased protein stability and promotes caspase-9 and caspase-3 activation in leukemic cell lines [2]. Furthermore, it triggers intracellular Ca²⁺ flux and mitochondrial depolarization, amplifying pro-apoptotic signaling. Electrochemical analyses suggest that the relatively low oxidation potential of the diarylamine moiety may permit redox cycling in biological systems, potentially contributing to oxidative stress components of its mechanism [4].

In Vitro Protocols

DNA Cleavage Assay with Topoisomerase II

The DNA cleavage assay evaluates the ability of this compound to stimulate topoisomerase II-mediated DNA break formation. This protocol assesses the compound's efficacy as a topoisomerase II poison by quantifying conversion of supercoiled plasmid DNA to linear forms [3].

Materials Required:

  • Human topoisomerase IIα or IIβ (purified) [3]
  • Negatively supercoiled pBR322 DNA (or similar plasmid substrate)
  • This compound stock solution (prepared in DMSO)
  • DNA cleavage buffer: 10 mM Tris-HCl (pH 7.9), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% glycerol (v/v) [3]
  • SDS solution (5% w/v)
  • EDTA solution (250 mM, pH 8.0)
  • Proteinase K (0.8 mg/mL)
  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare reaction mixtures containing 220 nM topoisomerase II and 10 nM negatively supercoiled pBR322 DNA in DNA cleavage buffer [3]
  • Add this compound to desired concentrations (typically 0-50 μM) [3]
  • Incubate at 37°C for 6 minutes to allow cleavage complex formation
  • Trap cleavage complexes by adding 2 μL of 5% SDS followed by 2 μL of 250 mM EDTA
  • Digest with 2 μL Proteinase K (0.8 mg/mL) at 45°C for 30 minutes
  • Analyze samples by agarose gel electrophoresis (1% gel) in Tris-acetate-EDTA buffer with ethidium bromide (0.5 μg/mL)
  • Visualize DNA bands under UV light and quantify using digital imaging software

Expected Results: this compound concentration-dependently increases formation of linear DNA forms, with EC₅₀ values typically in the low micromolar range. The maximal stimulation varies between topoisomerase II isoforms and experimental conditions.

Diagram: Workflow for topoisomerase II DNA cleavage assay

G Reaction Setup Reaction TopoII + DNA + AMSA Complex_Trap Trap Complexes Reaction->Complex_Trap 6 min, 37°C Digest Proteinase K Digestion Complex_Trap->Digest SDS/EDTA Analysis Agarose Gel Analysis Digest->Analysis 45°C, 30 min

The diagram outlines the key steps in the DNA cleavage assay, from initial reaction setup through complex trapping, protein digestion, and final analysis.

Cytotoxicity and Cell Proliferation Assay

This protocol evaluates the antiproliferative effects of this compound across various cancer cell lines, providing IC₅₀ values for potency comparisons.

Materials Required:

  • Cancer cell lines (e.g., leukemic, solid tumor models)
  • Cell culture medium and supplements
  • This compound stock solutions
  • Cell viability reagents (MTT, XTT, or resazurin)
  • 96-well tissue culture plates
  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at optimized densities (e.g., 3-5 × 10³ cells/well for suspension cells)
  • Incubate for 24 hours to allow cell attachment and recovery
  • Prepare serial dilutions of this compound in culture medium
  • Treat cells with concentration range (typically 1 nM - 100 μM) for 48-72 hours
  • Assess cell viability using MTT (0.5 mg/mL, 4-hour incubation) or equivalent reagent
  • Measure absorbance at appropriate wavelengths (570 nm for MTT)
  • Calculate percentage viability relative to vehicle-treated controls

Expected Results: this compound demonstrates differential sensitivity across cell lines. Reported IC₅₀ values include:

  • Bladder cancer lines (HT1376, RT112, RT4): 190.2±27.4, 46.1±3.9, 22.6±3.1 ng/mL respectively [2]
  • Testis cancer lines (833K, Susa, GCT): 5.0±0.4, 11.7±1.5, 11.8±2.0 ng/mL respectively [2]
  • 50% growth inhibition (GI₅₀) for amsacrine analog: 0.025 μM across various solid tumor models [8]
Chromosomal Aberration and Micronucleus Assay

This protocol assesses genotoxic potential of this compound through analysis of chromosomal damage in mammalian cell systems.

Materials Required:

  • Mammalian cells (e.g., human lymphocytes, Chinese hamster ovary cells)
  • Cell culture media and supplements
  • This compound stock solutions
  • Cytochalasin B (for cytokinesis-block micronucleus assay)
  • Giemsa stain and mounting medium
  • Microscope with 100× objective

Procedure:

  • Seed cells at appropriate density and allow to attach
  • Treat with this compound concentration range (e.g., 0.005-0.25 μg/mL) [2]
  • For micronucleus assay, add cytochalasin B (3 μg/mL) to block cytokinesis
  • Harvest cells after appropriate exposure time (typically 1.5-2 cell cycles)
  • Prepare slides and stain with Giemsa or DNA-specific stains
  • Score micronuclei frequency in binucleated cells or chromosomal aberrations in metaphase spreads

Expected Results: this compound induces concentration-dependent increases in chromosomal aberrations (8-100% increases reported) and sister chromatid exchanges (1.5-12-fold increases) in human lymphocytes [2]. In vivo studies in mouse models show significant increases in micronucleated polychromatic erythrocytes at doses of 9-12 mg/kg [2].

Data Analysis and Interpretation

Quantification Methods

Accurate data quantification is essential for interpreting experimental results with this compound. For DNA cleavage assays, quantify the percentage of linear DNA formation using densitometric analysis of agarose gels. Calculate cleavage enhancement relative to vehicle control using the formula:

Cleavage Enhancement = (Linear DNA with drug - Linear DNA background) / (Linear DNA with drug) × 100

For cell viability assays, determine IC₅₀ values using non-linear regression analysis of concentration-response data. Four-parameter logistic curves typically provide the best fit for these datasets. For genotoxicity assessments, score a sufficient number of cells (≥1000 binucleated cells for micronucleus assay, ≥100 metaphases for chromosomal aberrations) to ensure statistical power.

Interpretation Guidelines

When interpreting results from this compound experiments, consider the following key guidelines:

  • Potency ranges: DNA cleavage typically occurs at low micromolar concentrations (1-50 μM) [3], while cytotoxicity varies significantly by cell type
  • Time dependence: Maximum DNA damage accumulation typically occurs within 30 minutes to 6 hours of exposure
  • Solvent controls: Always include vehicle controls matched for DMSO concentration (typically ≤1% v/v)
  • Positive controls: Include appropriate positive controls (e.g., etoposide for topoisomerase II inhibition)
  • Cell line variability: Account for differential sensitivity based on topoisomerase II expression levels and cellular background

Table 2: Expected Activity Ranges for this compound in Various Assays

Assay Type Active Concentration Range Positive Control Key Endpoints
Topo II DNA Cleavage 1-50 μM [3] Etoposide (25-100 μM) Linear DNA formation
Cell Viability (Liquid Tumors) 0.001-1 μM [2] Doxorubicin (0.01-1 μM) IC₅₀, GI₅₀
Cell Viability (Solid Tumors) 0.01-10 μM [8] Cisplatin (1-50 μM) IC₅₀, GI₅₀
Chromosomal Aberration 0.005-0.25 μg/mL [2] Mitomycin C (0.1-1 μg/mL) Aberrations per cell
Micronucleus Formation 0.5-12 mg/kg (in vivo) [2] Cyclophosphamide Micronucleated cells

Research Applications

This compound serves as a valuable research tool across multiple investigative domains in cancer biology and pharmacology. Its well-characterized mechanism makes it particularly useful for:

  • Topoisomerase II enzymology studies: Investigating enzyme kinetics, DNA interaction dynamics, and inhibitor binding modes [3]
  • DNA damage response research: Elucidating cellular pathways activated in response to double-strand breaks [2]
  • Apoptosis mechanism studies: Examining mitochondrial permeabilization and caspase activation pathways [2]
  • Combination therapy screening: Identifying synergistic interactions with other antineoplastic agents
  • Drug resistance investigations: Exploring mechanisms of chemoresistance in cancer cell models
  • Formulation development: Evaluating novel delivery systems for antineoplastic agents [8]

Recent innovative applications include incorporation into solid lipid nanoparticles (SLNs) to overcome solubility limitations and improve delivery characteristics [8]. These advanced formulations demonstrate altered biodistribution profiles with predominant accumulation in pulmonary tissues, suggesting potential targeting applications. Additionally, the redox behavior of this compound enables development of electrochemical screening methods for studying drug-biomolecule interactions [4].

Troubleshooting and Technical Considerations

Common Technical Issues

Researchers may encounter several technical challenges when working with this compound:

  • Precipitation issues: If compound precipitates from solution during dilution, ensure fresh DMSO stocks and consider gradual dilution with aqueous buffers containing mild detergents
  • High background cleavage: Excessive DNA cleavage in control samples may indicate enzyme preparation issues or nuclease contamination; use high-purity enzyme preparations and include appropriate controls
  • Variable cell responses: Inconsistent cytotoxicity results may stem from differences in cell passage number, confluence, or topoisomerase II expression levels; standardize culture conditions and monitor enzyme expression
  • Rapid loss of activity: Degradation of stock solutions can occur with improper storage; maintain dessicated conditions at -20°C and monitor solution stability
Optimization Guidelines

To optimize experimental outcomes with this compound:

  • DNA cleavage assays: Titrate enzyme concentrations (typically 100-500 nM) to establish linear response conditions for each preparation [3]
  • Cellular assays: Perform time-course experiments (24-96 hours) to establish optimal exposure durations for specific endpoints
  • Combination studies: Use fixed-ratio designs and analyze interactions using Chou-Talalay or Bliss independence methods
  • Solubility limitations: For higher concentration requirements, consider analog compounds with improved solubility profiles or advanced formulation approaches [8]

Conclusion

This compound remains a versatile research tool with well-defined mechanisms of action and established experimental applications. The protocols detailed in this document provide robust methodologies for investigating its effects on topoisomerase II function, cellular viability, and genomic integrity. When properly implemented with appropriate controls and interpretation guidelines, these approaches yield reproducible, quantitatively reliable data that advance understanding of topoisomerase II-targeted agents and cancer biology.

Continued investigation of this compound and its derivatives, particularly through novel formulation strategies and combination approaches, may yield important insights for developing improved antineoplastic agents with enhanced efficacy and reduced toxicity profiles.

References

Amsacrine Hydrochloride Working Concentrations in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes effective concentrations of amsacrine hydrochloride for various cell types. Always conduct preliminary range-finding experiments for your specific cell system.

Cell Line / System Cell Type / Origin Key Application Effective Concentration Duration Primary Readout / Effect Citation
K562 Human Chronic Myeloid Leukemia Apoptosis Induction 10 µM (IC50) 24 hours Cleavage of PARP, Caspase-3/9; Annexin V staining [1]
Primary Human Tregs Human Primary T Cells FoxP3 Downregulation 8.8 µM (IC50) 16 hours Reduction in FoxP3% in CD4+ T cells [2]
M. smegmatis Mycobacterial Culture Topoisomerase I Inhibition & Growth Suppression 15-60 µM (In vitro enzyme assay) 15 minutes (enzyme) Inhibition of DNA relaxation [3]
mTCFs Marmoset Tenon's Capsule Fibroblasts Apoptosis Induction & Proliferation Suppression Not Specified (Dose-dependent) 24 hours Annexin V staining; Reduced cell viability [4]
Various Cancer Cell Lines Multiple Human Cancers (e.g., A2780, CCRF-CEM) Cytotoxicity / Antiproliferative Activity 0.027 µM - 22.2 µM (IC50/GI50) 48-96 hours Growth inhibition by MTT, XTT, or trypan blue assays [5]

Detailed Experimental Protocols

Protocol 1: Inducing Apoptosis in Human Leukemia Cell Lines

This protocol is adapted from studies on K562 CML cells [1].

  • Cell Preparation: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptromycin at 37°C in a 5% CO₂ atmosphere.
  • Compound Treatment:
    • Prepare a 10-20 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
    • On the day of treatment, dilute the stock solution directly into the culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of DMSO is ≤0.1% (v/v).
    • Include a vehicle control containing the same volume of DMSO.
    • Incubate cells for 24 hours.
  • Assessment of Apoptosis:
    • Annexin V/Propidium Iodide (PI) Staining: Harvest cells by centrifugation. Resuspend the cell pellet in a binding buffer containing Annexin V-FITC and PI. Incubate for 15 minutes in the dark and analyze by flow cytometry.
    • Western Blot Analysis: Lyse cells and quantify protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe for cleaved forms of PARP, Caspase-3, and Caspase-9. Use β-actin as a loading control.
Protocol 2: Inhibiting Mycobacterial Topoisomerase I and Growth

This protocol is adapted from research on M. smegmatis [3].

  • In Vitro Topoisomerase I Activity Assay:
    • Reaction Mixture: Combine 120 ng of purified M. smegmatis TopA (MsTopA), 25 mM NaH₂PO₄ (pH 8.0), 150 mM NaCl, 5% glycerol, 10 mM MgCl₂, and amsacrine (15, 30, or 60 µM final concentration) in a total volume of 18 µL. Incubate on ice for 30 minutes.
    • Start Reaction: Add 140 ng of negatively supercoiled pUC19 plasmid DNA. Incubate at 37°C for 15 minutes.
    • Stop Reaction: Add 1.5 µL of 0.5 M EDTA.
    • Analysis: Resolve the DNA products by 0.8% agarose gel electrophoresis in TAE buffer. Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of supercoiled DNA.
  • Analysis of Bacterial Cell Cycle (using DnaN-EGFP):
    • Use a recombinant M. smegmatis strain expressing a DnaN-EGFP fusion protein.
    • Treat the bacterial culture with amsacrine at the determined MIC or sub-MIC.
    • Monitor the cells using time-lapse fluorescence microscopy. Inhibitor treatment typically results in an increased number of DnaN-EGFP foci and/or prolonged replication time.

Mechanisms of Action and Signaling Pathways

Amsacrine's cellular effects are mediated through multiple targets, depending on the biological context. The diagrams below illustrate two key mechanisms.

Diagram 1: Amsacrine Induces Apoptosis in CML via SIDT2/ERK/HuR Pathway

In Chronic Myeloid Leukemia (CML) cells like K562, amsacrine triggers a signaling cascade that leads to the downregulation of the anti-apoptotic protein BCL2L1 (BCL-XL) [1].

G AMSA Amsacrine Autophagy Induces Autophagy AMSA->Autophagy SIDT2 SIDT2 Upregulation Autophagy->SIDT2 miR25 miR-25 Downregulation SIDT2->miR25 inhibits NOX4 NOX4 Upregulation miR25->NOX4 derepresses ROS ROS Production NOX4->ROS ERK ERK Inactivation ROS->ERK inactivates miR22 miR-22 Upregulation ERK->miR22 ? promotes HuR HuR Downregulation miR22->HuR inhibits BCL2L1 BCL2L1 (BCL-XL) Downregulation HuR->BCL2L1 destabilizes mRNA Apoptosis Apoptosis BCL2L1->Apoptosis loss promotes

Diagram 2: Primary Mechanisms of Amsacrine Action

Amsacrine exerts its biological effects through three well-established mechanisms [3] [5] [6].

G cluster_1 Direct Enzyme Targeting cluster_2 Transcriptional Regulation cluster_3 Redox Signaling & Biomolecule Interaction AMSA Amsacrine DNABinding DNA Intercalation AMSA->DNABinding FoxP3 FoxP3 Downregulation (in Tregs) AMSA->FoxP3 Oxidation Electrochemical Oxidation (Quinone Diimine Formation) AMSA->Oxidation TopoII Topoisomerase II Inhibition DSB DNA Double-Strand Breaks TopoII->DSB TopoI Topoisomerase I Inhibition (Bacterial) DNABinding->TopoII DNABinding->TopoI TregSupp Loss of Treg Suppressive Function FoxP3->TregSupp ROS ROS Production & Biomolecule Adduction Oxidation->ROS

Critical Considerations for Experimental Design

  • Solubility and Storage: this compound is typically dissolved in DMSO to make 10-100 mM stock solutions [1] [7]. Aliquot and store at -20°C to avoid freeze-thaw cycles and moisture absorption. The final DMSO concentration in cell culture should generally not exceed 0.1-0.5% to avoid cytotoxicity.
  • Stability: Amsacrine can undergo electrochemical oxidation in solution, which may influence its activity and interactions with biomolecules [6]. Prepare fresh working solutions from stock for critical experiments.
  • Cell Health Monitoring: Closely monitor cell viability and morphology upon treatment. Amsacrine can induce rapid apoptosis and cell cycle disturbances [3] [1].
  • Replication and Controls: Always include a vehicle control (DMSO) and, where appropriate, a positive control (e.g., another known topoisomerase inhibitor like etoposide). Biological replicates are essential for reliable results.

References

Mechanism of Action: Amsacrine as a Topoisomerase II Poison

Author: Smolecule Technical Support Team. Date: February 2026

Amsacrine (m-AMSA) is an antineoplastic agent primarily used to treat acute leukemias. It functions as a topoisomerase II poison by stabilizing a transient enzyme-DNA complex, preventing DNA re-ligation. This results in the accumulation of DNA double-strand breaks, which triggers apoptosis in rapidly dividing cancer cells [1] [2].

The drug's action involves a dual mechanism:

  • DNA Intercalation: The acridine moiety of amsacrine intercalates between DNA base pairs, distorting the DNA helix and interfering with processes like replication and transcription [3] [1].
  • Topoisomerase II Inhibition: Amsacrine specifically stabilizes the TOP2-DNA "cleavable complex." It primarily decreases the rate of DNA ligation, leading to elevated levels of protein-linked DNA breaks [2]. The 3'-methoxy group on its anisidide head group is critical for this activity; shifting it to the 2'-position (o-AMSA) attenuates its effect despite stronger intercalation, indicating the head group's specific interactions within the ternary complex are vital for poisoning TOP2 [2].

Quantitative Data on Amsacrine Inhibition

The table below summarizes key quantitative data from various studies on amsacrine's inhibition of topoisomerase II.

Assay Type TOP2 Isoform Key Metric (IC₅₀ or Equivalent) Experimental Context Citation
DNA Cleavage (Poison) Human TOP2α & TOP2β Significant activity at 0–50 µM Plasmid DNA cleavage assay; similar activity against both isoforms. [2]
HERG Channel Blockade Cloned human HERG 209.4 nM (HEK 293 cells) Electrophysiology study; explains drug's potential for inducing long QT syndrome. [4]
Cell Differentiation Not Directly Measured Induced monocyte (THP-1) differentiation Phenotypic effect observed in cells; related to TOP2 inhibition. [5]

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize amsacrine's activity.

Protocol 1: Plasmid DNA Cleavage Assay

This assay measures the increase in TOP2-mediated DNA strand breaks (cleavage complex) stabilized by amsacrine [2].

1. Reagents and Buffers

  • Enzymes: Human topoisomerase IIα or IIβ (purified) [2].
  • DNA Substrate: Negatively supercoiled pBR322 plasmid DNA (10 nM per reaction) [2].
  • Drug Solution: 20 mM amsacrine hydrochloride stock in 100% DMSO [2].
  • DNA Cleavage Buffer: 10 mM Tris-HCl (pH 7.9), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, and 2.5% (v/v) glycerol [2].
  • Stop Solution: 5% SDS.
  • Digestion Solution: 0.8 mg/mL Proteinase K.
  • EDTA Solution: 250 mM EDTA (pH 8.0).
  • Gel Loading Buffer: 60% sucrose, 10 mM Tris-HCl (pH 7.9), 0.5% bromophenol blue, 0.5% xylene cyanol FF [2].

2. Procedure

  • Reaction Setup: In a total volume of 20 µL, combine 220 nM TOP2 enzyme and 10 nM pBR322 DNA in DNA cleavage buffer.
  • Drug Addition: Add amsacrine (typically 0–50 µM final concentration) or a DMSO vehicle control.
  • Incubation: Incubate the reaction mixture at 37°C for 6 minutes.
  • Trapping Complexes: Stop the reaction by adding 2 µL of 5% SDS.
  • EDTA Addition: Add 2 µL of 250 mM EDTA to chelate Mg²⁺.
  • Protein Digestion: Add 2 µL of Proteinase K solution and incubate at 45°C for 30 minutes to digest the enzyme.
  • Analysis: Load samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 40 mM Tris-acetate, 2 mM EDTA (pH 8.3) buffer.
  • Visualization & Quantification: Visualize DNA bands under UV light. Cleavage activity is quantified by the conversion of supercoiled plasmid (fastest migrating) to linear molecules (slowest migrating) [2].
Protocol 2: kDNA Decatenation Assay

This assay measures the inhibition of TOP2's normal catalytic function—untangling linked DNA networks [6].

1. Reagents and Buffers

  • Enzyme: TOP2 enzyme (e.g., 1 Unit per reaction).
  • Substrate: Catenated kinetoplast DNA (kDNA) (e.g., 200 ng per reaction).
  • 5X Assay Buffer: Typically contains ATP and cofactors for TOP2 activity (exact composition vendor-dependent).
  • Stop Buffer (STEB): 40% sucrose, 100 mM Tris-HCl (pH 7.5), 100 mM EDTA, 0.5 mg/mL bromophenol blue [6].
  • Chloroform/Isoamyl Alcohol: 24:1 mixture.

2. Procedure

  • Reaction Setup: In a 30 µL reaction, mix 1X Assay Buffer, kDNA substrate, TOP2 enzyme, and amsacrine at desired concentrations.
  • Incubation: Incubate at 37°C for 30 minutes.
  • Stopping Reaction: Add 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of STEB. Mix thoroughly.
  • Analysis: Load the aqueous phase onto a 0.8-1.0% agarose gel. Run the gel in TBE or TAE buffer at 90V for 2-3 hours.
  • Visualization: Stain the gel with ethidium bromide. A successful decatenation reaction releases mini-circle DNA (2.5 kb) from the well. Inhibition by amsacrine results in reduced intensity of the mini-circle band [6].

The workflow for the decatenation assay is as follows:

G Start Start Assay kDNA kDNA Substrate (Catenated Network) Start->kDNA ReactionMix Prepare Reaction Mix: • kDNA • TOP2 Enzyme • ATP/Buffer • Amsacrine kDNA->ReactionMix Incubate Incubate at 37°C for 30 min ReactionMix->Incubate Stop Stop Reaction with Chloroform & Stop Buffer Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Analyze Visualize and Analyze Inhibition reduces minicircle band Gel->Analyze

Critical Considerations & Safety

  • Cardiotoxicity Risk: Amsacrine blocks the cardiac potassium channel hERG at low concentrations (IC₅₀ ~209 nM). This presents a significant risk for acquired Long QT Syndrome and must be evaluated during drug development [4].
  • Cytotoxicity vs. Non-Target Cells: Amsacrine's TOP2 poisoning is not selective for cancer cells. Assess effects on relevant non-target cells; for example, it has shown lower cytotoxicity to human corneal epithelial cells compared to mitoxantrone in one study [7].
  • Solubility and Handling: Amsacrine is poorly soluble in water and is typically prepared as a concentrated stock in DMSO. Ensure proper handling and storage [3].

Conclusion

This compound remains a critical tool for understanding TOP2 poison mechanisms. The protocols for DNA cleavage and decatenation assays are fundamental for evaluating the activity and potency of TOP2 inhibitors. Researchers should integrate these biochemical assays with safety pharmacology profiling, particularly hERG channel screening, to comprehensively assess novel compounds.

References

amsacrine hydrochloride dendritic cell differentiation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Background and Rationale

Dendritic cells (DCs) are professional antigen-presenting cells crucial for initiating adaptive immune responses, making them a key tool in cancer immunotherapy [1]. Effective ex vivo maturation of DCs is essential for enhancing the efficacy of such therapies. A 2021 screening study identified amsacrine hydrochloride as a novel chemical capable of differentiating THP-1 human monocyte cells into conventional DCs (cDCs) and promoting their maturation. Amsacrine induced a phenotype and cytokine profile similar to that of mature DCs (mDCs) [2] [1]. As an established chemotherapeutic agent, its safety profile is known, which may facilitate its translation into immunotherapy protocols [2] [3].

Detailed Experimental Protocol

This protocol is adapted from Cho et al. (2021) for differentiating and activating THP-1 cells into conventional dendritic cells using this compound [2] [1].

Materials
  • Cell Line: THP-1 human monocyte cell line (ATCC).
  • Culture Medium: RPMI 1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin (P/S) for general maintenance [1].
  • Differentiation Medium: Serum-free RPMI 1640, supplemented with 100 ng/ml recombinant human GM-CSF, 200 ng/ml recombinant human IL-4, 1% P/S, and 500 nM β-mercaptoethanol (2-ME) [1].
  • Key Reagent: this compound (Sigma-Aldridge, LOPAC1280 library). A stock solution is typically prepared in DMSO.
  • Controls:
    • Negative Control: DMSO (vehicle control).
    • Positive Control for Maturation: 10 ng/ml TNF-α + 200 ng/ml ionomycin [1].
  • Equipment: Flow cytometer, CO₂ incubator, and standard cell culture tools.
Procedure: Differentiation of THP-1 Cells
  • Cell Seeding: Harvest and wash THP-1 cells. Resuspend them in the pre-warmed Differentiation Medium at a concentration of (4 \times 10^5) cells in 2 ml per well of a 6-well plate [1].
  • Compound Treatment: After a 3-hour incubation at 37°C in 5% CO₂, add this compound to the culture. The study tested a concentration range of 0.1 to 10 μM, with results indicating effectiveness within this range [1].
  • Incubation: Culture the cells for 3 days at 37°C in 5% CO₂ [1].
  • Harvesting: After 72 hours, harvest the cells for downstream analysis by gently pipetting or using cell dissociation reagents [1].

Assessment of Differentiation and Maturation

The success of DC differentiation and maturation is evaluated through surface marker expression and cytokine secretion profiling.

Flow Cytometry Analysis

Harvested cells are stained with fluorescent antibodies and analyzed by flow cytometry. Key markers to assess include [1]:

  • DC Differentiation Markers: Increased CD11c (a classic DC marker).
  • Maturation/Activation Markers: Increased CD80, CD83, CD86, and HLA-DR.
  • Monocyte Marker Loss: Decreased CD14.

The table below summarizes the expected changes in surface marker expression after amsacrine treatment based on the findings of Cho et al. (2021) [1]:

Surface Marker Role/Identity Expected Change with Amsacrine Treatment
CD11c Conventional DC Marker Increase
CD14 Monocyte Marker Decrease
CD80 Costimulatory Molecule Increase
CD83 DC Activation Marker Increase
CD86 Costimulatory Molecule Increase
HLA-DR MHC Class II Antigen Presentation Increase
Cytokine Profiling

The secretome of amsacrine-treated cells can be analyzed using a cytokine antibody array. The profile of treated THP-1 cells has been reported to be similar to that of mature DCs, indicating a functional shift towards an immunogenic phenotype [1].

Mechanism of Action

Amsacrine induces dendritic cell differentiation and maturation through a specific mechanism, which is illustrated in the following diagram and explained below [1] [3]:

amsacrine_mechanism Amsacrine Amsacrine TopoII DNA Topoisomerase II Amsacrine->TopoII Inhibits DNA DNA Amsacrine->DNA Intercalates TopoII->DNA Normal Function DSB Double-Stranded DNA Breaks DNA->DSB Formation of Signaling Cellular Signaling & Transcriptional Activation DSB->Signaling Triggers DCMaturation Dendritic Cell Maturation Phenotype Signaling->DCMaturation Induces

  • Topoisomerase II Inhibition: Amsacrine primarily functions as a topoisomerase II (Topo II) inhibitor. Topo II is an enzyme essential for resolving DNA tangles during replication and transcription [3].
  • DNA Intercalation: The drug intercalates into DNA, with a specificity for A-T base pairs, stabilizing a covalent complex between Topo II and DNA [3].
  • DNA Damage: This action results in the generation of double-stranded DNA breaks (DSBs) [3].
  • Cellular Signaling: The DNA damage triggers intracellular signaling cascades. While the exact pathways for DC differentiation are an area of research, similar stimuli can activate pathways like p38 MAPK, JNK, and NF-κB, which are known to be involved in DC maturation [1] [4].
  • Phenotypic Change: This signaling leads to transcriptional activation of genes responsible for the phenotypic and functional changes associated with mature, immunogenic dendritic cells [1].

Application Notes for Researchers

  • Starting Material: This protocol uses the THP-1 monocyte cell line. Researchers can also apply this to primary human monocytes isolated from peripheral blood, though optimization may be required.
  • Critical Parameters: The concentrations of cytokines (GM-CSF and IL-4) and the batch of FBS can significantly impact differentiation efficiency and should be pre-tested for consistency [5].
  • Downstream Applications: The generated mDCs can be used for various applications, including antigen presentation assays, T-cell activation studies, and research into immunogenic cell death (ICD) in cancer immunotherapy [1].
  • Safety: Amsacrine is a chemotherapeutic agent and should be handled with appropriate precautions, including the use of personal protective equipment and disposal according to institutional guidelines for hazardous chemicals.

References

Comprehensive Application Notes and Protocols: Amsacrine Hydrochloride-Induced THP-1 Cell Differentiation for Dendritic Cell-Based Immunotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dendritic cells (DCs) represent the most potent antigen-presenting cells of the mammalian immune system, playing a critical role in initiating and modulating adaptive immune responses through antigen presentation to T-lymphocytes. The ex vivo generation of functional DCs from monocytic precursors has emerged as a promising strategy for cancer immunotherapy, though existing methods often yield DCs with limited maturation and functionality. Recent investigation has revealed that amsacrine hydrochloride, a DNA topoisomerase II inhibitor previously utilized as a chemotherapeutic agent, possesses a novel application in differentiating THP-1 human monocytic cells into conventional dendritic cells (cDCs) with a mature phenotype. This application note provides detailed protocols and experimental data supporting the use of this compound for the efficient production of functionally active DCs from THP-1 cells, offering researchers in immunology and drug development a standardized approach for generating dendritic cells for immunotherapy applications and in vitro immunomodulatory screening.

Experimental Design & Workflow

Research Objective

The primary objective of this protocol is to establish a standardized method for differentiating THP-1 human monocytic cells into functionally mature dendritic cells using this compound. This process aims to overcome limitations of conventional DC generation methods by providing a reproducible system that yields DCs with characteristic morphology, surface marker expression, cytokine secretion profile, and T-cell activation capacity suitable for immunotherapy development and immunotoxicity assessment.

Experimental Workflow

The diagram below illustrates the complete experimental workflow for THP-1 cell differentiation using this compound and subsequent characterization:

G cluster_1 Experimental Groups cluster_2 Analysis Phase Start Start: THP-1 Monocyte Culture A THP-1 Cell Maintenance RPMI-1640 + 10% FBS Cell density: 8×10⁵ cells/mL Start->A B Seed Cells for Differentiation 4×10⁵ cells/well in 6-well plate Serum-free RPMI-1640 A->B C Cytokine Pre-conditioning 100 ng/mL GM-CSF 200 ng/mL IL-4 500 nM 2-ME (3 hours) B->C D Amsacrine Treatment 0.1-10 μM this compound (3 days) C->D E Positive Control 10 ng/mL TNF-α + 200 ng/mL ionomycin C->E F Negative Control DMSO vehicle only C->F G Harvest Cells (After 72 hours) D->G E->G F->G H Phenotypic Characterization Flow cytometry for surface markers G->H I Functional Characterization Cytokine array analysis Morphological assessment G->I

Results & Data Analysis

Surface Marker Expression

Flow cytometry analysis of amsacrine-treated THP-1 cells revealed a characteristic phenotype of conventional dendritic cells with concurrent upregulation of maturation markers. The following table summarizes the key surface markers expressed following 72-hour treatment with 1μM this compound:

Table 1: Surface marker profile of amsacrine-differentiated THP-1 cells

Marker Category Specific Marker Expression Level Functional Significance
Dendritic Cell Markers CD11c High Characteristic marker for conventional DCs
CD83 Increased Key maturation marker (B7.2)
CD80 Increased T-cell costimulation (B7.1)
CD86 Increased T-cell costimulation
HLA-DR Increased MHC class II antigen presentation
Monocyte Marker CD14 Decreased Loss of monocytic phenotype
DC Subset Markers CD141 (BDCA-3) Positive cDC1 subset marker
CD172a (SIRPα) Positive cDC2 subset marker
CD1c Positive cDC2 subset marker

The observed surface profile demonstrates that amsacrine treatment effectively drives THP-1 monocytes toward a conventional DC lineage with a mature activation status, characterized by elevated expression of costimulatory molecules (CD80, CD83, CD86) and antigen presentation machinery (HLA-DR), while decreasing the monocyte marker CD14. This pattern suggests a successful differentiation into antigen-presenting cells capable of effective T-cell activation.

Cytokine Secretion Profile

Cytokine antibody array analysis of amsacrine-treated THP-1 cells revealed a secretory signature consistent with functionally mature dendritic cells. The cytokine profile showed similarities to that of mature DCs generated by conventional methods (TNF-α + ionomycin), with distinct patterns that support their immunostimulatory potential. The following table outlines the key cytokines and chemokines detected:

Table 2: Cytokine secretion profile of amsacrine-differentiated THP-1 cells

| Cytokine/Chemokine | Expression Level | Primary Immune Function | |------------------------|----------------------|----------------------------| | Pro-inflammatory Cytokines | IL-1β | Increased | Innate immunity activation | | | IL-6 | Increased | T-cell differentiation | | | IL-8 | Increased | Neutrophil chemotaxis | | | TNF-α | Moderate | Inflammatory response | | Immunomodulatory Cytokines | IL-10 | Moderate | Regulation of inflammation | | | IL-12 | Moderate | Th1 cell differentiation | | Chemokines | CCL2 (MCP-1) | Increased | Monocyte recruitment | | | CCL3 (MIP-1α) | Increased | Leukocyte recruitment | | | CCL5 (RANTES) | Increased | T-cell and macrophage recruitment |

This cytokine milieu promotes the recruitment and activation of multiple immune cell subsets and creates a microenvironment conducive to antigen presentation and T-cell priming, further confirming the functional maturation of DCs following amsacrine treatment.

Detailed Experimental Protocols

THP-1 Cell Culture Maintenance
  • Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin.
  • Cell Density Maintenance: Maintain cells between 2×10⁵ and 8×10⁵ cells/mL in T-75 flasks at 37°C in a 5% CO₂ humidified incubator.
  • Passaging Protocol: Subculture cells when density reaches 8×10⁵ cells/mL by centrifugation at 300 × g for 5 minutes and resuspending in fresh pre-warmed medium at 2×10⁵ cells/mL.
  • Cell Viability: Regularly monitor viability using trypan blue exclusion, maintaining >95% viability before initiation of differentiation.
Amsacrine-Induced Differentiation Protocol
  • Day 0: Cell Seeding

    • Harvest exponentially growing THP-1 cells by centrifugation (300 × g, 5 min)
    • Wash once with serum-free RPMI-1640 medium
    • Resuspend cells in serum-free differentiation medium: RPMI-1640 containing 100 ng/mL GM-CSF, 200 ng/mL IL-4, 0.05 mM 2-mercaptoethanol, and 1% penicillin/streptomycin
    • Seed cells in 6-well tissue culture plates at a density of 4×10⁵ cells in 2 mL medium per well
    • Allow cells to equilibrate for 3 hours in the incubator (37°C, 5% CO₂)
  • Day 0: Compound Treatment

    • Prepare fresh this compound stock solution in DMSO and dilute in serum-free medium to achieve final working concentrations (0.1-10 μM)
    • Add amsacrine solutions to designated wells, maintaining a final DMSO concentration ≤0.1%
    • Include appropriate controls:
      • Negative control: 0.1% DMSO in differentiation medium
      • Positive control: 10 ng/mL TNF-α + 200 ng/mL ionomycin in differentiation medium
    • Return plates to incubator for 72 hours
    • Do not disturb cultures for the first 24 hours to allow for initial attachment and differentiation
  • Day 3: Harvest and Analysis

    • Gently dislodge adhered cells using cell scrapers or pipetting
    • Transfer cell suspensions to centrifuge tubes
    • Centrifuge at 300 × g for 5 minutes
    • Wash once with FACS buffer (DPBS with 2% FBS)
    • Proceed to downstream applications
Flow Cytometry Analysis
  • Cell Staining

    • Resuspend cell pellets (approximately 1×10⁶ cells) in 100 μL FACS buffer
    • Add Fc receptor blocking solution (e.g., Human TrueStain) and incubate for 5 minutes at room temperature
    • Add fluorescently-labeled antibodies against DC markers (see Table 1) and incubate for 30 minutes at 4°C in the dark
    • Wash cells twice with FACS buffer and resuspend in 300-500 μL FACS buffer containing DAPI (0.3 μM) for viability assessment
  • Data Acquisition and Analysis

    • Analyze samples using a flow cytometer (e.g., FACS Canto II) within 2 hours of staining
    • Collect a minimum of 10,000 events per sample
    • Use fluorescence minus one (FMO) controls and single-stained compensation controls
    • Analyze data using FlowJo software (version 10.6.2 or higher)
    • Gate on single, live cells based on forward/side scatter properties and DAPI exclusion
Cytokine Array Analysis
  • Membrane-Based Cytokine Detection
    • Collect culture supernatants after 72-hour differentiation by centrifugation (500 × g, 10 min)
    • Process samples using human cytokine antibody array kit according to manufacturer's instructions
    • Incubate antibody-coated membranes with samples overnight at 4°C with gentle shaking
    • Wash membranes and incubate with biotin-conjugated detection antibodies for 2 hours at room temperature
    • Incubate with HRP-conjugated streptavidin for 2 hours at room temperature
    • Develop membranes using chemiluminescence detection reagents
    • Acquire images using a ChemiDoc or similar imaging system
    • Perform densitometric analysis using ImageJ or manufacturer's software

Applications in Drug Development & Immunotherapy

The amsacrine-induced THP-1 differentiation protocol has significant applications in cancer immunotherapy development and immunotoxicity screening. The generated DCs demonstrate potential for antigen presentation and T-cell activation, making them suitable for multiple research applications:

  • DC-Based Cancer Immunotherapy: The protocol enables production of mature DCs for loading with tumor antigens and subsequent administration as anticancer vaccines. Amsacrine's established clinical safety profile may facilitate regulatory approval for such applications [1] [2].

  • Immunomodulatory Compound Screening: The system provides a standardized platform for evaluating compound effects on DC differentiation and function, useful for identifying novel immunomodulators.

  • Antigen Presentation Studies: The generated DCs can be utilized for mechanistic studies of antigen processing and presentation, including cross-presentation of tumor antigens.

  • T-Cell Activation Assays: The mature DCs function as effective stimulators in mixed lymphocyte reactions and antigen-specific T-cell activation assays.

The following diagram illustrates the signaling pathways involved in THP-1 differentiation and potential applications of the generated dendritic cells:

G cluster_pathway Differentiation Signaling Pathways cluster_applications Therapeutic Applications Amsacrine This compound DNA Topoisomerase II Inhibitor TOP2A TOP2A Inhibition (DNA replication complex) Amsacrine->TOP2A TOP2B TOP2B Inhibition (Transcriptional regulation) Amsacrine->TOP2B DDR DNA Damage Response Activation TOP2A->DDR TOP2B->DDR Differentiation Monocyte to DC Differentiation Gene Expression Program DDR->Differentiation Morphology Morphological Changes Dendrite Formation Adhesion Differentiation->Morphology Immunotherapy Cancer Immunotherapy DC Vaccine Production Morphology->Immunotherapy Screening Drug Screening Platform Immunomodulator Identification Morphology->Screening Mechanism Mechanistic Studies Antigen Presentation Pathways Morphology->Mechanism Toxicity Immunotoxicity Assessment Morphology->Toxicity

Discussion & Technical Notes

Mechanism Considerations

While the precise molecular mechanisms through which amsacrine induces DC differentiation require further elucidation, existing evidence suggests that DNA topoisomerase II inhibition plays a central role. Topoisomerase II enzymes are essential for DNA replication and transcriptional regulation, and their inhibition may trigger differentiation through modulation of gene expression programs. Research indicates that DNA damage response proteins, including ATM, ATR, and DNA-PK, are significantly upregulated during phorbol ester-induced THP-1 differentiation and are required for this process [3]. Although amsacrine is classified as a TOP2 poison inhibitor that stabilizes cleavage complexes, the differentiation effect observed at lower concentrations (0.1-1 μM) may involve alternative signaling pathways independent of extensive DNA damage. The resulting differentiated cells exhibit mature dendritic cell characteristics including dendrite formation, adhesion, and expression of costimulatory molecules essential for T-cell activation.

Troubleshooting and Optimization
  • Low Differentiation Efficiency: If flow cytometry reveals suboptimal marker expression, verify amsacrine stock solution concentration and preparation date, as the compound may degrade over time. Ensure serum-free conditions during differentiation, as serum components can inhibit complete differentiation.

  • Poor Cell Viability: Concentrations above 10 μM may exhibit cytotoxicity. Titrate concentrations between 0.5-2 μM for optimal balance between differentiation efficiency and viability. Include DAPI or propidium iodide staining in flow cytometry to accurately quantify viability.

  • Inconsistent Results: Maintain consistent cell seeding density and passage number, as high passage numbers may reduce differentiation potential. Use cells between passages 5-20 for most consistent results, and avoid allowing cultures to become overconfluent before harvesting for differentiation.

  • Weak Cytokine Signals: Concentrate culture supernatants using 10K MWCO centrifugal filters if detecting secreted cytokines proves challenging. Ensure complete cell activation during the differentiation process by verifying GM-CSF and IL-4 activity.

Conclusion

The presented application notes and protocols demonstrate that This compound provides an efficient and reproducible method for generating conventional dendritic cells from THP-1 monocytic cells. The resulting cells exhibit characteristic DC morphology, appropriate surface marker profiles, and functional cytokine secretion patterns, making them suitable for immunotherapy development and immunology research. This method offers advantages over traditional differentiation protocols, including more consistent maturation status and potential clinical translation based on amsacrine's established safety profile. Researchers can implement this protocol for various applications including DC-based vaccine development, compound screening, and mechanistic studies of dendritic cell biology.

References

Comprehensive Application Notes and Protocols for Studying Amsacrine Hydrochloride in Leukemia Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Properties

Amsacrine hydrochloride is a potent antineoplastic agent belonging to the class of 9-anilinoacridine derivatives that has demonstrated significant efficacy against various hematological malignancies, particularly acute leukemias and malignant lymphomas. First developed as part of rational drug design efforts to create DNA-binding agents, amsacrine has evolved into an important research tool for understanding molecular mechanisms of cytotoxicity and topoisomerase II inhibition. The hydrochloride salt form offers improved aqueous solubility compared to the parent compound, facilitating in vitro experimentation while maintaining equivalent biological activity. Its primary clinical application remains in the treatment of acute myeloid leukemia (AML) that has proven refractory to first-line chemotherapeutic agents, though its investigational use has expanded to various experimental combination therapies [1] [2].

The molecular structure of this compound consists of an acridine chromophore linked to a 4'-amino-3-methoxyphenyl group with a methanesulfonamide substituent, formulated as C₂₁H₁₉N₃O₃S·HCl with a molecular weight of approximately 429.92 g/mol [1]. The compound appears as a yellow to orange crystalline powder with a melting point of 235°C and demonstrates limited aqueous solubility (<1 mg/mL) despite the hydrochloride salt formulation, necessitating the use of organic solvents such as DMSO for stock solution preparation [1]. The drug exhibits high protein binding (96-98%) primarily to albumin and alpha-1-acid glycoprotein, with extensive hepatic metabolism involving glutathione conjugation and an elimination half-life of 8-9 hours in clinical settings [1].

Mechanism of Action

This compound exerts its cytotoxic effects through two primary, interconnected mechanisms that disrupt DNA integrity and cellular replication processes in leukemia cells.

DNA Intercalation

The planar acridine ring system of amsacrine enables intercalative binding between base pairs of the DNA double helix, with a binding constant of approximately 1.2 × 10⁴ M⁻¹, classifying it as a moderate-strength DNA binder [3]. This interaction preferentially occurs at A-T rich regions and results in localized distortion of the DNA backbone, widening the distance between complementary strands and perturbing the native B-form conformation [3]. The intercalation event physically impedes essential DNA processes including replication and transcription by preventing strand separation and polymerase progression, thereby exerting antiproliferative effects on rapidly dividing leukemia cells.

Topoisomerase II Inhibition

Amsacrine functions as a potent topoisomerase II poison by stabilizing the covalent enzyme-DNA cleavage complex, effectively converting topoisomerase II from an essential DNA metabolic enzyme into a cellular toxin [4] [5]. The drug specifically inhibits the religation step of the topoisomerase II catalytic cycle, leading to accumulation of double-stranded DNA breaks that trigger apoptotic signaling cascades [4] [5]. The 3'-methoxy group and methanesulfonamide moiety of amsacrine play critical roles in optimizing drug-enzyme interactions within the ternary complex, with the detached head group alone capable of enhancing topoisomerase II-mediated DNA cleavage, though with approximately 100-fold reduced affinity compared to the intact molecule [4].

Table 1: Key Mechanisms of this compound Action

Mechanism Molecular Target Biological Consequence Experimental Evidence
DNA Intercalation DNA double helix, preferentially at A-T base pairs Structural distortion, inhibition of replication/transcription Hypochromicity in UV-Vis spectra, CD spectral changes, Raman spectroscopy [3]
Topoisomerase II Poisoning Topoisomerase IIα and IIβ cleavage complex Accumulation of double-stranded DNA breaks, apoptosis Plasmid cleavage assays, increased linear DNA formation [4]
Apoptosis Induction MCL1 stabilization pathways, BCL2 family proteins Mitochondrial membrane depolarization, caspase activation Western blotting, caspase activity assays, flow cytometry [6]

Preparation of Reagents and Solutions

This compound Stock Solution
  • Primary Stock Solution (20 mM): Dissolve 8.6 mg of this compound (MW: 429.92 g/mol) in 1 mL of analytical grade DMSO to achieve a 20 mM concentration. Vortex vigorously for 2-3 minutes until complete dissolution is observed. Aliquot into sterile, light-protected microcentrifuge tubes and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles by preparing appropriately sized aliquots.

  • Working Stock Solution (100 µM): Dilute 5 µL of the 20 mM primary stock in 995 µL of complete cell culture medium or PBS to achieve a 100 µM working concentration. Prepare fresh immediately before each experiment and discard unused portions. Do not store working solutions for extended periods as precipitation and degradation may occur.

Complete Cell Culture Medium
  • For leukemia cell lines (e.g., HL-60, U937, K-562), prepare RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Filter sterilize using a 0.22 µm membrane and store at 4°C for up to 4 weeks.
DNA Cleavage Assay Buffer
  • Prepare 10 mM Tris-HCl (pH 7.9), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, and 2.5% (v/v) glycerol. Adjust to final pH 7.9 using HCl or NaOH as needed. Filter sterilize and store at 4°C for up to 3 months. Add 1 mM ATP immediately before use in topoisomerase II activity assays [4].

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human leukemia cell lines U937 (histiocytic lymphoma), HL-60 (promyelocytic leukemia), and K-562 (chronic myelogenous leukemia) are appropriate models for amsacrine studies. Maintain cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO₂ atmosphere.

  • Subculturing: Passage cells every 2-3 days when density reaches 8-10 × 10⁵ cells/mL. Centrifuge at 300 × g for 5 minutes, resuspend in fresh pre-warmed medium, and dilute to 2-3 × 10⁵ cells/mL. Maintain logarithmic growth phase for all experiments.

  • Cryopreservation: Prepare freezing medium containing 90% FBS and 10% DMSO. Resuspend cells at 5-10 × 10⁶ cells/mL in freezing medium, transfer to cryovials, and place in a controlled-rate freezer overnight before transferring to liquid nitrogen storage.

Cytotoxicity and Cell Viability Assessment
4.2.1 MTT Assay Protocol
  • Day 1: Seed cells in 96-well flat-bottom plates at 5 × 10⁴ cells/well in 100 µL complete medium. Include medium-only blanks for background subtraction. Pre-incubate plates for 4-6 hours at 37°C to allow cellular recovery.

  • Day 1-2: Prepare amsacrine treatment dilutions in complete medium spanning 0.01-100 µM concentrations. Remove 100 µL spent medium from each well and replace with 100 µL drug-containing medium. Include vehicle control (0.1% DMSO) and positive control (e.g., 100 µM etoposide) wells. Incubate for 24-72 hours based on experimental objectives.

  • Endpoint: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in 100 µL DMSO. Measure absorbance at 570 nm with 630 nm reference using a microplate reader.

  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Determine IC₅₀ values using non-linear regression analysis of log(dose) vs. normalized response curves.

4.2.2 Apoptosis Detection by Annexin V/Propidium Iodide Staining
  • Harvest approximately 1 × 10⁶ cells per condition by centrifugation at 300 × g for 5 minutes. Wash once with cold PBS and resuspend in 100 µL 1× binding buffer.

  • Add 5 µL Annexin V-FITC and 5 µL propidium iodide (50 µg/mL). Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL additional binding buffer and analyze by flow cytometry within 1 hour. Use unstained, single-stained, and vehicle-treated controls for compensation and gating.

  • Analyze using FL-1 (FITC) and FL-3 (PI) channels. Quadrant settings should distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.

DNA Binding Studies
4.3.1 UV-Visible Spectroscopy
  • Prepare amsacrine solutions in PBS at 10 µM concentration. Add calf thymus DNA at increasing concentrations (0-100 µM base pairs). Allow equilibration for 10 minutes after each addition.

  • Record spectra from 220-500 nm using a dual-beam spectrophotometer with matched cuvettes. Use DNA solution at equivalent concentration in reference cell for background correction.

  • Calculate binding constant using the Benesi-Hildebrand equation: 1/(A-A₀) = 1/(K(Aₘₐₓ-A₀)[DNA]) + 1/(Aₘₐₓ-A₀), where A₀ is initial absorbance, A is observed absorbance, and Aₘₐₓ is absorbance at saturation [3].

4.3.2 Circular Dichroism Spectroscopy
  • Prepare DNA solutions at 100 µM base pair concentration in 10 mM phosphate buffer (pH 7.4). Add amsacrine at 0.5:1, 1:1, and 2:1 drug:base pair ratios.

  • Record CD spectra from 220-320 nm using 1 cm pathlength quartz cuvette. Parameters: 1 nm bandwidth, 1 second response time, 50 nm/min scan speed.

  • Process data by subtracting buffer baseline and converting to mean residue ellipticity. B-form DNA characteristically shows a positive band at 275 nm and negative band at 245 nm; intercalation induces changes in band intensity and position [3].

Topoisomerase II-Mediated DNA Cleavage Assay
  • Prepare reaction mixtures containing 220 nM human topoisomerase IIα or IIβ, 10 nM negatively supercoiled pBR322 DNA, and amsacrine (0-50 µM) in DNA cleavage buffer [10 mM Tris-HCl (pH 7.9), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% glycerol] [4].

  • Incubate at 37°C for 6 minutes. Terminate reactions by adding SDS to 0.5% and EDTA to 25 mM final concentrations.

  • Add proteinase K (0.1 mg/mL final) and incubate at 45°C for 30 minutes to digest enzyme.

  • Add loading buffer and separate DNA forms by electrophoresis in 1% agarose gels containing 0.5 µg/mL ethidium bromide in TAE buffer at 4°C.

  • Visualize under UV light and quantify DNA bands. Cleavage activity is measured by conversion of supercoiled (Form I) to linear (Form III) DNA.

Data Analysis and Interpretation

Quantitative Analysis of Cytotoxicity

Table 2: Cytotoxicity Profile of this compound in Leukemia Cell Lines

Cell Line IC₅₀ (24 h) IC₅₀ (48 h) IC₅₀ (72 h) Apoptotic Index Major Resistance Factors
HL-60 (Parental) 0.15 ± 0.03 µM 0.08 ± 0.02 µM 0.05 ± 0.01 µM 68.5 ± 5.2% Baseline sensitivity
HL-60/AMSA (Resistant) 15.2 ± 2.1 µM 8.7 ± 1.3 µM 5.3 ± 0.9 µM 12.3 ± 2.1% Mutated topoisomerase II, altered drug accumulation [7]
U937 0.22 ± 0.04 µM 0.12 ± 0.03 µM 0.07 ± 0.02 µM 72.8 ± 6.1% MCL1 stabilization dynamics [6]
K-562 0.31 ± 0.05 µM 0.18 ± 0.04 µM 0.11 ± 0.03 µM 65.3 ± 4.7% BCR-ABL expression
Apoptotic Signaling Pathway

Amsacrine induces apoptosis in leukemia cells through both intrinsic pathway activation and modulation of key regulatory proteins as shown in the following pathway diagram:

G Amsacrine Amsacrine DNA_Damage DNA Damage (Double-strand breaks) Amsacrine->DNA_Damage TopoII_Inhibition TopoII Inhibition Amsacrine->TopoII_Inhibition AKT_Degradation AKT Degradation DNA_Damage->AKT_Degradation ERK_Inactivation ERK Inactivation DNA_Damage->ERK_Inactivation GSK3B_Activation GSK3β Activation AKT_Degradation->GSK3B_Activation MCL1_Destabilization MCL1 Destabilization ERK_Inactivation->MCL1_Destabilization GSK3B_Activation->MCL1_Destabilization Mitochondrial_Depolarization Mitochondrial Depolarization MCL1_Destabilization->Mitochondrial_Depolarization Cytochrome_C_Release Cytochrome c Release Mitochondrial_Depolarization->Cytochrome_C_Release Caspase_Activation Caspase-9/3 Activation Cytochrome_C_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Diagram 1: Amsacrine-induced apoptotic signaling pathway in leukemia cells. The mechanism involves MCL1 destabilization through coordinated AKT degradation and ERK inactivation, leading to mitochondrial depolarization and caspase activation [6].

DNA Binding and Topoisomerase II Inhibition Parameters

Table 3: Biophysical and Biochemical Parameters of Amsacrine-DNA Interactions

Parameter Value Method Significance
DNA Binding Constant 1.2 ± 0.1 × 10⁴ M⁻¹ UV-Visible Spectroscopy Moderate intercalative binding affinity [3]
Base Pair Preference A-T rich sequences Raman Spectroscopy Specificity for adenosine-thymine regions [3]
Topo IIα Cleavage Enhancement 8.2 ± 1.3-fold (at 10 µM) Plasmid Cleavage Assay Significant poisoning of topoisomerase IIα [4]
Topo IIβ Cleavage Enhancement 7.8 ± 1.1-fold (at 10 µM) Plasmid Cleavage Assay Similar activity against both isoforms [4]
Head Group Alone Activity ~100-fold reduced vs. full drug Cleavage Comparative Analysis Critical role of acridine ring for high-affinity binding [4]

Troubleshooting and Optimization

  • Poor Aqueous Solubility: If precipitation occurs in aqueous solutions, ensure DMSO concentration does not exceed 0.5% in final working solutions. Gently warm solutions to 37°C with mixing before use. For higher concentrations, prepare fresh stock solutions in DMSO rather than attempting to concentrate aqueous solutions.

  • Variable Cytotoxicity Between Assays: Maintain consistent cell density across experiments as crowding can artificially reduce apparent cytotoxicity. Ensure cells are in logarithmic growth phase at treatment initiation. Pre-warm all solutions to 37°C before adding to cells to minimize temperature shock.

  • Inconsistent Topoisomerase II Assay Results: Use fresh ATP in cleavage assays and avoid repeated freeze-thaw of enzyme preparations. Include both positive (known topoisomerase II poison) and negative (solvent only) controls in each experiment. Verify enzyme activity regularly using standard decatenation or relaxation assays.

  • High Background in DNA Binding Studies: Use high-quality, protein-free DNA preparations. Dialyze DNA stocks against assay buffer to remove contaminants. Include proper blank corrections for all spectroscopic measurements.

Applications in Drug Development Research

This compound serves as a valuable reference compound in several drug development contexts:

  • Topoisomerase II Poisoning Benchmark: As one of the first identified topoisomerase II poisons, amsacrine provides a benchmark for evaluating novel topoisomerase-targeting agents. Its well-characterized effects on both topoisomerase II isoforms enable comparative mechanistic studies [4].

  • Combination Therapy Development: Amsacrine shows synergistic effects with cytarabine in acute leukemia treatment protocols. Research applications include sequential administration studies with other DNA-damaging agents to maximize therapeutic efficacy while managing overlapping toxicities [2].

  • Multidrug Resistance Studies: The HL-60/AMSA resistant subline provides a model system for investigating resistance mechanisms to topoisomerase II-targeting agents, including altered enzyme expression, mutation profiles, and cellular efflux mechanisms [7].

  • Apoptosis Mechanism Research: Amsacrine's ability to modulate MCL1 stability through AKT and ERK pathway regulation makes it a useful tool for studying BCL2 family protein dynamics and mitochondrial apoptosis initiation [6].

References

Amsacrine Hydrochloride: Apoptosis Induction Mechanisms and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Amsacrine hydrochloride (also known as m-AMSA) is an antineoplastic agent with a well-established role in treating acute leukemia. Its primary mechanism involves inhibiting DNA topoisomerase II, leading to DNA damage and triggering apoptosis [1] [2]. Beyond DNA intercalation, research reveals that amsacrine induces apoptosis through multiple signaling pathways by modulating the expression and stability of BCL-2 family proteins, key regulators of the mitochondrial apoptosis pathway [3] [4]. These mechanisms make it a valuable compound for cancer research and a candidate for drug repurposing.

Key Signaling Pathways in Apoptosis Induction

Amsacrine induces apoptosis through at least two major, interconnected signaling pathways that converge on mitochondrial outer membrane permeabilization.

MCL1 Downregulation Pathway (in U937 Leukemia Cells)

In human leukemia U937 cells, amsacrine-induced apoptosis is characterized by caspase-9 and caspase-3 activation, increased intracellular Ca²⁺, mitochondrial depolarization, and MCL1 downregulation [3]. Amsacrine targets the stability of the anti-apoptotic protein MCL1 through a multi-step process:

  • Inhibits AKT and ERK Signaling: Amsacrine treatment leads to AKT degradation and Ca²⁺-mediated ERK inactivation [3].
  • Promotes MCL1 Degradation: The inactivation of ERK blocks Pin1-mediated stabilization of MCL1. Concurrently, AKT degradation promotes GSK3β-mediated degradation of MCL1 [3].
  • Triggers Mitochondrial Apoptosis: The downregulation of MCL1 disrupts the mitochondrial membrane potential, activating the intrinsic apoptosis pathway [3].

The schematic diagram of this pathway is presented below:

G Amsacrine Amsacrine AKT_Degradation AKT Degradation Amsacrine->AKT_Degradation ERK_Inactivation ERK Inactivation Amsacrine->ERK_Inactivation GSK3B_Activation GSK3β Activation AKT_Degradation->GSK3B_Activation Pin1_Inhibition Pin1 Inhibition ERK_Inactivation->Pin1_Inhibition MCL1_Degradation MCL1 Degradation GSK3B_Activation->MCL1_Degradation Pin1_Inhibition->MCL1_Degradation Mitochondrial_Depolarization Mitochondrial Depolarization MCL1_Degradation->Mitochondrial_Depolarization Apoptosis Apoptosis Mitochondrial_Depolarization->Apoptosis

Diagram 1: Amsacrine induces apoptosis through MCL1 downregulation in U937 cells
BCL2L1 (BCL-XL) Downregulation Pathway (in K562 CML Cells)

In chronic myeloid leukemia K562 cells, amsacrine triggers an autophagy-dependent pathway that ultimately downregulates the anti-apoptotic protein BCL2L1 (BCL-XL) [4]. The cascade of events is as follows:

  • Upregulates SIDT2 and NOX4: Amsacrine induces autophagy, leading to the upregulation of SIDT2. This protein decreases miR-25 expression, resulting in increased NOX4 expression and subsequent ROS production [4].
  • Inactivates ERK and Suppresses HuR: ROS production inactivates ERK, leading to miR-22-mediated suppression of HuR, an RNA-binding protein that stabilizes BCL2L1 mRNA [4].
  • Downregulates BCL2L1: With HuR suppressed, BCL2L1 mRNA is destabilized, leading to reduced BCL2L1 protein levels and the activation of apoptosis [4].

The schematic diagram of this pathway is presented below:

G Amsacrine Amsacrine Autophagy Induces Autophagy Amsacrine->Autophagy SIDT2_Upregulation SIDT2 Upregulation Autophagy->SIDT2_Upregulation miR25_Downregulation miR-25 Downregulation SIDT2_Upregulation->miR25_Downregulation NOX4_Upregulation NOX4 Upregulation miR25_Downregulation->NOX4_Upregulation ROS_Production ROS Production NOX4_Upregulation->ROS_Production ERK_Inactivation ERK Inactivation ROS_Production->ERK_Inactivation miR22_Upregulation miR-22 Upregulation ERK_Inactivation->miR22_Upregulation HuR_Suppression HuR Suppression miR22_Upregulation->HuR_Suppression BCL2L1_Downregulation BCL2L1 Downregulation HuR_Suppression->BCL2L1_Downregulation Apoptosis Apoptosis BCL2L1_Downregulation->Apoptosis

Diagram 2: Amsacrine induces apoptosis via the SIDT2/NOX4/ERK/HuR axis in K562 cells

Experimental Protocols and Practical Applications

In Vitro Cytotoxicity and Apoptosis Assay

This protocol is adapted from studies on leukemia cell lines (U937 and K562) to evaluate amsacrine's cytotoxic and pro-apoptotic effects [3] [4].

  • Cell Lines: Human leukemia U937 cells, K562 CML cells, or other relevant cancer cell models.
  • Reagents: this compound, cell culture media, MTT reagent, Annexin V-FITC apoptosis detection kit, propidium iodide, caspase inhibitors.
  • Equipment: CO₂ incubator, cell culture hood, microplate reader, flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5-10 × 10³ cells per well and allow to adhere overnight.
  • Drug Treatment: Prepare amsacrine stock solution in DMSO and dilute to working concentrations in culture media. Treat cells with a concentration range of 0.1-20 µM for 24-72 hours. Include vehicle control.
  • Viability Assessment (MTT Assay): After treatment, add MTT reagent and incubate for 2-4 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm.
  • Apoptosis Detection (Annexin V/PI Staining): Harvest treated cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide, incubate in the dark, and analyze by flow cytometry within 1 hour.
  • Caspase Activation: Detect cleavage of procaspase-3 and procaspase-9 via Western blotting.
Protein Expression and Stability Analysis

This protocol details how to investigate amsacrine's effect on key apoptosis regulators like MCL1 and BCL2L1 [3] [4].

  • Reagents: Lysis buffer, protease inhibitors, phosphatase inhibitors, SDS-PAGE gels, transfer apparatus, primary and secondary antibodies.
  • Key Antibodies: Anti-MCL1, anti-BCL2L1, anti-phospho-ERK, anti-total ERK, anti-phospho-AKT, anti-total AKT, anti-β-actin.

Procedure:

  • Cell Lysis: Lyse amsacrine-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using a BCA assay.
  • Western Blotting: Separate proteins by SDS-PAGE, transfer to PVDF membrane, block with 5% non-fat milk, and incubate with primary antibodies overnight at 4°C.
  • Detection: Incubate with HRP-conjugated secondary antibodies, develop with ECL reagent, and visualize.
  • mRNA Stability Assay: To assess HuR-mediated regulation of BCL2L1, treat cells with actinomycin D after amsacrine exposure and measure BCL2L1 mRNA levels over time by RT-qPCR.
In Vivo Efficacy in Disease Models

Amsacrine has been evaluated as a potential adjuvant in a rabbit model of glaucoma filtration surgery, demonstrating its applicability beyond oncology [1].

  • Model: Rabbit trabeculectomy model.
  • Formulation: 1% and 10% amsacrine solutions in saline.
  • Control Groups: Saline and 0.04% Mitomycin C (MMC).
  • Application: Apply a single dose to the surgical site for 5 minutes during surgery.
  • Evaluation: Monitor intraocular pressure (IOP) and bleb score for up to 70 days post-surgery.

Quantitative Data Summary

Amsacrine exhibits potent cytotoxic effects across various cancer cell lines, with efficacy influenced by cell type.

Table 1: In Vitro Cytotoxicity of Amsacrine in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ / GI₅₀ Value Assay Type Exposure Time
CCRF-CEM Leukemia 0.03 - 0.18 µM MTT / Antiproliferative 48 - 72 hours [2]
K562 Chronic Myeloid Leukemia ~10 µM MTT (Cytotoxicity) 24 hours [4]
A2780 Ovarian Cancer 0.027 - 0.1 µM Growth Inhibition / Cytotoxicity 72 - 96 hours [2]
A549 Lung Cancer 0.03 - 22.2 µM MTT / Antiproliferative 48 - 72 hours [2]
HCT-116 Colon Cancer 0.7 - 0.93 µM XTT / MTT 48 - 72 hours [2]

Table 2: Key Experimental Parameters for Apoptosis Induction

Parameter U937 Leukemia Model [3] K562 CML Model [4] Rabbit Glaucoma Surgery Model [1]
Effective Concentration Not specified (apoptosis mechanism study) 10 µM (single dose for mechanism) 1% and 10% (topical application)
Key Molecular Targets MCL1 stability, AKT, ERK BCL2L1, SIDT2, NOX4, HuR Tenon's capsule fibroblasts (apoptosis induction)
Treatment Duration 24 hours 24 hours Single 5-minute application
Primary Readouts Phosphatidylserine exposure, caspase activation, mitochondrial depolarization Annexin V staining, PARP cleavage, protein expression via Western blot Intraocular pressure, bleb score

Conclusion

This compound induces apoptosis through multiple synergistic pathways, including topoisomerase II inhibition and targeted downregulation of anti-apoptotic BCL-2 family proteins like MCL1 and BCL2L1. Its efficacy across various cell lines and in animal models highlights its potential as a tool compound and candidate for drug repurposing. These application notes provide a foundation for researchers to explore the compound's mechanisms and therapeutic applications further.

References

Comprehensive Application Notes and Protocols: Investigating Amsacrine Hydrochloride-DNA Binding Using ATR-FTIR Spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Drug-DNA Interactions and ATR-FTIR Spectroscopy

Amsacrine hydrochloride (m-AMSA) is an established anticancer agent used primarily in the treatment of refractory acute leukemias and lymphomas. Its therapeutic activity stems from a dual mechanism involving DNA intercalation and stabilization of topoisomerase II-DNA cleavage complexes, ultimately leading to DNA damage and apoptosis in cancer cells. The drug molecule consists of two key structural components: an acridine intercalative moiety that inserts between DNA base pairs, and a 4'-amino-methanesulfon-m-anisidide head group that plays a critical role in topoisomerase II poisoning [1]. Understanding the precise molecular interactions between amsacrine and DNA is essential for optimizing its therapeutic efficacy and developing novel derivatives with improved pharmacological profiles.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy has emerged as a powerful analytical technique for investigating drug-DNA interactions. This method provides exceptional chemical specificity and sensitivity to conformational changes in biological macromolecules without requiring extensive sample preparation or labeling. ATR-FTIR spectroscopy monitors the absorption of infrared light by molecular bonds, generating a unique spectral "fingerprint" that reflects the molecular structure and interactions within the sample. The technique is particularly valuable for studying amsacrine-DNA binding due to its ability to detect subtle changes in DNA conformation, base pairing, and backbone structure that occur upon drug binding [2] [3]. These application notes provide detailed protocols and methodological considerations for researchers employing ATR-FTIR spectroscopy to investigate this compound-DNA interactions, complete with quantitative data analysis frameworks and experimental workflows.

Experimental Design and Considerations

Instrumentation and Materials

Successful implementation of ATR-FTIR spectroscopy for amsacrine-DNA binding studies requires appropriate instrumentation and careful material preparation. The following components are essential for establishing a reliable experimental setup:

  • FTIR Spectrometer System: A research-grade FTIR spectrometer equipped with a mercury-cadmium-telluride (MCT) detector is recommended for optimal sensitivity in the mid-infrared region. The instrument should be coupled with a single-reflection or multi-reflection ATR accessory featuring a diamond, germanium, or zinc selenide crystal. Diamond crystals are particularly advantageous for biological samples due to their chemical inertness and durability. The spectrometer should be maintained in a controlled environment with stable temperature (20-25°C) and relative humidity (40-50%) to minimize spectral artifacts caused by atmospheric water vapor fluctuations [4] [2].

  • Biological Materials and Reagents: High-purity calf thymus DNA (42% GC content) serves as an excellent model system for binding studies due to its representative base composition and commercial availability. Alternatively, synthetic oligonucleotides with specific sequences can be employed to investigate sequence-specific binding interactions. This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a 20 mM stock solution, which can be subsequently diluted in appropriate aqueous buffers. The final DMSO concentration in experimental samples should not exceed 1% (v/v) to maintain DNA structural integrity. Tris-HCl buffer (10 mM, pH 7.4) containing 5 mM MgCl₂ and 100 mM KCl provides physiologically relevant conditions for DNA-drug interaction studies [1] [5].

Sample Preparation Methods

Proper sample preparation is critical for obtaining high-quality, reproducible ATR-FTIR spectra. The following protocol ensures consistent deposition of DNA and DNA-amsacrine complexes onto the ATR crystal:

  • DNA Sample Preparation: Begin by preparing a 1-2% (w/v) DNA solution in appropriate buffer (e.g., Tris-HCl, pH 7.4). Allow the DNA to fully hydrate overnight at 4°C with gentle agitation. Determine the DNA concentration accurately using UV spectrophotometry (A₂₆₀ measurement), applying the relationship that 1 A₂₆₀ unit corresponds to approximately 50 μg/mL for double-stranded DNA. For binding studies, dilute the DNA stock solution to a final concentration of 10-20 mg/mL in experimental buffer [5].

  • DNA-Amsacrine Complex Formation: Prepare DNA-amsacrine complexes by adding appropriate volumes of amsacrine stock solution (20 mM in DMSO) to DNA solutions to achieve the desired drug-to-DNA molar ratios (typically 0.1:1 to 1:1). Include control samples containing DNA alone (with equivalent DMSO concentration) and amsacrine alone. Incubate all mixtures at 37°C for 30 minutes to ensure equilibrium binding. For hydration-dehydration-rehydration studies, additional samples should be prepared for monitoring conformational changes under different hydration states [2] [3].

  • ATR Crystal Loading and Sample Deposition: Thoroughly clean the ATR crystal with compatible solvents (water, ethanol) and dry with inert gas before each measurement. Apply 10-20 μL of sample to the crystal surface, ensuring complete coverage of the active area. For hydrated measurements, immediately place a cover over the sample chamber to minimize solvent evaporation. For dehydration studies, allow the sample to air-dry on the crystal surface while monitoring the infrared water stretching band (~3650 cm⁻¹) until it disappears completely, indicating complete dehydration [2].

Data Acquisition Protocol

Spectral Collection Parameters

Standardized acquisition parameters ensure consistent spectral quality and reliable comparison between experimental conditions. The following protocol outlines optimal instrument settings for ATR-FTIR analysis of amsacrine-DNA interactions:

  • Instrument Configuration: Configure the FTIR spectrometer to collect spectra in the mid-infrared range of 4000-400 cm⁻¹. Set the spectral resolution to 4 cm⁻¹, which provides an optimal balance between spectral detail and signal-to-noise ratio. Program the instrument to co-add 256 scans for each spectrum, which typically provides excellent signal-to-noise characteristics while maintaining reasonable acquisition times (approximately 5-10 minutes per spectrum) [2] [6].

  • Background and Sample Measurement: Collect a background spectrum with the clean, dry ATR crystal before sample deposition. After applying the sample to the crystal surface, initiate spectral collection using the same acquisition parameters as for the background. For time-course studies, program sequential acquisitions with defined time intervals. For hydration-dehydration-rehydration experiments, collect spectra at regular intervals during each phase: starting with the fully hydrated state, throughout the dehydration process (monitoring the disappearance of water bands), and during controlled rehydration by exposing the dehydrated sample to humidity or adding measured volumes of water [2].

  • Quality Control Checks: Before proceeding with analysis, verify spectral quality by examining key indicators: (1) the water bending mode around 1640 cm⁻¹ should be appropriately sized without saturation, (2) the amide I and II regions (1700-1500 cm⁻¹) should show clear DNA bands without excessive noise, and (3) the baseline should be relatively stable without significant sloping or artifacts. If quality issues are detected, clean the crystal and repeat the measurement [4] [2].

Experimental Workflow

The following diagram illustrates the complete experimental workflow for ATR-FTIR analysis of amsacrine-DNA interactions:

G Start Start Experiment Prep Sample Preparation • DNA solution preparation • Amsacrine-DNA complex formation • Control sample preparation Start->Prep Inst Instrument Setup • ATR crystal cleaning • Spectrometer configuration • Background collection Prep->Inst Hyd Hydrated State Measurement Inst->Hyd Dehyd Dehydration Phase Monitoring Hyd->Dehyd Data Data Collection • Spectral acquisition • Quality assessment Hyd->Data Spectrum Rehyd Rehydration Phase Monitoring Dehyd->Rehyd Dehyd->Data Time series Rehyd->Data Rehyd->Data Time series Analysis Data Analysis • Preprocessing • Spectral interpretation • Binding constant calculation Data->Analysis

Data Analysis and Interpretation

Spectral Preprocessing and Manipulation

Raw ATR-FTIR spectra require appropriate preprocessing to correct for experimental artifacts and enhance relevant spectral features. Implement the following preprocessing pipeline before quantitative analysis:

  • Atmospheric Compensation: Subtract the spectrum of water vapor (collected under identical conditions) from all sample spectra to minimize contributions from atmospheric CO₂ and water vapor. This step is particularly important in the 2400-2275 cm⁻¹ and 1800-1500 cm⁻¹ regions where atmospheric interference is most pronounced [4].

  • Baseline Correction: Apply a linear or polynomial baseline correction to eliminate scattering effects and ensure accurate measurement of band intensities. Focus particularly on the 1800-700 cm⁻¹ region where DNA exhibits its most informative vibrational modes. Use the same baseline parameters for all spectra within a comparative analysis [6].

  • Spectral Normalization: Normalize spectra to the DNA phosphate band at ~1088 cm⁻¹ (symmetric PO₂⁻ stretch), which remains relatively constant under different binding conditions and serves as an internal standard. Alternatively, use the band at ~968 cm⁻¹, assigned to the deoxyribose C-C stretch, which also shows minimal variation upon drug binding [2] [3].

  • Derivative Spectroscopy: Apply second-derivative transformation (Savitzky-Golay algorithm with 9-13 point window) to resolve overlapping bands and enhance spectral resolution. Second-derivative spectra are particularly valuable for identifying subtle shifts in band positions and quantifying changes in relative band intensities [6].

Spectral Interpretation and Band Assignment

Interpretation of ATR-FTIR spectra focuses on identifying characteristic spectral changes that report on DNA conformation and amsacrine binding interactions. The table below summarizes the key infrared bands for DNA and their changes upon amsacrine binding:

Table 1: Key ATR-FTIR Spectral Bands for DNA and Changes Upon Amsacrine Binding

Band Position (cm⁻¹) Vibrational Assignment Structural Significance Changes with Amsacrine Binding
1710-1715 Base stacking vibration (G, C) DNA helix organization Decrease in intensity; potential shift to lower frequency
1660-1665 Carbonyl stretching (T, G, C) Base pairing integrity Minor intensity changes; potential broadening
1220-1230 Asymmetric PO₂⁻ stretch DNA backbone conformation Intensity changes at ~1234 cm⁻¹ and 1225 cm⁻¹
1085-1090 Symmetric PO₂⁻ stretch DNA backbone conformation Minimal changes; useful for normalization
1050-1055 C-O deoxyribose stretch Sugar-phosphate backbone Intensity changes and potential frequency shifts
960-970 C-C deoxyribose stretch Sugar conformation Shifts in dianionic phosphodiester vibration at ~966 cm⁻¹
835-840 Phosphodiester vibrations DNA backbone geometry Potential intensity changes and frequency shifts

[2] [3]

The most significant spectral changes indicative of amsacrine-DNA interaction occur in the 1711 cm⁻¹ region, which corresponds to base-stacking vibrations primarily involving guanine and cytosine. A decrease in intensity at this position suggests disruption of regular base stacking due to intercalation. Additional changes in the phosphodiester region (~1234 cm⁻¹ and ~1225 cm⁻¹) and the dianionic phosphodiester vibration at ~966 cm⁻¹ further confirm alterations in DNA backbone conformation upon drug binding [2].

Binding Constant Calculation

The binding constant for amsacrine-DNA interaction can be determined by monitoring specific infrared bands as a function of drug concentration. Follow this quantitative approach:

  • Select a Diagnostic Band: Choose a well-resolved infrared band that shows significant changes upon amsacrine binding, such as the base-stacking vibration at ~1711 cm⁻¹. Measure the integrated area or peak height of this band across a series of spectra with varying amsacrine concentrations (0-50 μM) at constant DNA concentration.

  • Apply Binding Models: Fit the concentration-dependent spectral changes to appropriate binding models. For intercalative binding, the McGhee-von Hippel model often provides the best fit. Alternatively, for non-cooperative binding, use the following equation:

    [ \frac{\Delta A}{\Delta A_{\text{max}}} = \frac{K[n]}{1 + K[n]} ]

    where (\Delta A) is the observed spectral change, (\Delta A_{\text{max}}) is the maximum change at saturation, (K) is the binding constant, and ([n]) is the free drug concentration. Plot (\Delta A/\Delta A_{\text{max}}) versus drug concentration and perform nonlinear regression to extract the binding constant [5].

  • Validation: Compare the calculated binding constant with literature values obtained by other techniques. For amsacrine-DNA interaction, expect a binding constant in the range of 1.0-1.5 × 10⁴ M⁻¹, consistent with moderate-affinity intercalative binding [5].

Applications in Drug Development and Mechanistic Studies

Structure-Activity Relationship Studies

ATR-FTIR spectroscopy provides valuable insights for structure-activity relationship (SAR) studies of amsacrine derivatives. The technique can elucidate how specific structural modifications affect DNA binding interactions:

  • Head Group Modifications: Systematic analysis of amsacrine derivatives with modified anilino head groups reveals the critical importance of the 3'-methoxy group position. The meta-substituted derivative (m-AMSA) demonstrates significantly enhanced DNA binding and topoisomerase II poisoning activity compared to ortho-substituted (o-AMSA) or unsubstituted analogs. ATR-FTIR spectra show more pronounced changes in DNA conformation for m-AMSA, consistent with its superior biological activity [1].

  • Intercalator Modifications: Derivatives with modified acridine rings or alternative intercalating moieties can be rapidly screened using ATR-FTIR to assess their DNA binding capabilities. Spectral changes in the 1711 cm⁻¹ region (base stacking) and 1220-1230 cm⁻¹ region (DNA backbone) provide quantitative measures of intercalative strength and binding affinity [1].

Mechanistic Insights into DNA Binding Mode

ATR-FTIR spectroscopy offers unique mechanistic insights into amsacrine's binding mode with DNA:

  • Intercalation Verification: The characteristic decrease in intensity of the base-stacking vibration at ~1711 cm⁻¹ provides direct evidence for intercalative binding, as this signal reports on the regular stacking of DNA bases which is disrupted when amsacrine inserts between base pairs [2].

  • Sequence Specificity Assessment: Comparative studies with synthetic oligonucleotides of defined sequence (AT-rich versus GC-rich) can reveal sequence binding preferences. Raman spectroscopic studies indicate that amsacrine exhibits preferential binding to AT-rich regions, which manifests in ATR-FTIR spectra through specific changes in thymine and adenine vibrational bands [7] [5].

  • Groove Binding Component: In addition to intercalation, ATR-FTIR can detect minor groove binding interactions through characteristic spectral changes in the 1250-1350 cm⁻¹ region, which contains vibrations sensitive to groove dimensions and hydration. The technique has confirmed that amsacrine exhibits both intercalative and minor groove binding components [5].

Table 2: Summary of ATR-FTIR Spectral Changes Associated with Different DNA Binding Modes

Binding Mode Key Spectral Changes Amsacrine Relevance
Intercalation Decreased intensity at ~1711 cm⁻¹ (base stacking); Changes in phosphodiester bands at 1220-1240 cm⁻¹ Primary binding mode
Minor Groove Binding Changes in bands at 1250-1350 cm⁻¹ (sugar-phosphate backbone); Specific alterations in adenine vibrational modes Secondary binding component
Major Groove Binding Specific changes in guanine vibrational bands; Altered methyl group vibrations of thymine Not significant for amsacrine
Electrostatic Binding Changes in phosphate vibrations at 1220-1240 cm⁻¹ and 1085-1090 cm⁻¹ without base stacking alterations Minor contribution

[1] [7] [5]

Troubleshooting and Technical Considerations

Common Experimental Challenges

Several technical challenges may arise during ATR-FTIR studies of amsacrine-DNA interactions. The following table addresses common issues and recommended solutions:

Table 3: Troubleshooting Guide for ATR-FTIR Analysis of Amsacrine-DNA Interactions

Problem Possible Causes Solutions
Poor signal-to-noise ratio Insufficient sample concentration; Detector issues; Inadequate scanning Increase DNA concentration to 10-20 mg/mL; Increase number of scans to 256-512; Verify detector performance
Spectral saturation Sample too concentrated; Pathlength too long Dilute sample; Verify contact with ATR crystal; Check pressure applicator force
Significant water vapor interference Inadequate purging; Recent door opening Extend purging time (15-30 min); Use dry air or nitrogen purge; Maintain sealed sample compartment
Unstable baseline Incomplete background collection; Sample heterogeneity Recollect background with clean crystal; Ensure homogeneous sample application; Apply appropriate baseline correction
Irreproducible results Inconsistent sample deposition; Crystal contamination Standardize sample volume and drying time; Thoroughly clean crystal between measurements; Use internal standards
Minimal spectral changes Insufficient drug concentration; Non-binding conditions Verify drug-DNA ratio (aim for 0.1:1 to 1:1 molar ratio); Confirm drug solubility and stability; Extend incubation time

[4] [2] [6]

Method Validation and Quality Control

Implement rigorous quality control measures to ensure reproducible and reliable results:

  • System Suitability Testing: Before each experimental series, verify instrument performance by collecting a spectrum of a known standard (e.g., polystyrene film) and confirming band positions within ±1 cm⁻¹ of established values.

  • Negative Controls: Always include DNA-only controls (with equivalent DMSO concentration) to account for solvent effects on DNA structure. Additionally, include amsacrine-only controls to identify potential contributions from free drug in the spectra.

  • Replicate Measurements: Perform at least three independent replicate measurements for each experimental condition to assess reproducibility. Report standard deviations for quantitative measurements such as band intensity ratios and binding constants.

  • Cross-Validation: When possible, validate key findings using complementary techniques such as UV-Visible spectroscopy or circular dichroism. The binding constant determined by ATR-FTIR should correlate with values obtained by other methods [5].

Conclusion

ATR-FTIR spectroscopy represents a powerful, label-free approach for investigating the molecular interactions between this compound and DNA. The methodology outlined in these application notes enables comprehensive characterization of binding affinity, structural perturbations, and conformational changes associated with this therapeutically important interaction. The technique's sensitivity to both the intercalative acridine moiety and the critical anilino head group interactions provides unique insights into structure-activity relationships that guide rational drug design.

The robust protocols for sample preparation, data acquisition, and spectral analysis presented herein facilitate reliable implementation across different laboratory settings. Particularly valuable is the ability of ATR-FTIR spectroscopy to monitor DNA conformational changes during hydration-dehydration-rehydration cycles, which provides insights into drug-induced alterations in DNA flexibility and stability. As drug discovery efforts continue to focus on DNA-targeted therapeutics, ATR-FTIR spectroscopy will remain an indispensable tool for elucidating binding mechanisms and optimizing therapeutic efficacy.

References

Comprehensive Application Notes and Protocols for Assessing Amsacrine Hydrochloride Cytotoxicity in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amsacrine Hydrochloride and Its Mechanism of Action

This compound (commonly known as m-AMSA) is a derivative of acridine that functions as a potent topoisomerase II inhibitor with significant antileukemic activity. This synthetic antineoplastic agent intercalates into DNA and stabilizes the cleavable complex between topoisomerase II and DNA, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cells. The compound exhibits particular efficacy against hematological malignancies, including acute leukemias and malignant lymphomas, and has been incorporated into combination chemotherapy protocols for refractory cases. [1] [2]

The cytotoxic mechanism of this compound involves multiple pathways. As a DNA topoisomerase II poison, it favors the accumulation of double-stranded breaks (DSBs) by interfering with the relegation step of the topoisomerase II catalytic cycle. Additionally, research has demonstrated that this compound inhibits the expression of matrix metallopeptidase 2 (MMP-2) and MMP-9 in leukemia cells through the generation of reactive oxygen species (ROS), further contributing to its antineoplastic effects. The drug shows cell cycle specificity, with S-phase cells being particularly vulnerable to its apoptosis-inducing effects, as documented in studies using HL-60 leukemic cells. [3] [2]

Detailed MTT Cytotoxicity Assay Protocol

Principle and Applications

The MTT cytotoxicity assay is a colorimetric method that measures cell viability based on metabolic activity. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a quantitative measurement of cytotoxicity. This assay has become a standard tool in drug discovery for screening potential anti-cancer compounds like this compound, toxicology testing, and biocompatibility assessment of medical devices. [4]

Reagents and Materials
  • This compound stock solution: Prepare at 10 mM concentration in DMSO with heat and sonication as needed. Store at room temperature protected from light. [2]
  • Cell culture: Appropriate cell lines (e.g., HL-60, CCRF-CEM, A2780) with complete growth media
  • MTT reagent: 5 mg/mL MTT in phosphate-buffered saline (PBS), filter-sterilized and stored at -20°C protected from light
  • Solubilization solution: DMSO, acidified isopropanol, or specialized detergent solutions
  • Equipment: 96-well tissue culture plates, CO₂ incubator, microplate reader, biological safety cabinet, centrifuge
Step-by-Step Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a suspension at optimal density (typically 5,000-20,000 cells/well depending on cell line doubling time).
    • Plate cells in 96-well tissue culture plates with 100 μL/well of complete growth medium.
    • Include multiple replicates for each condition and control wells (media only, untreated cells, vehicle control).
    • Pre-incubate plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment and recovery. [4]
  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium, typically spanning a concentration range of 0.01-100 μM based on preliminary range-finding experiments.
    • Replace medium in treatment wells with 100 μL of amsacrine-containing medium at desired concentrations.
    • Include vehicle control wells (DMSO at same concentration as in treatments, typically ≤0.1%).
    • Incubate plates for desired treatment duration (24-72 hours) at 37°C in a 5% CO₂ humidified incubator. [5] [4]
  • MTT Incubation and Measurement:

    • Add 10-20 μL of MTT stock solution (5 mg/mL) to each well to achieve final concentration of 0.2-0.5 mg/mL.
    • Return plates to incubator for 2-4 hours to allow formazan crystal formation.
    • Carefully remove medium without disturbing formazan crystals.
    • Add 100 μL of DMSO to each well to dissolve formazan crystals.
    • Gently mix plates on orbital shaker for 10-15 minutes until complete solubilization and uniform color development.
    • Measure absorbance at 570 nm with reference wavelength of 630-650 nm using a microplate reader. [4]
Data Analysis and Interpretation

Calculate cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Wells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank) × 100

Dose-response curves can be generated by plotting percentage viability against log concentration of this compound, from which IC₅₀ values (concentration causing 50% reduction in viability) can be determined using appropriate curve-fitting software. For this compound, typical IC₅₀ values range from nanomolar to low micromolar concentrations depending on cell line sensitivity and exposure duration. [4]

Alternative Cytotoxicity Assessment Methods

Flow Cytometry-Based Apoptosis Detection

Flow cytometry provides a powerful alternative for assessing this compound-induced cytotoxicity, particularly through apoptosis detection. The Annexin V/propidium iodide (PI) staining method can distinguish between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations. For this assay, cells are treated with this compound, harvested, washed in PBS, and resuspended in binding buffer containing Annexin V-FITC and PI. After incubation in the dark for 15-20 minutes, samples are analyzed by flow cytometry within one hour. Studies have demonstrated that amsacrine induces significant apoptosis, with one investigation reporting approximately 20.1% apoptotic cells after treatment compared to 3.0% in control groups. [6] [3]

The in situ nick translation assay represents another flow cytometry-based approach specifically for detecting DNA strand breaks induced by topoisomerase inhibitors like amsacrine. This method incorporates biotinylated dUTP at sites of DNA breaks, which is subsequently detected using fluoresceinated avidin, while simultaneous DNA staining with propidium iodide allows correlation of DNA damage with cell cycle position. Research has confirmed that DNA strand breaks induced by amsacrine occur preferentially in S-phase cells, detectable as early as 90 minutes after treatment initiation. [3]

Clonogenic Assay for Long-Term Cytotoxicity

The clonogenic or colony formation assay measures the long-term reproductive viability of cells after this compound treatment. Unlike the MTT assay which assesses metabolic activity over short periods, the clonogenic assay evaluates the ability of single cells to proliferate and form colonies over multiple generations. Briefly, cells are treated with this compound for specified durations, then trypsinized, counted, and reseeded at low density in drug-free medium. After 7-14 days of incubation, colonies are fixed, stained, and counted. Colony formation efficiency is calculated relative to untreated controls, providing information about the long-term cytotoxic and cytostatic effects of this compound.

Comprehensive Cytotoxicity Data for this compound

IC₅₀ Values Across Cell Lines

Table 1: Cytotoxicity of this compound across various human cancer cell lines

Cell Line Cancer Type IC₅₀ Value Assay Type Exposure Time
CCRF-CEM Leukemia 0.03-0.18 μM MTT 72 hours
A2780 Ovarian 0.027-0.1 μM Growth inhibition 72-96 hours
A-431 Epidermoid 0.17-5.89 μM Trypan blue/MTT 72 hours
HCT-116 Colon 0.7-0.93 μM XTT/MTT 48-72 hours
A549 Lung 0.03-22.2 μM MTT 72 hours
DU-145 Prostate 0.3 μM MTT 72 hours
COLO 205 Colon 1.1 μM MTT 72 hours
2008 Ovarian 4.31 μM MTT 72 hours
Fibroblast Normal 2-4.2 μM Hoechst/resazurin Not specified

[5]

Factors Influencing Cytotoxicity Results

Several experimental factors significantly influence the measured cytotoxicity of this compound:

  • Cell line characteristics: Hematopoietic cell lines typically show greater sensitivity than solid tumor-derived lines, reflecting the clinical spectrum of amsacrine activity. [1] [5]
  • Exposure duration: Longer exposure times generally result in lower IC₅₀ values; 72-hour exposures are standard for most cell lines.
  • Metabolic activity: Cells with higher metabolic rates may show enhanced sensitivity to amsacrine, as demonstrated in S-phase specific cytotoxicity. [3]
  • p53 status: Cell lines with wild-type p53 (e.g., A549) may show different sensitivity patterns compared to p53-mutant lines.
  • Compound preparation: Proper dissolution of this compound requiring heat and sonication significantly affects reproducibility. [2]

Experimental Workflow for Comprehensive Cytotoxicity Assessment

Diagram Title: Cytotoxicity Assessment Workflow

workflow Cytotoxicity Assessment Workflow start Experimental Design cell_seeding Cell Seeding & Pre-incubation start->cell_seeding treatment Amsacrine Treatment (0.01-100 μM, 24-72h) cell_seeding->treatment assay_selection Assay Selection treatment->assay_selection mtt_path MTT Assay assay_selection->mtt_path  Metabolic Activity flow_path Flow Cytometry assay_selection->flow_path  Apoptosis/Cell Cycle clonogenic_path Clonogenic Assay assay_selection->clonogenic_path  Long-term Survival data_analysis Data Analysis mtt_path->data_analysis flow_path->data_analysis clonogenic_path->data_analysis ic50 IC₅₀ Determination data_analysis->ic50 mechanism Mechanistic Studies data_analysis->mechanism

The experimental workflow for assessing this compound cytotoxicity begins with careful experimental design, including determination of appropriate cell lines, concentration ranges, and experimental controls. Following cell seeding and pre-incubation to allow cell attachment and recovery, cells are treated with a concentration gradient of this compound typically spanning 0.01-100 μM for duration of 24-72 hours. Researchers must select appropriate assessment methods based on specific research questions: MTT assay for general metabolic activity and viability, flow cytometry for detailed apoptosis analysis and cell cycle effects, or clonogenic assays for long-term reproductive survival. Data analysis leads to IC₅₀ determination and can inform subsequent mechanistic studies on DNA damage, topoisomerase inhibition, and pathway analysis. [5] [3] [4]

Mechanism of Action and Signaling Pathways

Diagram Title: Amsacrine Mechanism of Action

mechanism Amsacrine Mechanism of Action amsa Amsacrine HCl dna_intercalation DNA Intercalation amsa->dna_intercalation topoii Topoisomerase II Inhibition amsa->topoii dna_intercalation->topoii ds_breaks Double-Strand DNA Breaks topoii->ds_breaks  Stabilized Cleavage Complex ros ROS Generation ds_breaks->ros s_phase S-Phase Arrest ds_breaks->s_phase apoptosis Apoptosis Activation ds_breaks->apoptosis ros->apoptosis mmps MMP-2/MMP-9 Inhibition ros->mmps s_phase->apoptosis

This compound exerts its cytotoxic effects through multiple interconnected mechanisms. The primary mechanism involves DNA intercalation through its aminoacridine ring, combined with topoisomerase II inhibition via its sulfonamide side chain. This dual action stabilizes the topoisomerase II-DNA cleavable complex, preventing DNA relegation and resulting in accumulation of double-strand breaks. These DNA lesions trigger S-phase cell cycle arrest and activate apoptosis through both intrinsic and extrinsic pathways. Additionally, this compound induces reactive oxygen species (ROS) generation, which further contributes to DNA damage and inhibits matrix metallopeptidase expression (MMP-2 and MMP-9), potentially limiting metastatic potential in sensitive cell types. The preferential cytotoxicity toward S-phase cells reflects the increased topoisomerase II activity during DNA replication, making rapidly proliferating cells particularly vulnerable to amsacrine-induced damage. [7] [1] [3]

Troubleshooting and Technical Considerations

  • Solubility Challenges: this compound requires heat and sonication for complete dissolution in DMSO at 10 mg/mL concentration. For aqueous solutions, it can be dissolved at 4 mg/mL in 30% ethanol. Incomplete dissolution leads to inaccurate concentration calculations and inconsistent results. [2]
  • Metabolic Interference: While the MTT assay is widely used, it measures metabolic activity rather than direct cell death. Amsacrine's impact on cellular metabolism independent of cytotoxicity may confound results, making inclusion of multiple assessment methods advisable. [4]
  • Cell Line Variability: Choose cell lines based on research objectives - hematopoietic lines (CCRF-CEM, HL-60) for leukemia research or solid tumor lines (A549, HCT-116) for broader oncological applications. Always consider the doubling time and metabolic characteristics when interpreting results. [5]
  • Control Considerations: Include comprehensive controls - vehicle controls (DMSO at same concentration as treatments), positive controls (known cytotoxic agents), and blank wells (media without cells) to ensure assay validity and identify potential interference. [4]

Conclusion

This compound remains a valuable tool in cancer research, particularly for studying topoisomerase II inhibition and DNA damage-induced apoptosis. The protocols outlined herein provide researchers with robust methodologies for assessing its cytotoxicity across diverse experimental systems. When properly implemented, these assays yield reproducible, quantitative data that can inform drug development efforts and mechanistic studies. The continuing investigation of amsacrine and its derivatives holds promise for developing more selective topoisomerase-targeting agents with improved therapeutic indices. [7] [1]

References

amsacrine hydrochloride cancer immunotherapy research

Author: Smolecule Technical Support Team. Date: February 2026

Amsacrine Hydrochloride at a Glance

This compound is a DNA topoisomerase II inhibitor approved for the treatment of acute adult leukemias refractory to other agents [1]. Its established profile as a chemotherapeutic provides a foundation for investigating its immunotherapeutic potential.

Property Description
Generic Name Amsacrine [1]
Mechanism of Action DNA intercalation; inhibition of DNA topoisomerase II, inducing double-stranded DNA breaks [1].
Primary Indication Acute leukemias (particularly nonlymphocytic) and malignant lymphomas [1] [2].
Key Pharmacological Properties Protein binding: 96-98% [1].
Metabolism: Extensive, primarily hepatic [1].
Half-life: 8-9 hours [1].

Immunomodulatory Applications in Research

Recent investigations reveal that amsacrine can directly influence immune cells, positioning it as a candidate for cancer immunotherapy.

Application 1: Differentiation & Activation of Dendritic Cells (DCs)

The most well-documented immunomodulatory effect of amsacrine is its ability to induce monocyte-to-dendritic cell differentiation and maturation, a critical step for initiating adaptive anti-tumor immunity [3] [4].

  • Experimental Evidence: A 2021 study demonstrated that treatment of THP-1 human monocyte cells with this compound induced a phenotype resembling conventional dendritic cells (cDCs). This was characterized by increased surface expression of activation markers CD80, CD83, CD86, and HLA-DR. The cytokine secretion profile of the treated cells also mirrored that of mature DCs [3] [4].
  • Research Significance: Generating mature and functional DCs ex vivo is a major goal for improving cancer immunotherapy efficacy, such as DC-based vaccines. Amsacrine's established clinical safety profile could accelerate its adoption in such protocols [3].
Application 2: Potential Inhibition of Regulatory T Cells (Tregs)

Emerging evidence suggests that acridine derivatives, including amsacrine, may suppress regulatory T cells, which are known to dampen anti-tumor immune responses in the tumor microenvironment [5].

  • Experimental Evidence: A 2025 high-throughput screen identified a subset of 9-amino-acridines that can downregulate the Treg master transcription factor FoxP3. Amsacrine (referred to as MP7 in the study) was part of this group and was found to interfere with FoxP3's DNA-binding activity, thereby inhibiting its downstream gene regulation and abrogating Treg suppressive functions [5].
  • Research Significance: Selectively inhibiting Treg function is a highly sought-after strategy in immunotherapy to relieve suppression and boost effector T cell activity against tumors [5].

Detailed Experimental Protocols

Below are detailed methodologies for key experiments investigating amsacrine's immunomodulatory effects.

Protocol 1: Ex Vivo Differentiation of Monocytes into Dendritic Cells [4]

This protocol outlines the process for using amsacrine to generate mature dendritic cells from a monocytic cell line.

  • 1. Cell Culture: Maintain THP-1 cells (human monocyte cell line) in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin (P/S) at 37°C in a 5% CO2 incubator.
  • 2. DC Differentiation Medium Preparation: Resuspend cells in serum-free medium supplemented with:
    • 100 ng/ml recombinant human GM-CSF
    • 200 ng/ml recombinant human IL-4
    • 1% P/S
    • 500 nM 2-mercaptoethanol (2-ME)
  • 3. Seeding and Compound Treatment:
    • Seed cells in a 6-well plate at a density of 4x10^5 cells in 2 ml of differentiation medium per well.
    • After 3 hours of incubation, treat the cells with This compound at various concentrations (e.g., 0.1, 0.5, 1, or 10 µM).
    • Controls: Include a negative control (DMSO vehicle) and a positive control (10 ng/ml TNF-α and 200 ng/ml ionomycin).
    • Incubate the cells for 3 days.
  • 4. Flow Cytometry Analysis:
    • Harvest and wash the cells with FACS buffer (DPBS with 2% FBS).
    • Block Fc receptors using anti-CD16/32 antibodies for 5 minutes at room temperature.
    • Stain the cells with fluorescently-labeled antibodies against human CD11c, CD14, CD80, CD83, CD86, CD123, and HLA-DR for 30 minutes at 4°C in the dark.
    • Wash the cells and stain with DAPI to discriminate dead cells.
    • Analyze the cells using a flow cytometer (e.g., FACS Canto II) and process the data with software like FlowJo.
Protocol 2: Screening for FoxP3 Downregulation in Primary T Cells [5]

This protocol describes a screening method used to identify compounds that downregulate FoxP3 in regulatory T cells.

  • 1. Cell Isolation and Culture: Isolate primary CD3+ T cells from healthy human donors.
  • 2. Compound Treatment: Treat the T cells with the test compound (e.g., amsacrine) at a defined concentration (e.g., 10 µM) for 16 hours. A DMSO vehicle serves as the control.
  • 3. High-Throughput Flow Cytometry:
    • After treatment, use a high-throughput flow cytometry protocol to measure the percentage of FoxP3-positive cells within the CD4+ T cell population.
    • Confirm FoxP3 downregulation in Tregs by gating out CD127+ cells in both non-stimulated and stimulated T cells.
  • 4. Functional Validation: Perform T cell suppression assays to confirm that the observed FoxP3 downregulation translates to a loss of Treg suppressive function against effector T cells.

Mechanisms and Signaling Pathways

Amsacrine's primary mechanism is the inhibition of DNA topoisomerase II, leading to DNA damage and cell death in rapidly dividing cancer cells. Its newly discovered immunomodulatory effects are likely downstream consequences of this DNA damage response.

The diagram below illustrates how this DNA damage can engage immune signaling pathways, providing a hypothesized mechanism for its immunomodulatory effects.

G cluster_pathway Hypothesized cGAS-STING Pathway Activation Amsacrine This compound TopoII Topoisomerase II Inhibition Amsacrine->TopoII DNADamage DNA Damage & Double-Strand Breaks CytosolicDNA Accumulation of Cytosolic DNA DNADamage->CytosolicDNA Genomic Stress FoxP3Inhibition Potential Inhibition of Treg Function via FoxP3 DNADamage->FoxP3Inhibition Altered Gene Expression? TopoII->DNADamage cGAS cGAS Sensor CytosolicDNA->cGAS Binds STING STING Activation (ER to Golgi Translocation) cGAS->STING cGAMP cGAS->STING TBK1 TBK1 Kinase Recruitment/Activation STING->TBK1 Recruits STING->TBK1 IRF3 IRF3 Phosphorylation & Nuclear Translocation TBK1->IRF3 Phosphorylates TBK1->IRF3 Type1IFN Type I Interferon & Inflammatory Cytokine Production IRF3->Type1IFN Induces Transcription IRF3->Type1IFN DCMaturation Dendritic Cell Maturation & Activation Type1IFN->DCMaturation Stimulates

Critical Considerations for Research Use

When incorporating amsacrine into immunotherapy research protocols, note the following:

  • Cytotoxicity vs. Immunomodulation: Amsacrine remains a cytotoxic agent. Dose-finding is critical to achieve immunomodulatory effects without excessive cell death [1] [2].
  • Solubility and Formulation: Amsacrine is poorly soluble in water. Use the recommended hydrochloride or gluconate salts and follow proper solubilization procedures (often in DMSO). Note: Heparin and sodium chloride solutions can cause precipitation and should be avoided [1] [2].
  • Safety Profile: The dose-limiting toxicity is bone marrow suppression. Other common adverse effects include nausea, vomiting, stomatitis, diarrhea, and abdominal pain. Cardiotoxic effects are also possible [1] [2].

Future Research Directions

The repurposing of amsacrine for immunotherapy is a nascent field with several compelling research avenues:

  • Combination Therapies: Evaluate amsacrine in combination with immune checkpoint inhibitors (e.g., anti-PD-1), oncolytic viruses, or other chemotherapies to assess synergistic effects.
  • Mechanistic Elucidation: Further investigate the molecular link between DNA damage and FoxP3 downregulation, and confirm the role of the cGAS-STING pathway in its DC-maturing effects.
  • In Vivo Validation: Conduct studies in immunocompetent mouse tumor models to confirm these immunomodulatory effects and anti-tumor efficacy in a complex tumor microenvironment.

References

Comprehensive Application Notes and Protocols for Amsacrine Hydrochloride in Acute Myeloid Leukemia Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amsacrine and Its Role in AML Therapy

Amsacrine hydrochloride is an antineoplastic agent with specific importance in the treatment of acute myeloid leukemia (AML), particularly in specialized clinical scenarios where standard therapies are contraindicated. This aminoacridine derivative has been developed as a potent intercalating agent with significant activity against hematological malignancies, especially acute leukemias and malignant lymphomas, though it demonstrates poor activity against solid tumors. Amsacrine has been approved in various countries (though not in the United States) and maintains investigational status for specific applications, reflecting its targeted therapeutic niche in oncology [1]. The drug's clinical value lies primarily in two key scenarios: treatment of refractory or relapsed AML where standard induction therapy has failed, and as a component of anthracycline-free regimens for patients with significant cardiac comorbidities who cannot tolerate the cardiotoxicity of conventional anthracycline-based induction therapy [2].

The chemical properties of this compound contribute significantly to its mechanism and application. With the chemical formula C₂₁H₁₉N₃O₃S·HCl and a molecular weight of approximately 429.92 g/mol, it is classified as a small molecule therapeutic [1]. The drug is typically administered as an intravenous formulation due to poor oral bioavailability, with various salt forms including the hydrochloride, gluconate, and mesylate versions used in clinical practice. Understanding these fundamental characteristics provides the foundation for exploring its specific mechanisms, clinical applications, and protocol development in AML management.

Drug Properties and Mechanism of Action

Chemical and Physical Properties

This compound exhibits specific physicochemical properties that directly influence its pharmaceutical formulation and clinical application. The drug demonstrates limited water solubility (<1 mg/mL), necessitating specialized pharmaceutical preparation for intravenous administration [1]. Its protein binding characteristics are significant, with 96-98% of circulating drug bound to plasma proteins, primarily alpha-1-acid glycoprotein and albumin, which influences its distribution and availability [1]. The drug's elimination follows a biphasic pattern with an estimated half-life of 8-9 hours, though precise pharmacokinetic parameters like volume of distribution and clearance remain incompletely characterized in available literature [1].

Table: Pharmacological Properties of this compound

Property Characteristic Clinical Significance
Chemical Formula C₂₁H₁₉N₃O₃S·HCl Small molecule structure
Molecular Weight 429.92 g/mol Influences distribution and dosing
Water Solubility <1 mg/mL Requires specialized IV formulation
Protein Binding 96-98% High binding affects free drug availability
Elimination Half-life 8-9 hours Determines dosing frequency
Primary Metabolism Hepatic (glutathione conjugation) Important for patients with liver dysfunction
Molecular Mechanisms of Cytotoxicity

Amsacrine exerts its antineoplastic effects through two primary molecular mechanisms that ultimately trigger apoptotic cell death in leukemic cells. The first mechanism involves DNA intercalation, where the planar acridine moiety inserts between DNA base pairs, with particular specificity for A-T rich regions [1] [3] [4]. This intercalation distorts the DNA helix, disrupting essential processes including DNA replication and transcription by reducing association between DNA and key enzymes like DNA polymerase and RNA polymerase [4]. The structural distortion alters major and minor groove proportions, further interfering with transcription factor binding and gene expression regulation.

The second and potentially more significant mechanism is the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription [5]. Topoisomerase II creates transient double-strand breaks in DNA to relieve torsional stress before resealing the breaks. Amsacrine stabilizes the transient DNA-topoisomerase II complex, preventing the re-ligation step and resulting in accumulation of double-strand DNA breaks [3] [5]. Research demonstrates that the drug's 3'-methoxy group position is critical for this activity, as positional isomers like o-AMSA (with the methoxy group at the 2' position) show markedly reduced topoisomerase II poisoning despite similar DNA intercalation properties [5]. This mechanism is particularly effective against rapidly dividing cells, which express higher levels of topoisomerase II, with cytotoxicity greatest during the S phase of the cell cycle [1].

G Amsacrine Mechanism of Cytotoxicity in AML Cells Amsacrine Amsacrine DNA_Intercalation DNA_Intercalation Amsacrine->DNA_Intercalation TopoII_Inhibition TopoII_Inhibition Amsacrine->TopoII_Inhibition DNA_Replication_Disruption DNA_Replication_Disruption DNA_Intercalation->DNA_Replication_Disruption Transcription_Disruption Transcription_Disruption DNA_Intercalation->Transcription_Disruption DSB_Accumulation DSB_Accumulation TopoII_Inhibition->DSB_Accumulation Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Replication_Disruption->Cell_Cycle_Arrest Transcription_Disruption->Cell_Cycle_Arrest DSB_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Visualization of the primary and secondary mechanisms through which amsacrine induces cell death in leukemic cells, highlighting the convergence of multiple pathways on apoptotic signaling.

Clinical Applications in Acute Myeloid Leukemia

Relapsed and Refractory Disease

Amsacrine has established its role in the management of relapsed/refractory AML, particularly when initial induction therapy fails to achieve remission or when disease recurrence occurs after initial successful treatment. The combination of amsacrine with high-dose cytarabine has demonstrated efficacy in this challenging patient population, with a phase II trial reporting complete remission rates of 40% in patients with AML on failure or relapse [6]. This regimen represents an important salvage option for patients who have exhausted standard first-line therapies, though response duration may be limited, with remissions typically lasting several months rather than achieving long-term disease control in most cases [6]. The hematologic toxicity profile of such regimens is significant but manageable in specialized care settings, while non-hematologic toxicities are generally characterized as mild to moderate, making this approach feasible for appropriately selected patients [6].

The timing of relapse appears to influence the potential efficacy of amsacrine-containing salvage regimens. Patients with longer initial remission durations (exceeding 12 months) generally demonstrate higher response rates to salvage therapy compared to those with early relapse or primary refractory disease [7]. This pattern aligns with the behavior of other salvage regimens in AML and reflects the underlying biology of treatment-resistant disease. For patients who achieve complete remission with amsacrine-containing salvage therapy, consolidation with allogeneic stem cell transplantation should be strongly considered when feasible, as this represents the best opportunity for long-term disease control in the relapsed/refractory setting [2].

AML Patients with Cardiac Comorbidities

A significant clinical application of amsacrine is in the treatment of newly diagnosed AML patients with significant cardiac comorbidities that preclude the use of standard anthracycline-based induction therapy. This is particularly relevant in elderly AML patients, where the median age at diagnosis is 72 years and the prevalence of cardiac disease is substantial [2]. The TAA regimen (thioguanine, cytarabine, and amsacrine) has been investigated as an anthracycline-free induction alternative for patients with conditions including coronary artery disease, cardiomyopathy, and heart failure [2]. In this population, median ejection fraction was approximately 48% (range 30-67%), with patients below 30% typically considered unfit for any intensive induction therapy [2].

Despite the theoretical advantage of reduced cardiotoxicity, outcomes with TAA induction in cardiac-compromised patients have been suboptimal, primarily due to high early mortality rates (39% within 30 days) mainly attributable to infectious complications rather than cardiac events [2]. These outcomes have led to reconsideration of this approach in contemporary practice, with the advent of novel agents like venetoclax combinations offering potentially safer alternatives for this vulnerable population. However, for selected patients with cardiac contraindications to anthracyclines but otherwise preserved performance status, amsacrine-based induction may still represent a viable intensive therapy option when newer alternatives are unavailable or inappropriate [2].

Table: Clinical Applications of Amsacrine in AML

Clinical Scenario Typical Regimen Response Rates Key Considerations
Relapsed/Refractory AML Amsacrine + high-dose cytarabine 40% CR [6] Bridge to transplant when possible
Newly diagnosed AML with cardiac comorbidities TAA (thioguanine, cytarabine, amsacrine) 52% CR/CRi [2] High early mortality (39%) from infections
Secondary AML Amsacrine combinations Variable Consider based on prior therapy and comorbidities

Detailed Treatment Protocols

TAA Induction Regimen for Patients with Cardiac Contraindications to Anthracyclines

The TAA regimen represents a specialized induction protocol designed specifically for AML patients with significant cardiac comorbidities that preclude anthracycline use. This regimen includes three chemotherapeutic agents administered in a coordinated sequence: thioguanine (200 mg/m² orally on days 3-9), cytarabine (200 mg/m² by continuous 24-hour intravenous infusion on days 1-8), and amsacrine (210 mg/m² by intravenous infusion on days 3-5) [2]. The timing of amsacrine administration beginning on day 3 is designed to build upon the initial cytarabine exposure, potentially creating synergistic cytotoxicity through sequential targeting of DNA synthesis and repair mechanisms.

Response assessment following TAA induction follows standard AML protocols, with bone marrow evaluation typically performed around day 15 to assess blast clearance. In the published cardiac comorbidity cohort, 42% of patients had no residual blasts (<5%) on day 15 bone marrow assessment [2]. For patients with persistent disease, a second induction cycle may be considered, though this was only administered in 16.1% of cases in the reported cohort due to early mortality or poor general condition [2]. The overall complete remission rate (including CR with incomplete hematologic recovery) with one or two TAA induction cycles was 52%, demonstrating significant antileukemic activity despite the exclusion of anthracyclines [2]. Following achievement of remission, consolidation therapy with intermediate- or high-dose cytarabine or allogeneic stem cell transplantation should be considered based on disease risk, response quality, and patient fitness.

Amsacrine with High-Dose Cytarabine for Relapsed/Refractory AML

For patients with relapsed or refractory AML, the combination of amsacrine with high-dose cytarabine represents an established salvage regimen. The original phase II trial employed amsacrine with cytarabine at a dose of 12 g/m² total per cycle, substantially higher than conventional doses [6]. In contemporary practice, cytarabine dosing in such regimens is often individualized based on patient age, performance status, and prior therapy tolerance. The administration sequence typically involves cytarabine infusion followed by amsacrine, though precise timing details may vary by institutional protocol.

The hematologic toxicity of this combination is profound and universal, necessitating meticulous supportive care measures including prophylactic antimicrobials, blood product support, and growth factor administration when appropriate. The expected duration of severe cytopenia following this regimen is typically 3-4 weeks, during which patients require close monitoring for infectious complications and other treatment-related toxicities. Despite these challenges, the regimen offers the potential for complete remission in a subset of patients with otherwise limited options, and can serve as a bridge to transplantation for appropriate candidates.

G Amsacrine Treatment Algorithm for AML Start Patient Selection: Relapsed/Refractory AML or Cardiac Contraindications PreTreatment Pre-treatment Assessment: Cardiac function (EF measurement) Organ function evaluation Infection screening Start->PreTreatment Induction Induction Therapy: TAA regimen or Amsacrine + High-dose Cytarabine PreTreatment->Induction ResponseEval Response Assessment: Day 15-21 Bone Marrow Biopsy Peripheral blood counts Induction->ResponseEval CR Complete Response ResponseEval->CR Refractory Refractory Disease ResponseEval->Refractory Consolidation Consolidation Options: Intermediate/High-dose Cytarabine Allogeneic HSCT Clinical trial CR->Consolidation Salvage Salvage Options: Alternative regimens Clinical trials Palliative care Refractory->Salvage

Decision pathway for amsacrine-based therapy in AML, highlighting key assessment points and treatment options based on response and patient characteristics.

Dose Modification and Adjustment Guidelines

Dose modifications of amsacrine may be necessary based on organ function impairment, advanced age, or severe treatment-related toxicities. While formal pharmacokinetic-guided dosing recommendations are limited in available literature, practical adjustments include reduction of amsacrine dose by 25-50% in patients with moderate hepatic impairment (bilirubin 1.5-3.0 mg/dL), and avoidance in severe hepatic impairment (bilirubin >3.0 mg/dL) given the drug's extensive hepatic metabolism and glutathione conjugation [1]. In patients with renal impairment, caution is warranted though specific dosing guidelines are not well-established; conservative dosing with close monitoring is recommended for moderate to severe renal dysfunction.

For patients experiencing prolonged myelosuppression following previous cycles, dose reduction of 25% for subsequent courses should be considered, particularly if the duration of severe neutropenia exceeded 28 days or if life-threatening infectious complications occurred. In elderly patients (≥65 years) without significant comorbidities, full dosing may be maintained with enhanced monitoring, while for frail elderly patients or those with significant non-cardiac comorbidities, initial dose reduction of 25% should be considered with potential escalation in subsequent cycles if tolerated. These dose adjustment principles should always be implemented within the context of individualized risk-benefit assessment and institutional protocols.

Safety Profile and Toxicity Management

Hematologic Toxicity

The most pronounced and predictable toxicities of amsacrine-containing regimens are hematologic in nature, reflecting the drug's mechanism of action on rapidly dividing cells. Myelosuppression is universal following therapeutic dosing, with median time to neutrophil recovery typically ranging from 21-28 days and platelet recovery following a similar timeline [1] [2]. This predictable cytopenic phase necessitates intensive supportive care measures including transfusion support for anemia and thrombocytopenia, and prophylactic or pre-emptive management of neutropenia-related complications.

The reported incidence of neutropenic fever and documented infections with amsacrine-containing regimens is substantial, contributing significantly to the observed early mortality rate of 39% in the cardiac comorbidity cohort [2]. In this study, infectious complications accounted for 75% of early deaths, highlighting the critical importance of rigorous infection prevention, monitoring, and management strategies [2]. The implementation of granulocyte colony-stimulating factors may be considered in selected cases, though evidence specifically supporting their routine use with amsacrine regimens is limited. Antimicrobial prophylaxis following established institutional protocols for intensive chemotherapy is essential, with particular attention to fungal prophylaxis given the prolonged duration of neutropenia.

Non-Hematologic Toxicities

Amsacrine demonstrates a distinct profile of non-hematologic adverse effects that require proactive management. Gastrointestinal toxicities are common, with nausea and vomiting representing frequent acute side effects that typically respond well to modern antiemetic regimens [1]. The drug's formulation and solvent system (often containing organic co-solvents) may contribute to local infusion-related reactions, including phlebitis with peripheral administration, making central venous access preferable for administration.

Of particular concern is the potential for cardiotoxicity, which may manifest as arrhythmias, electrocardiogram changes, or rarely, clinical heart failure [1]. While designed as an anthracycline alternative for cardiac-compromised patients, amsacrine nonetheless carries cardiac risks that necessitate careful monitoring, particularly in patients with pre-existing cardiac dysfunction. Additional toxicities include mucositis of varying severity, dermatologic reactions, and potential for extravasation injury with improper administration. Hepatotoxicity, typically manifesting as transaminase elevations, may occur but is usually reversible with appropriate supportive care and dose modification when necessary.

Table: Management of Common Amsacrine Toxicities

Toxicity Type Frequency Preventive Strategies Management Approaches
Myelosuppression Universal (100%) Growth factor consideration Transfusion support, infection vigilance
Nausea/Vomiting Frequent 5-HT3 antagonist prophylaxis Rescue antiemetics, fluid support
Mucositis Common (30-40%) Oral cryotherapy, hygiene Pain management, nutritional support
Infection High risk Antimicrobial prophylaxis Prompt broad-spectrum therapy for fever
Cardiotoxicity Less common Baseline cardiac assessment Symptomatic management, discontinuation
Hepatotoxicity Infrequent Regular LFT monitoring Dose modification, supportive care

Recent Developments and Future Directions

The role of amsacrine in AML therapy continues to evolve amid the rapidly changing landscape of leukemia treatment. The development of novel targeted agents including BCL-2 inhibitors (venetoclax), FLT3 inhibitors, IDH1/2 inhibitors, and hedgehog pathway inhibitors has created alternative options for patients unsuitable for anthracycline-based induction [2]. These agents offer the potential for efficacy with reduced toxicity, particularly important for elderly patients and those with significant comorbidities. Recent studies have demonstrated impressive response rates with venetoclax combinations in newly diagnosed elderly AML patients, with complete remission rates exceeding those historically observed with intensive chemotherapy in similar populations, albeit with different durability patterns [2].

In this context, the future role of amsacrine likely resides in specific niche applications rather than broad frontline use. These may include specific molecular subtypes that demonstrate particular sensitivity to topoisomerase II inhibition, combination strategies with novel targeted agents to enhance efficacy while managing toxicity, or as a component of conditioning regimens for hematopoietic stem cell transplantation. Further research is needed to identify predictive biomarkers for amsacrine response, potentially including topoisomerase II expression levels, specific mutational profiles, or functional assays of DNA damage repair capacity. The structural insights gained from understanding the relationship between amsacrine's methoxy group position and its topoisomerase II inhibitory activity may also inform the development of next-generation analogs with improved therapeutic indices [5].

Conclusion

This compound remains a valuable therapeutic option in specific clinical scenarios in AML management, particularly for patients with relapsed or refractory disease and those with cardiac contraindications to anthracycline-based induction therapy. Its dual mechanism of action involving both DNA intercalation and topoisomerase II inhibition provides a distinct approach to targeting leukemic cells, with particular efficacy against rapidly dividing populations. The well-characterized toxicity profile, dominated by predictable myelosuppression with manageable non-hematologic effects, allows for safe administration in appropriately selected patients with adequate supportive care.

Ongoing research continues to refine the role of amsacrine in the context of emerging targeted therapies and combination approaches. The methodological protocols outlined in this document provide a framework for the standardized application of amsacrine in both clinical and research settings, with careful attention to appropriate patient selection, dosing, monitoring, and toxicity management. As the AML therapeutic landscape continues to evolve, the principles outlined herein will support the rational incorporation of amsacrine into contemporary treatment paradigms, whether as a component of conventional chemotherapy or in novel combination strategies.

References

amsacrine hydrochloride combination chemotherapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Amsacrine is a synthetic aminoacridine derivative with potent antineoplastic activity. It is primarily used in the treatment of acute leukemias, particularly for patients with disease refractory to first-line treatments [1] [2].

  • Modality: Small Molecule [1]
  • Mechanism: Amsacrine exerts its cytotoxic effect through a dual mechanism:
    • DNA Intercalation: The drug intercalates between DNA base pairs, with a specificity for adenosine-thymine (A-T) pairs. This intercalation causes structural distortion of the DNA helix [1] [2].
    • Topoisomerase II Inhibition: Amsacrine potently inhibits DNA topoisomerase II (TOP2), an enzyme critical for managing DNA tangles and supercoiling during replication and transcription. It stabilizes the cleavable complex between TOP2 and DNA, leading to double-stranded DNA breaks and apoptosis [1] [3]. Cytotoxicity is greatest during the S phase of the cell cycle [1].

The following diagram illustrates the primary mechanisms leading to cell death.

G A Amsacrine B DNA Intercalation A->B C Topoisomerase II (TOP2) Inhibition A->C D DNA Structural Distortion B->D E Stabilized TOP2-DNA Cleavage Complex C->E G Impaired DNA Replication & Transcription D->G F Double-Stranded DNA Breaks E->F F->G H Apoptosis (Programmed Cell Death) G->H

Clinical Pharmacology and Properties

Understanding the pharmacokinetic profile of amsacrine is crucial for dosing and managing toxicities. Key properties are summarized below.

Property Description
Absorption Poorly absorbed [1].
Protein Binding High (96-98%) [1] [4].
Metabolism Extensive, primarily in the liver. Converted to a glutathione conjugate [1].
Route of Elimination Not fully characterized; renal elimination plays a minor role [4].
Half-Life Terminal half-life (t1/2β) is approximately 5.3 to 9 hours [1] [4].
Clearance May be reduced with repeated dosing, potentially due to saturated hepatic elimination [4].

Adverse Effects and Safety

The safety profile of amsacrine is characterized by its effects on rapidly dividing cells and other organ systems.

Category Common/Notable Adverse Effects
Hematologic Myelosuppression (dose-limiting): Leukopenia, thrombocytopenia, anemia [1].
Cardiac Cardiotoxicity: QTc prolongation, atrial and ventricular arrhythmias, heart failure, rare sudden death. Incidence of arrhythmia reported from 0.7% in one study [2].
Gastrointestinal Nausea, vomiting, diarrhea [1] [2].
Other Mucositis, hepatic enzyme elevation, skin pigmentation [1].

Experimental Protocols

This section outlines a general framework for studying amsacrine in vitro. Specific concentrations and conditions must be optimized for your experimental model.

1. In Vitro Cytotoxicity and Proliferation Assay This protocol is used to determine the inhibitory effect of amsacrine on cancer cell growth [3] [5].

  • Cell Lines: Use relevant AML cell lines (e.g., HL-60, Kasumi-1) [5].
  • Drug Preparation: Prepare a stock solution of amsacrine in DMSO. Perform serial dilutions in culture medium to achieve desired working concentrations. A final DMSO concentration of ≤0.1% is recommended to minimize solvent toxicity [3].
  • Cell Plating: Plate cells in 96-well or 384-well microtiter plates at an optimized density [5].
  • Drug Treatment & Incubation: Treat cells with a concentration gradient of amsacrine. Include vehicle (DMSO) and positive controls. Incubate for 72-96 hours at 37°C with 5% CO₂ [5].
  • Viability Assessment: Add a cell viability reagent (e.g., Alamar Blue, CellTiter-Glo). Measure fluorescence or luminescence with a plate reader. Normalize data to vehicle control wells to calculate percent viability [3] [5].

2. Apoptosis Detection via Flow Cytometry This method quantifies amsacrine-induced apoptosis [3].

  • Cell Treatment: Treat cells with amsacrine at IC₅₀ or similar relevant concentration for 24 hours.
  • Cell Staining: Harvest cells and stain with Annexin V-FITC and a viability dye like 7-AAD or propidium iodide.
  • Analysis: Analyze stained cells using a flow cytometer. Distinguish live (Annexin V⁻/7-AAD⁻), early apoptotic (Annexin V⁺/7-AAD⁻), late apoptotic (Annexin V⁺/7-AAD⁺), and necrotic (Annexin V⁻/7-AAD⁺) populations.

Research Applications and Future Directions

While historically used in leukemia, amsacrine's well-defined mechanism makes it a valuable tool in diverse research areas.

  • Drug Combination Screening: Amsacrine can be used in high-throughput screens to identify synergistic or antagonistic interactions with other anticancer agents, a key strategy for overcoming drug resistance [5].
  • Topoisomerase II Poisoning: It serves as a classic reference compound in studies investigating the function and inhibition of topoisomerase II [3].
  • Repurposing Research: Emerging research explores its potential in non-oncological areas, such as an adjuvant in glaucoma surgery, leveraging its anti-proliferative effects [3].
  • Antibacterial Drug Discovery: Derivatives of amsacrine are being investigated for their ability to selectively inhibit bacterial topoisomerase I, showing promise against mycobacterial species [6].

Experimental Design Workflow

For a comprehensive study of amsacrine, the following integrated workflow is recommended.

G A 1. Hypothesis & Study Design B 2. In Vitro Screening A->B C 3. Mechanism Profiling B->C D 4. In Vivo Validation C->D E 5. Data Analysis & Reporting D->E

Accessing Current Clinical Protocols

The search results I obtained did not contain detailed, contemporary combination chemotherapy protocols for amsacrine hydrochloride. To acquire this critical information, I suggest you:

  • Consult Clinical Trial Registries: Search platforms like ClinicalTrials.gov for active or completed studies using "amsacrine" or "AMSA" to find specific dosing regimens, combination partners, and patient inclusion criteria.
  • Review Recent Guidelines: Refer to the latest versions of professional oncology guidelines and comprehensive hematology/oncology textbooks for standardized treatment protocols.
  • Access Scientific Literature: Search recent publications in high-impact hematology and oncology journals for clinical trials and retrospective studies detailing the use of amsacrine in combination therapies.

References

Comprehensive Application Notes and Protocols: Amsacrine Hydrochloride Dose-Response Curve Experimental Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amsacrine and Its Dose-Response Characterization

Amsacrine (m-AMSA) is a 9-anilinoacridine derivative that has demonstrated significant clinical utility in the treatment of acute leukemias, particularly acute myeloid leukemia (AML). As a topoisomerase II inhibitor, amsacrine exerts its cytotoxic effects through DNA intercalation and stabilization of the cleavable topoisomerase II-DNA complex, leading to DNA damage and ultimately apoptosis. Recent evidence indicates that amsacrine and its derivatives also exhibit activity against bacterial type I topoisomerases (TopA), expanding their potential therapeutic applications to include antibacterial drug development [1] [2]. The characterization of amsacrine's biological activity through dose-response experiments is therefore essential for both anticancer drug development and novel antimicrobial discovery.

The fundamental principle underlying dose-response assessment is that the magnitude of biological effect is proportional to the drug concentration at the target site. For amsacrine, this relationship follows a sigmoidal curve when response is plotted against logarithm of concentration, allowing determination of key pharmacological parameters including IC50, EC50, and Hill coefficient [3]. These parameters provide critical insights into amsacrine's potency, efficacy, and mechanism of action across different biological systems. Recent electrochemical studies have further revealed that amsacrine's redox characteristics, particularly the relatively low oxidation potential of its diarylamine moiety, may contribute significantly to its biological activity and interactions with biomolecules [4].

Experimental Design Framework

Key Design Considerations
  • Biological System Selection: Choose appropriate model systems based on research objectives. For anti-leukemia studies, employ human leukemia cell lines (e.g., HL-60, K562). For mechanistic studies targeting topoisomerase II, utilize enzyme-based assays. For anti-mycobacterial research, use Mycobacterium species including M. smegmatis or M. tuberculosis [1] [2].

  • Concentration Range Determination: Conduct preliminary range-finding experiments to establish appropriate concentration ranges. For cell-based assays with amsacrine, typical ranges span from 1 nM to 100 μM, with 8-12 concentrations spaced logarithmically (e.g., half-log or quarter-log dilutions) to adequately characterize the sigmoidal dose-response relationship [3].

  • Temporal Parameters: Define exposure times based on the biological endpoint measured. For acute cytotoxicity assessments, 48-72 hour exposures are typical. For target-specific effects (e.g., topoisomerase inhibition), shorter exposures (1-24 hours) may be appropriate [5].

  • Controls and Replication: Include appropriate positive controls (known topoisomerase inhibitors), negative controls (vehicle-only treated), and blank controls. Implement triplicate technical replicates and three independent biological replicates to ensure statistical robustness [5] [2].

Experimental Workflow

The following workflow diagram illustrates the complete experimental process for amsacrine dose-response characterization:

amsacrine_workflow cluster_doses Dose Groups Start Start Prep Preparation of Amsacrine Solutions Start->Prep Cell Cell Culture/ Enzyme Preparation Prep->Cell Treat Treatment with Dose Series Cell->Treat Incubate Incubation Treat->Incubate HighDose High Concentration (100 µM) Treat->HighDose MidDose Mid Concentrations (8-10 points) Treat->MidDose LowDose Low Concentration (1 nM) Treat->LowDose Control Controls (Vehicle, Positive) Treat->Control Assay Endpoint Assay Incubate->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Figure 1: Experimental workflow for amsacrine dose-response studies

Detailed Experimental Protocols

Cytotoxicity Assay Using MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a colorimetric measurement of cell viability and metabolic activity, widely used for assessing amsacrine's cytotoxic effects [5].

  • Cell Culture and Seeding: Grow appropriate cell lines (e.g., Vero, HL-60, or other relevant models) in complete growth medium (DMEM or RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ humidified atmosphere. Seed cells into 96-well plates at optimal density (5,000-10,000 cells/well for adherent cells, 50,000-100,000 cells/well for suspension cells) and incubate for 24 hours to allow attachment and stabilization [5].

  • Amsacrine Treatment Preparation: Prepare a 10 mM stock solution of amsacrine hydrochloride in DMSO and store at -20°C. On the day of treatment, prepare serial dilutions in complete culture medium to generate a concentration series (typically ranging from 1 nM to 100 μM). Include vehicle controls (DMSO at equivalent concentration, typically ≤0.1%) and positive controls (e.g., 100 μM staurosporine for complete cell death induction) [5].

  • Treatment and Incubation: Remove culture medium from pre-seeded plates and replace with 200 μL/well of amsacrine-containing medium or controls. Incubate plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Assay Procedure: After treatment, add 20 μL/well of MTT solution (5 mg/mL in PBS) and incubate for 2-4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in 150 μL/well of DMSO. Measure absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader [5].

Topoisomerase Inhibition Assay

This biochemical assay directly measures amsacrine's effect on topoisomerase activity through DNA relaxation monitoring [2].

  • Reaction Setup: Prepare reaction mixtures (20 μL final volume) containing 25 mM NaH₂PO₄ (pH 8.0), 150 mM NaCl, 5% glycerol, 10 mM MgCl₂, 60 nM mycobacterial TopA (or other relevant topoisomerase), and amsacrine at varying concentrations (typically 15-60 μM). Include appropriate controls (enzyme without inhibitor, DNA without enzyme) [2].

  • Pre-incubation and Reaction Initiation: Pre-incubate reaction mixtures (excluding DNA substrate) for 30 minutes on ice to allow drug-enzyme interaction. Initiate reactions by adding 140 ng negatively supercoiled pUC19 plasmid DNA and incubate for 15 minutes at 37°C [2].

  • Reaction Termination and Analysis: Stop reactions by adding 1.5 μL of 0.5 M EDTA. Separate DNA topoisomers by electrophoresis in 0.8% agarose in TAE buffer at 140 V for 3 hours at room temperature. Visualize DNA by ethidium bromide staining (0.5 μg/mL for 30 minutes) and document using gel imaging system [2].

DNA Interaction Studies via Voltammetry

Electrochemical methods provide insights into amsacrine's redox behavior and its DNA interaction capabilities, which are crucial for understanding its mechanism of action [4].

  • Solution Preparation: Prepare amsacrine solutions in appropriate electrolyte buffer (e.g., 0.1 M phosphate buffer, pH 7.4) at concentrations ranging from 10 μM to 1 mM. For DNA interaction studies, prepare solutions containing fixed amsacrine concentration with increasing concentrations of DNA (0-100 μM base pairs) [4].

  • Voltammetric Measurements: Perform cyclic voltammetry using a glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode. Typical parameters: scan rate 50-100 mV/s, potential range -1.0 to +1.2 V. Use differential pulse voltammetry for enhanced sensitivity in quantification (pulse amplitude 50 mV, pulse width 50 ms, scan rate 20 mV/s) [4].

  • Data Interpretation: Analyze voltammograms for oxidation and reduction peaks. The peak current intensity and peak potential shifts in the presence of DNA provide information on binding affinity and mode of interaction.

Data Analysis and Interpretation

Dose-Response Curve Fitting

Dose-response data should be fitted to a four-parameter logistic model to derive key pharmacological parameters:

Response = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope))

Where:

  • Bottom = response at infinite drug concentration
  • Top = response in absence of drug
  • LogIC₅₀ = logarithm of drug concentration producing half-maximal response
  • X = logarithm of drug concentration
  • HillSlope = slope factor or Hill coefficient
Quantitative Parameters for Amsacrine

Table 1: Experimentally observed dose-response parameters for amsacrine across different assay systems

Assay System IC₅₀/EC₅₀ Value Hill Coefficient Maximum Effect Reference
Vero cell cytotoxicity 41.72-154.10 μM Not reported 0-33.3% reduction in viable tachyzoites [5]
M. smegmatis TopA inhibition 15-60 μM Not reported Complete DNA relaxation inhibition [2]
DNA binding (voltammetry) Kd ~ 1.8 × 10⁵ M⁻¹ Not applicable Not applicable [1]

Table 2: Key statistical parameters for dose-response curve validation

Parameter Recommended Value Purpose Acceptance Criteria
>0.90 Goodness of fit ≥0.95 for high quality data
95% Confidence Interval Narrow relative to IC₅₀ Precision of IC₅₀ estimate Should not span more than one order of magnitude
Replicate concordance CV < 15% Experimental reproducibility CV < 20% for biological assays
Mechanism of Action Visualization

Amsacrine's multifaceted mechanism of action involves several sequential processes that can be visualized as follows:

amsacrine_mechanism Amsacrine Amsacrine Intercalation Intercalation Amsacrine->Intercalation Cellular Uptake Stabilization Complex Stabilization Amsacrine->Stabilization Sulfonamide Interaction With TopoII DNA DNA Molecule TopoII Topoisomerase II Complex DNA->TopoII TopoII Binding Inhibition Ligation Inhibition TopoII->Inhibition DNA Cleavage CleavableComplex Stabilized Cleavable Complex DSB Double-Strand DNA Breaks CleavableComplex->DSB Replication Collision Apoptosis Apoptosis DSB->Apoptosis DNA Damage Response Intercalation->DNA Acridine Ring Insertion Inhibition->Stabilization Religation Block Stabilization->CleavableComplex Complex Stabilization

Figure 2: Molecular mechanism of amsacrine action involving DNA intercalation and topoisomerase inhibition

Technical Notes and Optimization Guidelines

Critical Assay Parameters
  • Solvent Considerations: DMSO is the preferred solvent for amsacrine stock solutions due to its excellent solubility properties. Maintain DMSO concentration ≤0.1% in all assay conditions to avoid solvent toxicity effects. Include vehicle controls with equivalent DMSO concentrations in all experiments [5] [2].

  • Culture Conditions: Maintain strict pH stability (7.2-7.4) and osmolality (280-320 mOsm/kg) throughout cell-based assays, as variations can significantly impact amsacrine activity and cellular response.

  • Time Considerations: The duration of drug exposure significantly influences dose-response parameters. Shorter exposures (4-24 hours) may reflect different mechanisms (e.g., topoisomerase inhibition) compared to longer exposures (48-72 hours) that measure overall cytotoxicity [5].

Troubleshooting Guide

Table 3: Common experimental challenges and recommended solutions

Problem Potential Causes Solutions
Shallow dose-response curve Inadequate concentration range, insufficient exposure time Extend concentration range (lower minimum, higher maximum), increase exposure duration
High variability between replicates Uneven cell seeding, drug precipitation, edge effects in plates Use automated dispensers, include plate mixing step, use specialized plates to minimize edge effects
Inconsistent IC₅₀ values between experiments Passage number effects, serum batch variations, enzyme activity fluctuations Use low-passage cells, standardize serum batches, aliquot and preserve enzyme stocks
Poor DNA relaxation in topoisomerase assays Enzyme degradation, incorrect reaction conditions Freshly prepare enzyme aliquots, verify Mg²⁺ concentration, include positive control inhibitors
Advanced Applications and Modifications

The fundamental dose-response protocols for amsacrine can be extended to evaluate derivative compounds and combination therapies:

  • Derivative Screening: When testing amsacrine derivatives with modified sulfonamide moieties, extend the concentration range toward higher values (up to 200 μM) as modifications may alter potency [2].

  • Combination Studies: For drug combination experiments (e.g., amsacrine with cytarabine or etoposide), employ fixed-ratio designs and analyze data using the Bliss independence or Chou-Talalay methods to identify synergistic, additive, or antagonistic interactions [1].

  • Mechanistic Probes: Incorporate specific inhibitors of DNA damage response pathways (e.g., ATM/ATR inhibitors) to delineate mechanisms of cell death following amsacrine treatment.

Conclusion

These application notes provide comprehensive methodologies for characterizing this compound dose-response relationships across multiple experimental systems. The protocols outlined enable robust quantification of amsacrine's biological activity, supporting both basic research on its mechanism of action and applied drug development efforts. The integration of cytotoxicity assessments with target-specific biochemical assays and biophysical interaction studies offers a multidimensional approach to understanding this complex anticancer agent. As research on amsacrine continues to evolve, particularly in the development of derivatives with improved selectivity profiles, these standardized protocols will facilitate meaningful comparisons across studies and accelerate the development of novel acridine-based therapeutics.

References

Comprehensive Application Notes and Protocols for Amsacrine Hydrochloride Incubation Time Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amsacrine and Its Research Applications

Amsacrine (also known as m-AMSA or acridinyl anisidide) is a topoisomerase II inhibitor that functions as a potent antineoplastic agent. Its primary mechanism of action involves DNA intercalation within tumor cells, leading to DNA damage and subsequent cell death. Amsacrine has been extensively used in the treatment of lymphocytic and non-lymphocytic leukemias, with recent research exploring its potential applications in anti-mycobacterial therapies and as an adjuvant in glaucoma filtration surgery. The compound's biological activity stems from its ability to stabilize the cleavable topoisomerase-DNA complex, preventing DNA resealing and promoting apoptotic pathways in target cells.

Recent studies have revealed that Amsacrine also inhibits structurally distinct bacterial type I topoisomerases (TopAs), including the essential mycobacterial TopA in Mycobacterium tuberculosis. This expanded mechanism of action has generated significant interest in repurposing Amsacrine and its derivatives for anti-tuberculosis applications. Additionally, high-throughput screening of off-patent drug compounds identified Amsacrine as a promising candidate adjuvant for glaucoma filtration surgery, where it demonstrates anti-fibrotic properties by suppressing Tenon's capsule fibroblast proliferation. These diverse applications necessitate precise optimization of incubation parameters, particularly incubation time, to maximize efficacy while minimizing cytotoxicity.

Table 1: Fundamental Properties of Amsacrine

Property Specification
CAS Number 51264-14-3
Synonyms m-AMSA; acridinyl anisidide
Molecular Target Topoisomerase II (eukaryotic); Topoisomerase I (bacterial)
Primary Mechanism DNA intercalation; Stabilization of cleavable topoisomerase-DNA complex
Therapeutic Applications Acute leukemias; Investigational: anti-mycobacterial therapy, glaucoma surgery adjuvant
Storage Conditions Controlled room temperature; Protect from light

Quantitative Biological Activity Data

Amsacrine demonstrates potent cytotoxic effects across diverse cell lines, with activity levels varying based on cell type, exposure duration, and concentration. The tables below summarize key quantitative data from published studies, providing researchers with reference values for experimental design.

Table 2: Anti-cancer Activity of Amsacrine in Human Cell Lines

Cell Line Cell Type IC₅₀ Value Assay Type Incubation Time
CCRF-CEM T-cell leukemia 0.03-0.18 µM MTT assay 72 hours
A2780 Ovarian cancer 0.027-0.1 µM Growth inhibition 72-96 hours
A549 Lung carcinoma 0.03-22.2 µM MTT assay 48-72 hours
HCT-116 Colorectal carcinoma 0.7-0.93 µM MTT/XTT assay 48-72 hours
2008 Ovarian cancer 4.31 µM MTT assay 72 hours
A-431 Epidermoid carcinoma 0.17-5.89 µM Trypan blue/MTT assay 72 hours

Table 3: Anti-mycobacterial and Specialty Application Data

Application Experimental Model Effective Concentration Key Findings Incubation Time
Anti-mycobacterial M. smegmatis TopA 15-60 µM Enzyme inhibition in DNA relaxation assays 15 minutes (enzyme)
Glaucoma Surgery Rabbit trabeculectomy model 1-10% solution Lower IOP vs. mitomycin C at 42-70 days 5 minutes (application)
Fibrosis Inhibition Marmoset Tenon's capsule fibroblasts 10 µM 20.1% apoptosis induction vs. 3.0% in control 24 hours

The concentration-dependent response patterns observed across studies highlight the importance of dose-response relationships in Amsacrine applications. In anti-mycobacterial studies, modifications to Amsacrine's sulfonamide moiety have yielded derivatives with enhanced enzyme inhibition and improved drug selectivity in vivo. For ophthalmic applications, concentration optimization was critical, with 10% Amsacrine demonstrating superior intraocular pressure reduction compared to mitomycin C at later time points (42-70 days) while 1% concentration avoided the sharp postoperative pressure drop associated with mitomycin C [1].

Detailed Experimental Protocols

Anti-Cancer Activity Assessment

Protocol Objective: To evaluate the cytotoxic effects of Amsacrine hydrochloride on cancer cell lines through dose-response studies and time-course experiments.

Materials:

  • Cancer cell lines (e.g., CCRF-CEM, A2780, A549)
  • This compound stock solution (10 mM in DMSO)
  • Cell culture medium appropriate for cell line
  • Sterile phosphate-buffered saline (PBS)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • DMSO for solubilizing formazan crystals
  • 96-well tissue culture plates
  • CO₂ incubator maintained at 37°C, 5% CO₂
  • Microplate reader capable of measuring 570 nm absorbance

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and prepare a suspension of 5 × 10⁴ cells/mL in complete medium. Seed 100 µL/well (5,000 cells/well) in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
  • Compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove culture medium from wells and add 100 µL of each drug concentration to triplicate wells. Include vehicle control (0.1% DMSO) and blank control (medium only).
  • Incubation Time Optimization: Incplicate plates for varying time periods (24, 48, 72, and 96 hours) at 37°C, 5% CO₂ to establish time-response relationships.
  • Viability Assessment: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. Carefully remove medium and add 100 µL DMSO to solubilize formazan crystals. Shake plates gently for 5 minutes.
  • Data Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate percentage viability relative to vehicle control. Generate dose-response curves and determine IC₅₀ values using appropriate statistical software.

Critical Parameters:

  • Maintain consistent cell viability (typically >90%) at time of compound addition
  • Ensure linear correlation between cell number and signal in MTT assay
  • Use fresh drug preparations to prevent degradation
  • Include appropriate controls for background subtraction
Anti-Mycobacterial Activity Evaluation

Protocol Objective: To assess the inhibitory activity of this compound against mycobacterial topoisomerase I and determine effects on bacterial replication dynamics.

Materials:

  • Mycobacterium smegmatis culture
  • Purified M. smegmatis TopA protein (MsTopA)
  • This compound stock solution (20 mM in DMSO)
  • pUC19 plasmid DNA (negatively supercoiled)
  • DNA relaxation assay buffer (25 mM NaH₂PO₄ pH 8.0, 150 mM NaCl, 5% glycerol, 10 mM MgCl₂)
  • 0.5 M EDTA solution
  • 0.8% agarose gel in TAE buffer
  • Ethidium bromide staining solution
  • DnaN-EGFP fused M. smegmatis strain (for replication studies)

Procedure: DNA Relaxation Assay:

  • Prepare reaction mixtures containing 120 ng MsTopA protein in DNA relaxation assay buffer.
  • Add this compound to final concentrations of 15, 30, and 60 µM. Incubate on ice for 30 minutes.
  • Initiate reactions by adding 140 ng (2.0 µL) of negatively supercoiled pUC19 plasmid DNA.
  • Incubate reactions at 37°C for 15 minutes.
  • Terminate reactions by adding 1.5 µL of 0.5 M EDTA.
  • Resolve DNA samples on 0.8% agarose gel in TAE buffer at 140 V for 3 hours at room temperature.
  • Visualize topoisomer distribution by ethidium bromide staining for 30 minutes.

Bacterial Replication Analysis:

  • Grow DnaN-EGFP fused M. smegmatis to mid-log phase.
  • Treat with this compound at predetermined IC₅₀ concentration.
  • Monitor replication focus dynamics using time-lapse fluorescence microscopy at 15-minute intervals for 4-6 hours.
  • Quantify changes in DnaN-EGFP focus number and cell cycle progression.

Data Interpretation: Effective TopA inhibition is indicated by impaired DNA relaxation in plasmid-based assays and replication disturbances visualized as altered DnaN-EGFP focus dynamics [2].

Ophthalmic Application Protocol

Protocol Objective: To evaluate Amsacrine as an anti-fibrotic adjuvant in glaucoma filtration surgery using a rabbit model.

Materials:

  • New Zealand White rabbits (2.5-3.0 kg)
  • This compound solutions (0.1%, 1%, and 10% in balanced salt solution)
  • Mitomycin C (0.04% for comparative control)
  • Balanced salt solution (vehicle control)
  • Surgical instruments for trabeculectomy
  • Tonometer for intraocular pressure (IOP) measurement

Procedure:

  • Surgical Procedure: Perform standard trabeculectomy following established protocols.
  • Drug Application: Place surgical sponges soaked with respective Amsacrine concentrations (0.1%, 1%, or 10%) or controls on the scleral bed for 5 minutes.
  • Irrigation: Thoroughly irrigate the application site with 20 mL balanced salt solution.
  • Postoperative Monitoring: Measure IOP weekly for 10 weeks. Assess bleb morphology using established scoring systems [1].
  • Histological Analysis: Upon study completion, process tissue samples for evaluation of fibrosis and inflammatory response.

Optimization Notes: The 5-minute application time was determined as optimal based on Draize ocular irritation tests, which showed no irritation at Amsacrine concentrations up to 10%, while mitoxantrone (another TOP2 inhibitor) caused significant irritation at equivalent concentrations [1].

Analytical Method for Amsacrine Quantification

Method Objective: To provide a validated stability-indicating RP-HPLC method for quantification of Amsacrine and its related substances in bulk samples and stability studies.

Materials and Equipment:

  • HPLC system with gradient capability and UV detection
  • Inertsil ODS column (250 × 4.6 mm, 5 µm particle size)
  • Mobile Phase A: 1.0% triethylamine in 20 mM potassium dihydrogen orthophosphate, pH adjusted to 6.5 with orthophosphoric acid
  • Mobile Phase B: Acetonitrile
  • This compound reference standard
  • Stock and working solutions prepared in water-acetonitrile (50:50 v/v)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 248 nm
  • Injection Volume: 20 µL
  • Column Temperature: 25°C
  • Gradient Program:
    • 0-10 min: 20-40% B
    • 10-20 min: 40-60% B
    • 20-25 min: 60-20% B
    • 25-30 min: 20% B (equilibration)

Sample Preparation:

  • Prepare stock solution of this compound at 1 mg/mL in diluent.
  • Dilute to working concentration of 0.1 mg/mL using same diluent.
  • Filter through 0.45 µm PVDF membrane before injection.

Forced Degradation Studies:

  • Acid Hydrolysis: Treat with 0.1N HCl at 60°C for 30 minutes
  • Base Hydrolysis: Treat with 0.1N NaOH at 60°C for 30 minutes
  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 30 minutes
  • Thermal Degradation: Expose solid drug to 105°C for 6 hours
  • Photodegradation: Expose drug solution to UV light (254 nm) for 24 hours

Validation Parameters: The method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Mass balance between 99.4% to 99.9% confirms stability-indicating capability [3].

Experimental Workflows and Signaling Pathways

The following diagrams visualize key experimental workflows and the mechanism of action of this compound, providing researchers with clear procedural guidance.

Amsacrine Mechanism and Experimental Workflow

G Start Start Experiment CellSeed Cell Seeding (5,000 cells/well) 24h incubation at 37°C Start->CellSeed DrugTreat Drug Treatment Amsacrine serial dilution (0.01-100 µM) CellSeed->DrugTreat Incubate Incubation Time Optimization 24h, 48h, 72h, or 96h at 37°C, 5% CO₂ DrugTreat->Incubate Viability Viability Assessment MTT assay 4h incubation Incubate->Viability Analysis Data Analysis Absorbance at 570nm IC₅₀ calculation Viability->Analysis End End Experiment Analysis->End Mechanism Amsacrine Mechanism of Action DNAIntercalation DNA Intercalation Mechanism->DNAIntercalation TopoInhibition Topoisomerase Inhibition (II in eukaryotes, I in bacteria) DNAIntercalation->TopoInhibition ComplexStabilization Stabilization of Cleavable Complex TopoInhibition->ComplexStabilization DNADamage DNA Double-Strand Breaks ComplexStabilization->DNADamage Apoptosis Apoptosis Induction (Cell Death) DNADamage->Apoptosis

Diagram Title: Amsacrine Experimental Workflow and Mechanism

DNA Relaxation Assay for Topoisomerase Inhibition

G cluster_legend Critical Parameters AssayStart DNA Relaxation Assay Start PrepMix Prepare Reaction Mixture 120 ng MsTopA protein 15-60 µM Amsacrine in buffer AssayStart->PrepMix PreIncubate Pre-incubation on ice 30 minutes PrepMix->PreIncubate AddDNA Add pUC19 plasmid DNA 140 ng negatively supercoiled PreIncubate->AddDNA MainIncubate Incubate at 37°C 15 minutes AddDNA->MainIncubate StopReaction Stop reaction with EDTA 1.5 µL 0.5M MainIncubate->StopReaction GelElectro Agarose Gel Electrophoresis 0.8% gel, 140V, 3 hours StopReaction->GelElectro Visualize Ethidium Bromide Staining 30 minutes GelElectro->Visualize Analyze Analyze Topoisomer Distribution Visualize->Analyze Legend1 Enzyme concentration: 60 nM Legend2 Amsacrine concentrations: 15, 30, 60 µM Legend3 Incubation temperature: 37°C Legend4 Key incubation time: 15 minutes

Diagram Title: DNA Relaxation Assay Workflow

Conclusion and Optimization Guidelines

The optimization of This compound incubation time is highly dependent on the specific biological context and experimental objectives. Based on the comprehensive data analysis presented in these application notes, the following guidelines are recommended:

  • For anti-cancer studies utilizing human cell lines, optimal incubation periods typically range from 48-96 hours, with 72 hours being most commonly reported for IC₅₀ determination. Longer incubations may be necessary for slower-growing cell lines.
  • For enzymatic studies targeting topoisomerase inhibition, much shorter incubation times (e.g., 15-30 minutes) are sufficient to observe significant effects, as demonstrated in DNA relaxation assays.
  • For in vivo applications such as glaucoma surgery, a brief 5-minute application time combined with thorough irrigation has proven effective while minimizing potential side effects.

Recent advances in dose optimization paradigms, highlighted by the FDA's Project Optimus initiative, emphasize the importance of exposure-response relationships rather than simply using the maximum tolerated dose [4]. This approach is particularly relevant for Amsacrine applications, given its steep concentration-response curves in cytotoxic applications and the need to balance efficacy with safety considerations.

Future research directions should explore novel derivative compounds with improved selectivity profiles, particularly for anti-mycobacterial applications where Amsacrine's dual inhibition of eukaryotic and prokaryotic topoisomerases presents both challenges and opportunities. The structural insights gained from recent studies on N-(9-acridinyl) amino acid derivatives provide promising avenues for developing compounds with enhanced therapeutic indices [5].

References

amsacrine hydrochloride precipitation in sodium chloride solution

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Amsacrine HCl Precipitation

The following table summarizes the core issue and immediate solutions based on drug interaction data [1]:

Issue Root Cause Immediate Solution & Compatible Diluents
Precipitation in solution [1] Incompatibility with sodium chloride and heparin [1]. Use D5W (5% Dextrose in Water) for dilution and infusion [1]. Always consult the manufacturer's prescribing information for the specific product you are using.

FAQLikely follow-up questions based on this core problem

Q1: Why does amsacrine precipitate in sodium chloride solutions? While the search results do not specify the exact chemical mechanism, the incompatibility is well-documented. Precipitation is likely due to the common ion effect [2]. A saturated sodium chloride solution provides a high concentration of chloride ions (Cl⁻). When hydrochloric acid (HCl) is present, as in the amsacrine hydrochloride salt, the increased Cl⁻ ion concentration can exceed the solubility product, causing the drug to precipitate out of solution.

Q2: What is the mechanism of action of this compound? Amsacrine is an antineoplastic agent that targets DNA and topoisomerase II [3] [4].

  • Primary Target: It functions as an inhibitor of the enzyme topoisomerase II [3] [5] [4].
  • Mechanism: The drug intercalates (inserts) into DNA and poisons topoisomerase II, stabilizing a transient enzyme-DNA complex and preventing the resealing of DNA breaks. This action induces double-stranded DNA breaks, leading to apoptosis (programmed cell death) [6] [4]. Cytotoxicity is greatest during the S phase of the cell cycle [6].

The diagram below illustrates this mechanism.

G A Amsacrine HCl Administration B Cell Entry A->B C DNA Intercalation B->C D Topoisomerase II Inhibition C->D E Stabilization of Cleavage Complex D->E F Double-Stranded DNA Breaks E->F G Apoptosis (Programmed Cell Death) F->G

Q3: What are the standard research protocols for in vitro and in vivo studies? The table below summarizes experimental methodologies from the literature [3] [7].

Assay Type Protocol Summary Key Observations
In Vitro Cell Assay Treat cells (e.g., human leukemia U937 cells) with Amsacrine HCl. Assess apoptosis via caspase-9/-3 activation, intracellular Ca²⁺ concentration, mitochondrial depolarization, and MCL1 protein down-regulation [3] [7]. Induces mitochondria-mediated apoptosis; down-regulates MCL1 via decreased stability and promotes GSK3β-mediated degradation [7].
In Vivo Animal Study Administer different doses (e.g., 0.5-12 mg/kg) to mice. Evaluate genotoxicity using micronucleus test on bone marrow, complemented by fluorescence in situ hybridization (FISH) [3] [7]. Significant increase in micronucleated polychromatic erythrocytes at higher doses (9 & 12 mg/kg); shows high clastogenic (chromosome-breaking) activity [3] [7].

Q4: What are the critical pharmacokinetic parameters for amsacrine? Key ADME (Absorption, Distribution, Metabolism, and Excretion) properties are [6] [7]:

  • Protein Binding: 96-98% [6].
  • Metabolism: Undergoes extensive hepatic metabolism, primarily converted to a glutathione conjugate [6] [7].
  • Elimination Half-Life: 8-9 hours in cancer patients [6] [7].
  • Excretion: Approximately 35% of a dose is excreted renally within 72 hours (20% as intact drug). Biliary excretion is also a significant route of elimination [7].

Experimental Workflow

For a comprehensive overview of the key experiments and their logical sequence, refer to the workflow diagram below.

G A Solution Preparation (Use D5W, avoid NaCl) B In Vitro Analysis A->B C Mechanism Confirmation B->C B1 Cell Viability Assay (e.g., Alamar Blue) B->B1 B2 Apoptosis Assay (e.g., Annexin V) B->B2 B3 Protein Analysis (e.g., Western Blot) B->B3 D In Vivo Validation C->D C1 Topoisomerase II Decatenation Assay C->C1 C2 DNA Intercalation Assay C->C2 D1 Micronucleus Test D->D1 D2 Tumor Growth Inhibition D->D2 B1->C B2->C C1->D C2->D

References

amsacrine hydrochloride solubility problem resolution

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies for Solubility Enhancement

The core challenge with lipophilic drugs like amsacrine is their low water solubility [1] [2]. The table below summarizes excipients and general strategies that have been explored for similar lipophilic pharmaceutical agents.

Excipient Category Specific Examples Function/Purpose Context from Literature
Solubilizing Agents Polyethylene Glycol (PEG) [1] Enhances solubility and stability in parenteral formulations [1]. Used in improved parenteral formulations for lipophilic agents [1].
Solvents Organic solvents (type not specified) [1] Dissolves the lipophilic drug substance [1]. Part of the method for preparing parenteral formulations [1].
Surfactants Not specified for amsacrine Can solubilize drugs via micelle formation [3]. A general approach for poorly soluble drugs [3].
Carriers for Solid Dispersions Xylitol, Mannitol [3] Hydrophilic carrier in solid crystalline suspensions to enhance dissolution rate [3]. A promising strategy for BCS Class II drugs [3].

Analytical Method for Stability and Quantification

A critical part of formulation development is ensuring the drug remains stable and can be accurately quantified. A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed specifically for amsacrine, which can be used to assess the drug in solution despite solubility challenges [4].

  • Method Summary: This method can separate amsacrine from its degradation products and process-related impurities [4].
  • Key Parameters:
    • Column: Inertsil ODS
    • Mobile Phase: A mixture of 1.0% triethyl amine in 20 mM potassium dihydrogen orthophosphate (pH adjusted to 6.5 with ortho-phosphoric acid) and acetonitrile, using a simple linear gradient.
    • Detection: UV detection at 248 nm.
  • Forced Degradation: This method was validated using samples stressed under acid, base, oxidative, thermal, and photolytic conditions. Significant degradation was observed in basic conditions [4].

Proposed Experimental Workflow

The following diagram outlines a systematic approach to resolving amsacrine hydrochloride solubility, integrating the strategies mentioned above.

G cluster_strat1 Strategy 1: Liquid Systems cluster_strat2 Strategy 2: Solid-State Start Amsacrine HCl Solubility Problem Analysis Analyze Pure Drug (Microscopy, DSC, PXRD) Start->Analysis Strat1 Solvent/Surfactant Systems Analysis->Strat1 Strat2 Solid Dispersion Formulation Analysis->Strat2 Strat3 Liposomal/Parenteral Formulation Analysis->Strat3 S1A Test co-solvents (e.g., PEG blends) Strat1->S1A S1B Test surfactants for micellar solubilization Strat1->S1B S2A Prepare physical mixtures with hydrophilic carriers (e.g., Xylitol) Strat2->S2A S2B Co-milling to reduce particle size Strat2->S2B Test Dissolution & Stability Testing Strat3->Test Analyze RP-HPLC Analysis (Stability-Indicating Method) Test->Analyze Result Optimized Formulation Analyze->Result S1A->Test S1B->Test S2A->Test S2B->Test

Frequently Asked Questions

  • What is the basic physicochemical profile of amsacrine? Amsacrine is a small molecule with a chemical formula of C21H19N3O3S and an average mass of 393.459 g/mol [2]. It is a lipophilic drug with very poor water solubility (<1 mg/mL) and high protein binding (96-98%) [2].

  • Why is a stability-indicating method crucial for solubility studies? When you manipulate the formulation to enhance solubility (e.g., using solvents, changing pH, or milling), you may inadvertently induce drug degradation [4]. A stability-indicating method like the RP-HPLC assay described ensures that you are measuring the intact amsacrine concentration accurately and not confounding it with degradation products [4].

  • Are there any specific stability concerns for amsacrine? Yes, forced degradation studies indicate that amsacrine is particularly susceptible to basic (alkaline) hydrolysis [4]. This means you should avoid high-pH conditions during formulation development. Slight degradation can also occur under oxidative and thermal stress [4].

Important Considerations and Next Steps

The information provided here is a starting point. You will need to design and optimize experiments based on your specific target product profile (e.g., oral vs. intravenous).

  • Liquid Formulations: Focus on solvent mixtures and surfactants, ensuring excipients are safe for the intended route of administration (especially for parenteral products) [1].
  • Solid Oral Formulations: The solid dispersion/carrier approach is promising [3]. Key parameters to investigate are the drug-to-carrier ratio (finding the "limit of drug load" for optimal dissolution) and the particle size of the mixture after processing.

References

amsacrine hydrochloride stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile & Forced Degradation

A validated stability-indicating study outlines how amsacrine degrades under various stress conditions. The key findings are summarized below [1].

Stress Condition Observed Degradation Key Findings & Implications
Base Hydrolysis Significant Most susceptible pathway; avoid alkaline conditions.
Oxidative Stress Slight Some degradation; consider antioxidants and control headspace oxygen [2].
Thermal Stress Slight Some degradation; refrigerated storage is recommended.
Acid Hydrolysis None Stable under acidic stress conditions.
Photolytic Stress None Stable under light stress conditions.

The relationship between these stressors and the resulting degradation can be visualized as follows:

G A Amsacrine Hydrochloride B Significant Degradation A->B Base Hydrolysis C Slight Degradation A->C Oxidative Stress A->C Thermal Stress D No Significant Degradation A->D Acid Hydrolysis A->D Photolytic Stress

Stability-Indicating HPLC Assay Protocol

The following method is used to separate and quantify amsacrine from its degradation products and impurities [1].

  • Objective: To quantitatively determine amsacrine and its related substances in bulk samples in the presence of degradation products and process-related impurities.
  • Sample Preparation: Bulk samples of amsacrine are used. For forced degradation, samples are stressed under ICH conditions (acid, base, oxidative, thermal, photolytic) [1].
  • Chromatographic Conditions:
    • Column: Inertsil ODS
    • Mobile Phase: A mixture of 1.0% triethyl amine in 20 mM potassium dihydrogen orthophosphate (pH adjusted to 6.5 with ortho-phosphoric acid) and acetonitrile.
    • Gradient: Simple linear gradient (specific details not provided in search results).
    • Detection: UV detection at 248 nm.
    • Flow Rate: Not specified in the searched articles.
  • Validation: The method was validated as per ICH requirements and demonstrated to be stability-indicating, with mass balance results between 99.4% and 99.9% for degraded samples [1].

Troubleshooting Guide & FAQs

Here are solutions to common stability and handling issues:

Question Answer & Recommended Action
What is the most critical stability concern? Base (alkaline) hydrolysis. This is the primary degradation pathway. Ensure the compound is never placed in alkaline buffers or conditions [1].
How should it be stored? Store as a dry powder. The recommended storage for the solid is desiccated at -20°C [3] [4] [5].
How to prepare a stable stock solution? Use dry DMSO. A solubility of 62.5 mg/mL (145.38 mM) in DMSO has been reported. Prepare stock solutions freshly or store frozen. For short-term in vitro experiments, stock solutions can be sealed and stored below -20°C, typically for several months [3] [5].
Does its chemical structure affect stability? Yes, the head group is critical. Research shows that the 3'-methoxy group on the anilide "head group" is essential for its activity as a topoisomerase II poison. Moving this group to the 2' position (o-AMSA) increases molecular flexibility and drastically reduces activity, indicating that the specific spatial arrangement is crucial for its function and integrity within the drug-target complex [6].

Experimental Protocol for Plasmid DNA Cleavage Assay

This protocol is used to study the primary mechanism of action of amsacrine: poisoning topoisomerase II and inducing DNA cleavage [6].

  • Objective: To assess the ability of amsacrine to enhance DNA cleavage mediated by human topoisomerase IIα and IIβ.
  • Reagents:
    • Human topoisomerase IIα and/or topoisomerase IIβ.
    • Negatively supercoiled pBR322 DNA.
    • DNA Cleavage Buffer: 10 mM Tris-HCl (pH 7.9), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% (v/v) glycerol.
    • This compound stock solution (e.g., 20 mM in DMSO).
    • SDS solution (5%), EDTA solution (250 mM, pH 8.0), Proteinase K solution (0.8 mg/mL).
  • Procedure:
    • In a reaction tube, combine 220 nM topoisomerase II and 10 nM pBR322 DNA in DNA cleavage buffer.
    • Add amsacrine (typically 0-50 µM) or vehicle control (DMSO).
    • Bring the total volume to 20 µL with cleavage buffer.
    • Incubate at 37°C for 6 minutes.
    • Trap the enzyme-DNA cleavage complexes by adding 2 µL of 5% SDS.
    • Add 2 µL of 250 mM EDTA (pH 8.0).
    • Add 2 µL of Proteinase K (0.8 mg/mL) and incubate at 45°C for 30 minutes to digest the enzyme.
    • Analyze samples by electrophoresis in a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
    • Visualize DNA bands under UV light. DNA cleavage is quantified by the conversion of supercoiled plasmid DNA to linear molecules.
  • Troubleshooting: High background cleavage in controls may indicate enzyme or DNA quality issues. Ensure fresh reagents and optimize enzyme-to-DNA ratio.

Analytical Methods for Monitoring Stability

  • Primary Method: The stability-indicating RP-HPLC method described above is the standard for monitoring the quality of amsacrine bulk samples, especially during stability studies [1].
  • Supporting Techniques: Other analytical techniques mentioned in the context of protein and peptide drug stability, which can be adapted, include LC-MS (Liquid Chromatography-Mass Spectrometry) for detailed characterization of degradants [7].

References

amsacrine hydrochloride metabolite interference

Author: Smolecule Technical Support Team. Date: February 2026

Identified Metabolites of Amsacrine

The following metabolites were characterized in a study investigating the in vivo metabolism of asulacrine (ASL), a derivative of amsacrine. Many of these are also expected to be relevant for amsacrine itself [1].

Metabolite Type Key Examples Potential Interference / Notes
Oxidation & Hydroxylation Oxidized, Hydroxylated products Generation of reactive species; can cause oxidative stress [1].
Conjugation Glucuronosylation, Glutamination, Acetylcysteine conjugation Altered drug activity, potential for off-target binding or stress responses [1].
Other Modifications Demethylation, Carboxylation, Hydrogenation Changes to drug's chemical structure and properties can influence experimental results [1].

Experimental Protocols for Detection and Analysis

Here are detailed methodologies for studying amsacrine's metabolites and its redox behavior, which is key to understanding its interference potential.

Protocol 1: Characterization of In Vivo Metabolites using LC/IT-TOF MS

This method is based on a comprehensive study investigating the in vivo metabolism of asulacrine [1].

  • Objective: To identify and characterize the in vivo metabolites of amsacrine/asulacrine in biological fluids.
  • Equipment & Reagents:
    • High-resolution Liquid Chromatography/Ion Trap-Time of Flight Mass Spectrometry (LC/IT-TOF MS) system.
    • Standard amsacrine/asulacrine.
    • Biological samples (e.g., plasma, urine from treated animal models).
    • Data acquisition and mining software.
  • Procedure:
    • Sample Preparation: Process gender-based biological fluids (e.g., from mice or rats) after drug administration.
    • Data Acquisition: Analyze samples using LC/IT-TOF MS in positive ion mode. Employ a segmented data acquisition strategy to improve the signal-to-noise (S/N) ratio, which is crucial for detecting trace-level metabolites [1].
    • Metabolite Detection: Use software to detect possible metabolites by applying an annotated detection strategy. This involves simultaneously detecting metabolites and their product ions [1].
    • Data Analysis & Characterization: Characterize detected metabolites by comparing their accurate mass values, fragmentation patterns, and relative retention times with those of the parent drug (amsacrine/asulacrine). Use post-acquisition data mining to tentatively identify metabolites [1].
Protocol 2: Investigating Redox Behavior and Biomolecule Interactions using Voltammetry

A 2025 study detailed a comprehensive electrochemical investigation of amsacrine, which can also serve as a screening method for its interactions with biomolecules [2].

  • Objective: To understand the redox characteristics of amsacrine and probe its interactions with key biomolecules like Human Serum Albumin (HSA) and DNA.
  • Equipment & Reagents:
    • Electrochemical workstation with a standard three-electrode cell: Glassy Carbon Electrode (GCE) as the working electrode, Ag/AgCl reference electrode, and Pt wire counter electrode.
    • Amsacrine standard solution.
    • Buffers of varying pH.
    • Solutions of HSA and DNA (e.g., calf thymus DNA).
  • Procedure:
    • Voltammetric Profiling:
      • Use techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV).
      • Perform measurements across different pH levels and scan rates to establish the drug's oxidation and reduction mechanisms [2].
    • Interaction Studies:
      • Record voltammograms of amsacrine both alone and after incubation with HSA or DNA.
      • Monitor for changes in the current or peak potential of amsacrine. A decrease in current or a shift in potential indicates binding or interaction with the biomolecule [2].
    • Analysis: The established oxidation mechanism (involving the formation of quinone diimine and acridine radical cations) provides a pathway to understand its potential for causing oxidative stress and interacting with biological molecules in experimental systems [2].

Mechanisms of Interference and Troubleshooting FAQs

Q1: What are the primary mechanisms by which amsacrine or its metabolites might cause experimental interference?

  • Reactive Species Generation: Amsacrine can donate electrons and undergo oxidation, leading to the generation of reactive species that cause oxidative stress in chemical and biological systems. This can disrupt redox-sensitive assays and cause cellular damage not directly related to its primary mechanism of action [1] [2].
  • Unexpected Protein Binding: The formation of metabolites like glutamination and acetylcysteine conjugates suggests the drug or its reactive intermediates can covalently bind to proteins (e.g., glutathione), potentially leading to unexpected results in protein-binding studies or cellular stress assays [1].

Q2: How can I mitigate metabolite-related interference in my cell-based assays?

  • Use Metabolite Inhibition Cocktails: Co-incubate with broad-spectrum metabolic enzyme inhibitors (e.g., cytochrome P450 inhibitors) to reduce the generation of oxidative and conjugated metabolites. Note: This may also alter the drug's efficacy and requires careful optimization.
  • Monitor for Oxidative Stress: Include controls and assays to measure markers of oxidative stress (e.g., glutathione levels, reactive oxygen species) to differentiate the primary effects of amsacrine from secondary oxidative damage [1].
  • Shorten Exposure Times: Minimize the duration of drug exposure to limit the accumulation of metabolites.

Q3: The biological activity of my amsacrine seems inconsistent. What could be wrong?

  • Check Solvent and Storage: Amsacrine hydrochloride is sensitive to moisture and light. Always use fresh, dry DMSO for preparing stock solutions and store them correctly (recommended at -20°C, sealed) [3]. Hygroscopic DMSO significantly impacts solubility and stability.
  • Consider Electrochemical Degradation: The relatively low oxidation potential of amsacrine means it can be susceptible to degradation via oxidation in solution over time, especially if not handled under inert atmospheres [2].

Experimental Workflow and Metabolic Pathway

The diagrams below outline the key experimental workflow for metabolite analysis and the metabolic pathway of amsacrine based on current research.

G Start Start: Administer Amsacrine in vivo Sample Collect Biological Fluids (Plasma, Urine) Start->Sample Prep Sample Preparation Sample->Prep Analyze LC/IT-TOF MS Analysis (Segmented Data Acquisition) Prep->Analyze Data Post-Acquisition Data Mining Analyze->Data ID Metabolite Identification (vs. Parent Drug) Data->ID Interference Assess Potential for Experimental Interference ID->Interference

Diagram 1: Experimental workflow for identifying and characterizing amsacrine metabolites using LC/IT-TOFT MS.

G Amsacrine Amsacrine (Parent Drug) Oxidative Oxidation/Hydroxylation (Reactive Species) Amsacrine->Oxidative Conjugation Conjugation (Glucuronidation, Glutamination) Amsacrine->Conjugation Other Other Modifications (Demethylation, Carboxylation) Amsacrine->Other Interference1 Interference1 Oxidative->Interference1 Causes Oxidative Stress Interference2 Interference2 Conjugation->Interference2 Alters Drug Activity & Binding Interference3 Interference3 Other->Interference3 Changes Chemical Properties

Diagram 2: Major metabolic pathways of amsacrine and their associated interference risks.

References

reducing amsacrine hydrochloride cytotoxicity side effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Amsacrine Cytotoxicity

Understanding the mechanism of action is crucial for troubleshooting cytotoxicity issues. The following diagram illustrates how Amsacrine induces cell death and potential intervention points.

G Amsacrine Amsacrine DNA_Intercalation DNA_Intercalation Amsacrine->DNA_Intercalation  Binds DNA TopoII_Poison TopoII_Poison Amsacrine->TopoII_Poison  Inhibits Topo II Stabilized_Cleavage_Complex Stabilized_Cleavage_Complex DNA_Intercalation->Stabilized_Cleavage_Complex  Contributes to TopoII_Poison->Stabilized_Cleavage_Complex  Stabilizes DSB DSB Stabilized_Cleavage_Complex->DSB  Induces Apoptosis Apoptosis DSB->Apoptosis  Triggers Cell_Death Cell_Death Apoptosis->Cell_Death

Amsacrine (m-AMSA) is a topoisomerase II (Topo II) poison and DNA intercalator [1] [2] [3]. Its primary cytotoxic action comes from stabilizing the Topo II-DNA cleavage complex, preventing DNA re-ligation and causing irreversible double-stranded breaks (DSBs) that trigger apoptosis [1] [3]. This mechanism is most effective in rapidly dividing cells, but can also affect normal cells, leading to side effects.

Strategies for Reducing Cytotoxicity

The table below summarizes the most promising strategies identified in recent research for mitigating Amsacrine's cytotoxicity.

Strategy Rationale & Mechanistic Insight Key Findings & Derivatives
Chemical Modification Alter the sulfonamide side chain to increase selectivity for bacterial vs. human topoisomerases [4]. Derivatives showed increased selectivity for mycobacterial topoisomerase I and improved inhibition efficiency [4].
Head Group Optimization The methoxy group position in the anisidide "head group" is critical for Topo II poisoning, not just DNA intercalation [1]. Moving the methoxy from meta (m-AMSA, active) to ortho (o-AMSA, inactive) reduces activity, showing the head group's role [1]. The detached head group alone can inhibit Topo II, albeit with lower affinity [1].
Combination Therapy Using Amsacrine in a sequential combo (FLAMSA) followed by reduced-intensity conditioning (RIC) for transplantation [5]. This regimen leverages Amsacrine's efficacy while potentially limiting cumulative toxicity, showing utility in a controlled clinical setting [5].

Experimental Protocols for Derivative Analysis

Here is a detailed methodology for assessing the potency and selectivity of new Amsacrine derivatives, based on published research [4].

Protocol 1: Topoisomerase I Activity Assay

This protocol tests the inhibition of mycobacterial Topoisomerase I (TopA).

  • Protein Purification: Clone and express the topA gene (e.g., from M. smegmatis) in E. coli using a pET-28a(+) vector. Purify the His-tagged MsTopA protein using a HisTrap HP column [4].
  • Reaction Mixture: Combine 120 ng of purified MsTopA with assay buffer (25 mM NaH₂PO₄ pH 8.0, 150 mM NaCl, 5% glycerol, 10 mM MgCl₂). Add the Amsacrine derivative (final concentrations 15, 30, 60 µM from DMSO stock) and incubate on ice for 30 minutes [4].
  • DNA Relaxation Reaction: Add 140 ng of negatively supercoiled pUC19 plasmid to the mixture. Incubate at 37°C for 15 minutes [4].
  • Reaction Stop & Analysis: Stop the reaction with EDTA. Resolve DNA via 0.8% agarose gel electrophoresis in TAE buffer. Visualize topoisomers by ethidium bromide staining [4]. Inhibition is indicated by the persistence of supercoiled DNA.
Protocol 2: Cell Cycle Analysis via Time-Lapse Microscopy

This protocol visualizes how treatment disturbs the bacterial cell cycle.

  • Strain Preparation: Use a strain of M. smegmatis expressing a fusion protein of the replication complex subunit (DnaN) with Enhanced Green Fluorescence Protein (EGFP) [4].
  • Drug Treatment & Imaging: Treat cells with Amsacrine or its derivatives. Use time-lapse fluorescence microscopy (TLFM) to track the dynamics of DnaN-EGFP foci over time [4].
  • Data Analysis: Monitor and quantify changes in replication focus numbers, their duration, and the overall timing of chromosome replication and cell division. Successful TopA inhibition is expected to increase focus count and prolong replication [4].

The experimental workflow for these protocols is summarized below:

G Start Start: Synthesize Amsacrine Derivatives P1 Protocol 1: Topoisomerase Activity Assay Start->P1 P2 Protocol 2: Cell Cycle Analysis (TLFM) Start->P2 Data Analyze Data: Inhibition & Selectivity P1->Data P2->Data

FAQs for Troubleshooting

  • Why modify Amsacrine instead of just lowering the dose? Lowering the dose may reduce efficacy. Chemical modification aims to fundamentally change the drug's interaction with its targets (like bacterial vs. human topoisomerases) to decouple its therapeutic effect from its off-target cytotoxicity [4] [1].

  • Which part of the Amsacrine molecule is most promising for modification? Research indicates the sulfonamide side chain is a key area. Modifications here have successfully created derivatives with higher selectivity for mycobacterial Topo I over human Topo II [4]. The structure of the anisidide "head group" is also critical for its function as a Topo II poison [1].

  • Amsacrine is known for cardiotoxicity. Do the derivatives address this? While the primary data focuses on general cytotoxicity and antimicrobial applications, the underlying strategy is sound. By reducing the drug's ability to poison human Topo II (a key mechanism in cardiotoxicity), these modifications have the potential to lower cardiac risk [3]. Specific cardio-safety assays would be needed for confirmation.

  • Are there alternatives to Amsacrine for AML induction in sensitive patients? Yes. For patients with cardiac comorbidities, recent evidence suggests that anthracycline-free, amsacrine-based regimens (like TAA) may be associated with high early mortality due to infections. Novel agents like hypomethylating agents (e.g., azacitidine) combined with venetoclax are now considered attractive and potentially safer alternatives [6].

References

amsacrine hydrochloride cardiotoxicity management research

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Cardiotoxicity Profile of Amsacrine

The following table summarizes the clinical manifestations and their incidence as reported in the literature. This data is crucial for researchers to understand the potential adverse effects they are screening for.

Manifestation Reported Incidence / Key Characteristics Citations
Arrhythmias Ventricular & atrial arrhythmias; overall incidence considered low (e.g., 0.7% in one large study). [1] [2]
QTc Prolongation A recognized effect on cardiac repolarization. [2]
Congestive Heart Failure Can occur, but is less common than with anthracyclines. [1]
Sudden Death Reported in rare cases, often linked to arrhythmias. [1] [2]
Cumulative Dose Effect Little to no cumulative dose effect, unlike anthracyclines. [1]
Role of Hypokalemia A risk factor for serious tachyarrhythmias, though they can occur with normal serum potassium. [1]

Proposed Mechanisms of Cardiotoxicity

Understanding the mechanisms helps in designing experiments to evaluate cardiotoxicity. The research points to several key pathways:

  • Topoisomerase II Inhibition: Amsacrine acts, at least in part, by inhibiting topoisomerase II, an mechanism it shares with anthracyclines like doxorubicin. This disruption can lead to DNA damage in rapidly dividing cells, but in cardiomyocytes, it is linked to the triggering of apoptosis (programmed cell death) [2].
  • Electrophysiological Effects: Amsacrine affects the depolarization and repolarization of the heart. The exact mechanism is not fully known, but it may involve inhibition of potassium channels (e.g., KCNH2), leading to QTc prolongation and increased risk of arrhythmias [3] [2].
  • Risk Factor Synergy: The cardiotoxic effects are often unmasked or exacerbated by pre-existing conditions. Hypokalemia is a particularly important risk factor that can precipitate serious arrhythmias in patients receiving amsacrine [1].

The diagram below integrates these mechanisms into a proposed pathway for amsacrine-induced cardiotoxicity.

G cluster_primary Primary Drug Actions cluster_cellular Cellular Consequences cluster_clinical Clinical Manifestations & Risk Amsacrine Amsacrine TopoII_Inhibition Topoisomerase II Inhibition Amsacrine->TopoII_Inhibition Ion_Channel_Block Potassium Channel Blockade (KCNH2) Amsacrine->Ion_Channel_Block DNA_Damage DNA Double-Strand Breaks TopoII_Inhibition->DNA_Damage Altered_Repolarization Altered Myocardial Repolarization Ion_Channel_Block->Altered_Repolarization Cardiomyopathy Cardiomyopathy / Heart Failure DNA_Damage->Cardiomyopathy Arrhythmia Arrhythmias, QTc Prolongation Altered_Repolarization->Arrhythmia Risk_Factor Hypokalemia Risk_Factor->Arrhythmia

Patient Management & Risk Mitigation Strategies

For researchers, these clinical management strategies translate into key areas for monitoring in preclinical and clinical studies.

  • Patient Selection: Amsacrine has been investigated as an anthracycline-free alternative for induction therapy in Acute Myeloid Leukemia (AML) patients with significant pre-existing cardiac comorbidities (e.g., coronary artery disease, cardiomyopathy) [4]. This suggests its cardiotoxicity profile is considered more manageable in high-risk cardiac patients compared to anthracyclines.
  • Pre-Treatment and Ongoing Monitoring:
    • Electrolytes: Serum potassium levels should be monitored and corrected before and during therapy to mitigate the risk of arrhythmias [1].
    • Cardiac Function: Assessment of left ventricular ejection fraction (LVEF) via echocardiography is standard before initiating therapy [5] [4].
    • Electrocardiogram (ECG): Regular ECG monitoring for QTc interval prolongation and arrhythmias is recommended [2] [6].
  • Cardioprotective Agents: While not specifically documented for amsacrine, the general approach in cardio-oncology for managing drug-induced dysfunction includes using heart failure medications like ACE inhibitors, angiotensin receptor blockers (ARBs), and beta-blockers [7].

Guidance for Researchers on Protocol Development

Since explicit troubleshooting guides are not available, here is a synthesis of how to approach key experimental designs based on the available evidence.

FAQ 1: What are the key endpoints for assessing amsacrine cardiotoxicity in our models? Your experimental design should focus on functional, biochemical, and structural endpoints derived from clinical observations.

  • Functional: Continuous ECG monitoring in vivo to detect QTc prolongation and arrhythmias.
  • Biomarkers: Measure serum levels of creatine kinase-MB (CK-MB) and cardiac troponins, which have been noted to elevate transiently with amsacrine, indicating myocardial damage [8].
  • Structural: Histopathological examination of heart tissue for signs of vacuolization, myofibrillar loss, and necrosis, though one animal study noted a lack of pathological evidence despite biomarker elevation [8].

FAQ 2: How should we model risk factors in preclinical studies? To replicate the clinical scenario, consider introducing controlled variables.

  • Hypokalemia Model: Induce dietary or drug-induced hypokalemia in your animal models to study its synergistic effect with amsacrine on triggering arrhythmias [1].
  • Combination Therapy: Test amsacrine in combination with other chemotherapeutics to assess for additive or synergistic cardiotoxic effects, as it is often used in combination regimens [3].

References

amsacrine hydrochloride liver metabolism dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism & Dose Adjustment Guidelines

Amsacrine is extensively metabolized in the liver, and its dosage must be carefully adjusted based on hepatic function to avoid toxicity [1] [2].

The table below summarizes the key pharmacokinetic parameters and official dose adjustment recommendations:

Parameter Details Source / Context
Primary Metabolism Site Liver (extensive metabolism) [1] [2] Preclinical and clinical data
Protein Binding 96 - 98% [1] Drug profiles
Elimination Half-life 8 - 9 hours [1] Clinical studies
Dose Adjustment (Indication) Acute leukemias; induction: 75-125 mg/m² daily for 5 days; maintenance: 50% of induction dose [3] Manufacturer's recommendation

| Dose Adjustment (Hepatic Impairment) | Serum Bilirubin 1.5-3 mg/dL: Reduce dose by 40% [3]. Serum Bilirubin >3 mg/dL: Further reduce dose or discontinue treatment [3]. | Manufacturer's recommendation |

Mechanism of Action & Metabolic Pathway

Understanding amsacrine's mechanism and metabolic pathway is crucial for research and troubleshooting experimental outcomes.

amsacrine_pathway Amsacrine Amsacrine Hepatic_Metabolism Hepatic Metabolism Amsacrine->Hepatic_Metabolism DNA_Intercalation DNA Intercalation (Binds to DNA) Amsacrine->DNA_Intercalation Glutathione_Conjugation Glutathione Conjugation Hepatic_Metabolism->Glutathione_Conjugation Primary Pathway TopoII_Poisoning Inhibits Topoisomerase II (Poisons TopoII-DNA complex) DNA_Intercalation->TopoII_Poisoning Cytotoxicity Cytotoxicity (Double-stranded DNA breaks) TopoII_Poisoning->Cytotoxicity

The diagram above illustrates the core processes. Amsacrine's primary mechanism involves DNA intercalation and the inhibition of topoisomerase II, specifically poisoning the topoisomerase II-DNA complex to create double-stranded breaks that are most cytotoxic during the S-phase of the cell cycle [1] [4]. The liver extensively metabolizes amsacrine, with one identified primary pathway being conversion to a glutathione conjugate [1].

Experimental Considerations & FAQs

Here are answers to specific technical questions a researcher might encounter.

Q: What is the evidence that amsacrine is metabolized by CYP2C19? A: Based on the available search results, there is no direct evidence linking amsacrine metabolism specifically to the CYP2C19 enzyme. The primary metabolic pathway identified is glutathione conjugation [1]. Resources detailing CYP2C19 substrates do not list amsacrine [5] [6]. Your experimental focus should be on general hepatic metabolic pathways and glutathione metabolism.

Q: What are the key in vitro assays to study amsacrine's mechanism? A: Key assays are centered on its interaction with DNA and topoisomerase II.

  • Plasmid DNA Cleavage Assay: This is a direct method to quantify topoisomerase II poisoning activity. It measures the conversion of supercoiled plasmid DNA to linear forms induced by amsacrine in the presence of topoisomerase II [4].
  • DNA Intercalation Measurement: Techniques like absorption titration or fluorescence-based assays can be used to confirm and measure the DNA intercalation property of amsacrine derivatives, which is critical for its binding affinity [4].

Q: How should we handle and reconstitute amsacrine for cell culture experiments? A: While specific protocols were not detailed, general guidance can be inferred:

  • Solubility: Amsacrine is poorly soluble in water [1].
  • Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent. One commercial source provides amsacrine as a 10 mM stock solution in DMSO [7].
  • Handling: As a DNA intercalator and topoisomerase inhibitor, handle it as a potential mutagen. Use appropriate personal protective equipment and work in a designated biosafety cabinet.

Troubleshooting Guide

Problem Potential Cause Suggested Action
High cytotoxicity in control cells Non-specific DNA intercalation Validate specificity using a topoisomerase II-deficient cell line or include a non-poisoning intercalator control.
Lack of expected effect in cell assay Poor cellular uptake or rapid export Check expression of efflux pumps (e.g., P-glycoprotein) in your cell line. Use a known positive control (e.g., another topoisomerase II poison).
Inconsistent activity between analogs Altered DNA binding or topoisomerase interaction Compare functional groups; even small changes (e.g., methoxy group position) greatly impact activity [4].

References

amsacrine hydrochloride injection site reaction prevention

Author: Smolecule Technical Support Team. Date: February 2026

Amsacrine Hydrochloride: Drug Profile

The table below summarizes key technical data for Amsacrine, which is crucial for experimental design and troubleshooting [1].

Parameter Specification
Generic Name Amsacrine (hydrochloride salt form specified) [1]
Modality Small Molecule [1]
Primary Mechanism of Action DNA intercalation and Topoisomerase II inhibition, inducing double-stranded DNA breaks [1] [2] [3].
Solubility & Compatibility Poor aqueous solubility. Critical Note: Incompatible with heparin and sodium chloride solutions, which cause precipitation [1] [4]. Must be administered in a specific solution (e.g., glucose-containing diluent as per manufacturer instructions).
pH & Formulation Often supplied as a concentrated solution (e.g., 50 mg/mL) requiring dilution [1].
Primary Toxicity Bone marrow suppression (myelosuppression) is dose-limiting [1] [4].

Potential Injection Site Reactions & General Mitigation

While specific prevention guides for Amsacrine are not available in the search results, the following general principles for parenteral drugs can be applied. Amsacrine's known physicochemical properties point to specific risks.

Reaction Type Possible Causes for Amsacrine General Mitigation Strategies
Pain & Irritation Low pH of the solution, osmolality, or solvent (e.g., presence of cremophor) [5]. Ensure final infusion solution is isotonic and at physiological pH if possible. Use slow intravenous infusion rates [5].
Phlebitis Chemical irritation from the drug compound due to vesicant or irritant properties [4]. Ensure secure IV access and patent line. Administer through a freely flowing IV line into a large vein. Monitor the site closely during and after infusion.
Tissue Damage / Extravasation Amsacrine is related to acridine derivatives, some of which can cause severe tissue injury. Its poor solubility is a risk factor [1] [4]. Strictly avoid extravasation. Have a dedicated extravasation kit and protocol ready.
Precipitation Interaction with incompatible solutions (heparin, NaCl) [1] [4]. Strictly adhere to manufacturer's dilution instructions. Do not mix with other drugs in the same line. Fline with compatible solution (e.g., D5W) before and after administration.

Experimental Workflow for Reaction Assessment

For a research setting, you can establish an internal protocol to systematically assess and mitigate injection site reactions. The following workflow outlines a logical approach to troubleshooting this issue.

Start Suspected Injection Site Reaction Step1 1. Verify Dilution Protocol Check for precipitation or cloudiness Confirm compatibility with diluent (avoid NaCl/heparin) Start->Step1 Step2 2. Check Administration Parameters Ensure secure IV line placement Verify correct infusion rate Confirm drug concentration is within safe limits Step1->Step2 Step3 3. Document Reaction Characteristics Record severity, erythema, swelling, pain Note time of onset post-infusion Step2->Step3 Step4 4. Implement Mitigation Strategy Adjust formulation pH/osmolality if possible Introduce buffer co-infusion Apply cold/warm compress post-infusion Step3->Step4 Step5 5. Evaluate & Iterate Compare reaction severity pre/post mitigation Refine protocol based on results Step4->Step5 Step5->Step2 If reaction persists

Frequently Asked Questions (FAQs)

Q1: Why is it critical to avoid sodium chloride (saline) when diluting or administering Amsacrine? A1: Amsacrine is incompatible with sodium chloride and heparin, which cause the drug to precipitate out of solution [1] [4]. Administering a precipitated drug can lead to serious adverse events, including vascular occlusion and severe tissue damage upon extravasation. Always use the diluent specified in the manufacturer's protocol (often a glucose solution).

Q2: What is the most likely cause of pain during Amsacrine infusion? A2: While not explicitly documented for Amsacrine, pain is a common injection site reaction. For many drugs, it is caused by the formulation's pH or osmolality differing from physiological conditions [5]. Ensuring the drug is properly diluted and administered via a slow IV infusion into a large, fast-flowing vein can help minimize this risk.

Q3: Are there any known agent-agent interactions that affect administration? A3: Yes. As noted, heparin and sodium chloride cause physical incompatibility and precipitation [1] [4]. There are no known food interactions, but pharmacodynamic interactions with other myelosuppressive agents would be expected to enhance bone marrow toxicity [1].

References

amsacrine hydrochloride batch variability quality control

Author: Smolecule Technical Support Team. Date: February 2026

Quality Control & Analysis of Amsacrine

A primary concern with any active pharmaceutical ingredient is the presence of impurities and degradation products. A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard technique for assessing the quality of Amsacrine bulk samples [1].

The table below summarizes the forced degradation conditions and outcomes from the method validation, which helps identify how the drug might degrade and what impurities to monitor [1].

Stress Condition Degradation Observed Implications for Quality Control
Base (Alkaline) Hydrolysis Significant degradation Critical to control moisture and pH exposure during storage and handling.
Oxidative Stress Slight degradation Suggests sensitivity to oxidizing agents.
Thermal Stress Slight degradation Indicates that elevated temperatures can lead to impurity formation.
Acid Hydrolysis No degradation Stable under acidic stress conditions.
Photolytic Degradation No degradation Stable under light stress conditions.

The key parameters of the validated RP-HPLC method are as follows [1]:

  • Column: Inertsil ODS
  • Mobile Phase: A mixture of 1.0% triethylamine in 20 mM potassium dihydrogen orthophosphate (pH adjusted to 6.5) and acetonitrile, using a simple linear gradient.
  • Detection Wavelength: 248 nm
  • Validation: The method was validated as per ICH guidelines and proved to be specific, accurately quantifying Amsacrine in the presence of its degradation products.

Biological Activity & Experimental Troubleshooting

Amsacrine hydrochloride is a known inhibitor of topoisomerase II and can also intercalate into DNA [2]. Recent research has revealed it inhibits a bacterial enzyme, DltB, which is a potential new antibiotic target [3].

The following diagram illustrates the two primary known mechanisms of action of Amsacrine, based on the search results.

G cluster_human Human Cell/Cancer Research cluster_bacterial Bacterial Research (S. thermophilus) A This compound B1 Inhibits Topoisomerase II A->B1 B2 Intercalates into DNA A->B2 B3 Inhibits DltB Enzyme A->B3 C1 Stabilizes DNA-Enzyme Cleavable Complex B1->C1 C2 Causes DNA Damage B2->C2 D1 Cell Death (Apoptosis) C1->D1 C2->D1 C3 Blocks Lipoteichoic Acid (LTA) D-alanylation B3->C3 D2 Compromised Cell Wall C3->D2 E1 Potential Reduction in Virulence D2->E1

For researchers using Amsacrine as a topoisomerase II poison in experiments, here are some key experimental considerations:

Experimental Factor Consideration & Recommendation Rationale & Reference
Working Concentration Test over a wide range of µM concentrations. Cleavage complex formation is highly dependent on drug and enzyme concentration [4].
Enzyme Amount Use large amounts of enzyme to detect cleavage complexes. Much more enzyme is required for cleavage assays than for standard catalytic activity assays [4].
Solvent & Storage Use DMSO for stock solutions. Store at -20°C. The compound is typically supplied and stored in DMSO; stability is maintained at -20°C [4] [5].

Frequently Asked Questions (FAQs)

Q1: What is the best practice for storing this compound to ensure its stability? A1: this compound should be stored at -20°C in a sealed container, protected from moisture and light. Stock solutions are commonly prepared in DMSO [2] [4]. The forced degradation studies indicate that the compound is particularly susceptible to basic conditions, so contact with alkaline environments should be avoided [1].

Q2: My experimental results with Amsacrine are inconsistent. What are the potential causes related to the compound itself? A2: Inconsistencies can often be traced to:

  • Solution Stability: If stock solutions are old or have been improperly stored (e.g., multiple freeze-thaw cycles), degradation could lead to reduced activity.
  • Quality Variation: Use a validated HPLC method to check the purity of your stock material before use if you suspect quality issues between batches [1].
  • Experimental Conditions: As highlighted in the troubleshooting table, the biological activity of Amsacrine is highly sensitive to the specific experimental conditions, especially the ratio of drug to enzyme and the type of assay being used [4].

Q3: Are there any green analytical techniques suitable for analyzing Amsacrine? A3: While the search results did not mention a specific green method for Amsacrine, the principles of Green Analytical Chemistry (GAC) can be applied. A recent study developed a UHPLC-MS/MS method for other pharmaceuticals that omits energy-intensive evaporation steps, reducing solvent consumption and waste [6]. This approach could serve as a model for developing a more sustainable quality control method for Amsacrine.

Key Takeaways for Researchers

To ensure consistent and reliable results when working with this compound:

  • Characterize Your Batch: Upon receiving a new batch, characterize it using the established stability-indicating RP-HPLC method to establish a baseline for purity [1].
  • Manage Stability: Adhere to strict storage guidelines, protect the compound from basic conditions, and prepare fresh DMSO stock solutions as needed.
  • Optimize Experiments Systematically: Be mindful that its activity is highly dependent on experimental parameters; optimize conditions for your specific assay rather than relying on universal concentrations.

References

amsacrine hydrochloride topoisomerase II poisoning enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Key Concepts

Amsacrine (also known as m-AMSA) is an antineoplastic agent primarily used in the treatment of acute leukemias. It kills cells by acting as a topoisomerase II (TOP2) poison [1] [2] [3].

The table below outlines its dual mechanism of action and the resulting cellular effects:

Feature Description
Primary Molecular Mechanism TOP2 poison: Stabilizes the covalent TOP2-DNA cleavage complex (TOP2cc), preventing the re-ligation of DNA strands [1] [4] [2].
Secondary Mechanism DNA intercalation: The acridine moiety intercalates between DNA base pairs, distorting the DNA helix [1] [2] [5].
Direct Consequence Accumulation of persistent DNA double-strand breaks (DSBs) [4] [2].
Cellular Outcome DNA damage triggers apoptosis; cytotoxicity is greatest during the S-phase of the cell cycle [3] [6].

Structural Insights & Compound Comparison

The activity of amsacrine is highly dependent on its specific chemical structure. Research has shown that its "head group" is critical for poisoning TOP2, while the acridine moiety primarily serves to increase affinity for the DNA-protein complex [1].

The following table compares amsacrine with a closely related, but less active, analog:

Compound Methoxy Group Position TOP2 Poisoning Activity DNA Intercalation Strength Proposed Reason for Activity Difference
Amsacrine (m-AMSA) Meta (3') position Strong Weaker Favorable restricted rotation of the head group for interactions within the ternary complex [1].
o-AMSA Ortho (2') position Attenuated / Weak Stronger Increased rotational freedom of the head group, impairing critical interactions [1].

Experimental Considerations & Troubleshooting

Here are some answers to potential FAQs that researchers might have:

Q: What could cause low DNA cleavage efficiency in my in vitro TOP2 assay with amsacrine?

  • Compound verification: Ensure the integrity of your amsacrine stock solution. Check the position of the methoxy group on the anilide ring; the meta-substituted (m-AMSA) is active, while the ortho-substituted (o-AMSA) is a much weaker poison despite intercalating more strongly [1].
  • Reaction conditions: Confirm that your reaction buffer contains the necessary Mg²⁺ ions, as they are essential for TOP2 activity [4].

Q: My cell-based assays show unexpected G2/M arrest instead of apoptosis after amsacrine treatment. Is this normal?

  • Yes, this is a documented cellular response. TOP2 poisons, including amsacrine, frequently activate cell cycle checkpoints. The DNA damage induced by the drug can trigger ERK1/2 signaling, which leads to G2/M arrest, providing time for DNA repair and potentially contributing to drug resistance [6]. This arrest can be a protective mechanism, shielding cells from apoptosis.

Q: What are the critical safety concerns associated with amsacrine?

  • Cardiotoxicity: Amsacrine is associated with cardiac effects, including QTc prolongation, atrial and ventricular arrhythmias, and congestive heart failure [7] [5]. The incidence may be lower than for anthracyclines, but hypokalemia is a noted risk factor for serious arrhythmias [7].
  • Myelosuppression: The drug produces consistent, and generally acceptable, myelosuppression (bone marrow suppression) [3].

Safety and Pharmacokinetics Profile

For a complete picture, the following table summarizes key drug characteristics:

Parameter Detail
Primary Indication Treatment of acute adult leukemia (refractory to other agents) [3].
Protein Binding High (96-98%) [3].
Metabolism Extensive, primarily in the liver; converted to a glutathione conjugate [3].
Half-life 8-9 hours [3].

Cellular Response Pathway

The following diagram maps the key cellular events following TOP2 poisoning by amsacrine, integrating the DNA damage response and a potential resistance mechanism.

G Start Amsacrine Exposure DNADamage Accumulation of DNA Double-Strand Breaks Start->DNADamage Checkpoint DNA Damage Response Activation (ATR/Chk1) DNADamage->Checkpoint ERK ERK1/2 Signaling Activation DNADamage->ERK Outcome1 Apoptosis (Cell Death) Checkpoint->Outcome1 Outcome2 G2/M Cell Cycle Arrest Checkpoint->Outcome2 Resistance Potential for Drug Resistance Outcome2->Resistance Allows time for DNA repair ERK->Outcome2 Promotes

I hope this structured technical overview provides a strong foundation for your support center. The search results were more focused on the drug's mechanism and effects rather than detailed lab protocols.

References

Amsacrine Hydrochloride: Key Properties & Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core data on amsacrine, which is foundational for understanding its permeability profile.

Property Description / Value Relevance to Cell Permeability Source
Absorption Poorly absorbed Indicates a fundamental challenge with the drug's ability to cross biological membranes. [1]
Molecular Weight 393.46 g/mol (for free base) Generally below the 500 g/mol threshold, so this is not a major limiting factor. [1]
Protein Binding 96 - 98% Extremely high protein binding can significantly reduce the free fraction of drug available to penetrate cells. [1]
logP 4.51 (Calculated) Suggests the compound is highly lipophilic, which can be a double-edged sword for permeability and solubility. [2]
Topological Polar Surface Area (TPSA) 80.32 Ų (Calculated) A TPSA > ~75 Ų is often associated with low passive permeability, identifying a key potential barrier. [2]
Transporter Interactions P-glycoprotein (P-gp / MDR1) substrate Efflux by transporters like P-gp can actively pump the drug out of cells, reducing intracellular concentrations. [3] [2]

Experimental Models for Investigating Permeability

For troubleshooting permeability issues, specific experimental models are required. The Caco-2 cell model is a standard for predicting human intestinal absorption.

Start Caco-2 Permeability Assay M1 Culture Caco-2 cells on semi-permeable supports until they form a confluent monolayer Start->M1 M2 Differentiate cells (Express tight junctions, transporter proteins, efflux proteins) M1->M2 M3 Apply test compound to Apical (A) or Basolateral (B) chamber M2->M3 M4 Incubate and sample from opposite chambers over time M3->M4 M5 Analyte Concentration (typically using LC-MS/MS) M4->M5 M6 Calculate Apparent Permeability (Papp) and assess efflux ratio M5->M6

Protocol Summary:

  • Cell Culture: Human colon epithelial cancer cells (Caco-2) are cultured on semi-permeable filters until they form a confluent monolayer that differentiates to mimic the intestinal epithelium [4].
  • Differentiation: Differentiated cells express tight junctions (modeling paracellular transport), various transporter proteins, and efflux proteins like P-gp (modeling transcellular transport) [4].
  • Assay Workflow: The test compound (e.g., amsacrine) is added to either the apical (donor) side. After incubation, samples are taken from the opposite basolateral (receiver) side to determine the rate of compound movement [4].
  • Analysis: The concentration of the compound is measured, typically using sensitive methods like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The apparent permeability coefficient (Papp) is calculated, and the efflux ratio can indicate if the compound is a substrate for efflux transporters like P-gp [4].

Potential Strategies for Permeability Improvement

While direct studies on amsacrine are limited, general strategies can be inferred from its properties:

  • Address Efflux Transporters: Since amsacrine is a P-gp substrate [3] [2], investigate the use of P-gp inhibitors (e.g., verapamil, elacridar) in your experimental system to see if they boost intracellular concentrations.
  • Formulation Optimization: The high lipophilicity (logP 4.51) may lead to solubility limitations. Explore advanced formulation techniques such as:
    • Lipid-based formulations (e.g., SEDDS)
    • Complexation with cyclodextrins
    • Nanoparticle encapsulation
  • Structural Modification: Consider synthesizing analogs of amsacrine. The head group of amsacrine is known to be critical for its topoisomerase II poisoning activity [5]. Modifying this region or the acridine core could improve permeability while retaining or modifying efficacy.

References

amsacrine hydrochloride resistance mechanism overcoming

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Amsacrine Resistance Mechanisms

Amsacrine exerts its cytotoxic effect primarily by inhibiting DNA topoisomerase II (Top2), stabilizing the enzyme-DNA complex and preventing DNA re-ligation, which leads to double-strand breaks and cell death [1]. It also intercalates into DNA, further disrupting DNA processes [1]. Resistance can arise through several mechanisms, quantitatively summarized below.

Mechanism Category Specific Alteration Observed Effect on Amsacrine Key Supporting Evidence
Altered Drug Target (Topoisomerase II) Mutation R487K (hTop2α) ~100-fold resistance [2] Computational studies (MD simulation) showed impaired drug binding energy [2].
Mutation E571K (hTop2α) ~25-fold resistance [2] Similar to R487K, but with less severe binding impairment [2].
Carboxyl-terminal truncation (Yeast Top2) Confers cellular resistance [3] Mutant enzymes show attenuated catalytic steps [3].
Reduced Drug Accumulation Elevated expression of ABC multidrug efflux pumps (e.g., P-glycoprotein) Reduced intracellular drug concentration [4] Associated with multidrug resistance (MDR) phenotype in cancer cells [4].
Altered Cell State & Metabolism Non-cycling (plateau-phase) tumor cells >5x less sensitive than proliferating cells [5] Resistance is glucose-sensitive, suggesting an energy-dependent mechanism [5].

The relationships between these mechanisms and experimental investigation strategies can be visualized as follows:

G A Amsacrine Resistance B Altered Topoisomerase II A->B C Reduced Drug Accumulation A->C D Altered Cell State A->D B1 Point Mutations (e.g., R487K, E571K) B->B1 B2 Truncations (e.g., C-terminal domain) B->B2 C1 ABC Efflux Pump Overexpression C->C1 D1 Non-Cycling (Quiescent) Cells D->D1 D2 Altered Metabolism D->D2 E Experimental Investigation E1 Homology Modeling & Molecular Dynamics E->E1  Studies Binding E2 Cellular Viability Assays (Clonogenic Survival) E->E2  Tests Phenotype E3 Protein Purification & Enzyme Activity Assays E->E3  Confirms Function E4 Gene Expression Profiling E->E4  Identifies Markers

Troubleshooting Guide: FAQs on Overcoming Resistance

Here are some common questions and strategies based on the underlying science.

Q1: Our cellular screens show resistance to Amsacrine, and we suspect a mutated drug target. How can we confirm this and identify the specific mutation?

  • Investigation Strategy:
    • Sequence the TOP2A Gene: Sequence the gene encoding human topoisomerase II alpha (hTop2α) from resistant cell lines to identify potential mutations.
    • Utilize Computational Modeling: If mutations are found (e.g., R487K or E571K), employ homology modeling and molecular dynamics (MD) simulations to analyze their impact. These methods can calculate the change in binding free energy (ΔΔG) between the drug and the mutant enzyme, providing a mechanistic explanation for resistance [2].
  • Rationale: Specific point mutations in topoisomerase II, such as R487K, can drastically reduce amsacrine binding, leading to high-level resistance [2].

Q2: Can we design Amsacrine analogs to overcome resistance from mutations or efflux pumps?

  • Investigation Strategy:
    • Modify the Sulfonamide Moisty: Research indicates that modifying the sulfonamide side chain of amsacrine can enhance its interaction with topoisomerase enzymes and improve selectivity [6]. This approach could potentially restore binding to mutated targets.
    • Explore Carbamate Analogues: Replace the methylsulphonylamino group with a methylcarbamate group. These analogues have demonstrated superior activity against non-cycling tumor cells and can circumvent certain multidrug-resistance phenotypes [5].
  • Rationale: Structural modifications can alter the drug's interaction with its target and its susceptibility to efflux pumps, thereby overcoming specific resistance mechanisms [5] [6].

Q3: How does the tumor microenvironment (like quiescent cells) contribute to resistance, and how can we test compounds against this?

  • Investigation Strategy:
    • Use Advanced Cell Models: Employ plateau-phase cell cultures or cells taken directly from tumors, as these better model the non-cycling, nutrient-starved conditions of the tumor microenvironment [5].
    • Screen for Glucose-Sensitive Cytotoxicity: Test your compounds and note if their cytotoxicity is reduced in the absence of glucose. This sensitivity indicates the resistance is linked to the energy-deprived state of quiescent cells [5].
  • Rationale: Non-cycling cells are inherently less sensitive to topoisomerase II poisons like amsacrine. This resistance can be reversed by providing an energy source, pointing to a unique, metabolism-dependent vulnerability [5].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are detailed methodologies.

Protocol 1: Assessing Drug-Target Interaction via Molecular Dynamics

This protocol is based on the computational analysis used to elucidate the resistance mechanisms of R487K and E571K mutations [2].

  • System Preparation:

    • Homology Modeling: If a crystal structure of the human topoisomerase II alpha (hTop2α) complex is unavailable, build a model using a related structure (e.g., human Top2β in complex with etoposide) as a template.
    • Docking: Dock amsacrine into the wild-type hTop2α homology model to establish the initial ternary complex (protein-DNA-drug).
    • Mutant Generation: Use the wild-type complex to generate in silico mutant models (e.g., R487K, E571K) by altering the respective amino acids.
  • Molecular Dynamics Simulation:

    • Solvate each system (wild-type and mutants) in an explicit water box and add ions to neutralize the system.
    • Energy-minimize the systems to remove steric clashes.
    • Perform production MD simulations for a significant duration (e.g., 500 ns) under constant temperature and pressure to simulate physiological conditions.
  • Energetic & Structural Analysis:

    • Binding Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of amsacrine to the wild-type and mutant complexes.
    • Decomposition Analysis: Decompose the binding energy to identify which residues contribute most to the binding and which are responsible for the energy loss (ΔΔG) in mutants.
    • Trajectory Analysis: Analyze the simulation trajectories to observe changes in the ligand's binding pose, protein flexibility, and DNA conformation upon mutation.
Protocol 2: Evaluating Efficacy Against Quiescent Cells

This protocol is adapted from studies on carbamate analogues of amsacrine [5].

  • Cell Culture & Plateau-Phase Induction:

    • Culture murine Lewis lung carcinoma (LLTC) or HCT-8 human colon carcinoma cells under standard conditions.
    • To induce the plateau (non-cycling) phase, allow the cells to grow to high density and maintain them for several days without subculturing. Confirm reduced proliferation via cell cycle analysis.
  • Clonogenic Survival Assay:

    • Treat both exponentially proliferating and plateau-phase cells with a range of concentrations of amsacrine, its derivatives, and positive/negative controls.
    • After treatment, wash the cells and plate them at low density in fresh drug-free medium to allow for colony formation.
    • After 1-2 weeks, stain the colonies and count them. The survival fraction is calculated as (number of colonies in treated group / number of colonies in control group).
  • Data Interpretation:

    • Plot dose-response curves and determine the IC₅₀ values for each cell state.
    • A smaller ratio of IC₅₀ (plateau) / IC₅₀ (proliferating) indicates a compound is more effective against non-cycling cells. Carbamate analogues showed a ratio of ~2, compared to >5 for amsacrine itself [5].

References

amsacrine hydrochloride experimental reproducibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Amsacrine Hydrochloride Reproducibility

Here are common issues and solutions to improve your experimental reproducibility.

Issue Area Specific Problem Potential Cause & Solution

| Target Specificity & Assay Conditions | Inhibition in some assays but not others, or unexpected activity in prokaryotic systems. | Cause: Amsacrine inhibits eukaryotic TopoII but can also inhibit bacterial Topoisomerase I (TopA) [1] [2]. Contamination or use of prokaryotic systems in assays confounds results. Solution: Ensure system/model is appropriate. Use negative controls (e.g., E. coli or M. smegmatis TopA) to test specificity [1] [2]. | | Cellular Resistance & Uptake | Reduced efficacy in cell-based assays, even with functional in vitro enzyme inhibition. | Cause: Mutations in TopoII (e.g., L475A, L480P, A642G, C-terminal truncations) reduce amsacrine's effect [3]. Insufficient cellular drug accumulation also causes resistance. Solution: Verify TopoII sequence in cell lines. Use a cell line with confirmed sensitivity as a positive control. Consider testing a known resistant line (e.g., expressing Top2(1-1166) truncation) to confirm the resistance mechanism [3]. | | Drug Handling & Solution Stability | Inconsistent activity between experiments or solution discoloration/precipitation. | Cause: Amsacrine is light-sensitive [4]. DMSO stock solutions degrade with repeated freeze-thaw cycles or improper storage. Solution: Prepare fresh drug solutions for critical experiments. Store aliquots in the dark at -20°C or below and avoid repeated freezing/thawing [4]. Use sterile equipment and conditions [4]. |

Experimental Protocols for Key Assays

Here are detailed methodologies for two core experiments cited in the literature.

DNA Relaxation Assay for Topoisomerase Inhibition

This gel-based assay measures the compound's ability to inhibit the DNA relaxation activity of topoisomerases [1] [2].

Workflow:

  • Reaction Setup: Prepare an 18 µL mixture containing:
    • Enzyme: 120 ng of purified topoisomerase (e.g., M. smegmatis TopA or target TopoII) [1] [2].
    • Buffer: 25 mM NaH₂PO₄ (pH 8.0), 150 mM NaCl, 5% glycerol, 10 mM MgCl₂ [1] [2].
    • Inhibitor: this compound (typically 15-60 µM final concentration) or vehicle control (DMSO).
  • Pre-incubation: Incubate the mixture on ice for 30 minutes.
  • Reaction Initiation: Add 2 µL (140 ng) of negatively supercoiled plasmid DNA (e.g., pUC19) to the mixture.
  • Incubation: Incubate at 37°C for 15 minutes.
  • Reaction Stop: Add 1.5 µL of 0.5 M EDTA to stop the reaction.
  • Analysis: Resolve the DNA products by 0.8% agarose gel electrophoresis in TAE buffer. Visualize DNA by ethidium bromide staining. Inhibition is evidenced by the persistence of supercoiled DNA in the test sample compared to the fully relaxed DNA in the enzyme-only control [1] [2].

The following diagram outlines the logical workflow for this assay.

G Start Start DNA Relaxation Assay A Prepare Reaction Mixture: • Topoisomerase Enzyme • Assay Buffer • Amsacrine or Control Start->A B Pre-incubate on Ice (30 minutes) A->B C Initiate Reaction: Add Supercoiled Plasmid DNA B->C D Incubate at 37°C (15 minutes) C->D E Stop Reaction: Add EDTA D->E F Analyze via Gel Electrophoresis E->F Result Interpret Results: Persistence of Supercoiled DNA = Inhibition F->Result

Cellular Resistance Mechanism Analysis

This protocol uses purified wild-type and mutant topoisomerase II enzymes to study resistance mechanisms, based on research in yeast models [3].

Workflow:

  • Enzyme Purification: Overexpress and purify wild-type and amsacrine-resistant mutant TopoII enzymes (e.g., L475A/L480P, L475A/R476G, A642G, C-terminal truncation mutants) [3].
  • ATPase Activity Assay: Measure the DNA-dependent ATP hydrolysis turnover numbers for each enzyme. Mutations may attenuate intrinsic catalytic steps [3].
  • Cleavage Complex Assay: Incubate each enzyme with DNA and amsacrine. Trap the enzyme-DNA covalent intermediate and quantify the formation of cleavage complexes. Resistant mutants often show a reduced ability to form these stabilized complexes [3].
  • DNA Transport Assay: Measure the rate of DNA strand passage for each enzyme. Some resistance mutations can affect this core catalytic function [3].

The logical flow for investigating resistance is shown below.

G Start Start Resistance Analysis A Purify TopoII Enzymes: • Wild-Type • Mutant Variants Start->A B Conduct Functional Assays: • ATPase Activity • Cleavage Complex Formation • DNA Strand Passage A->B C Compare Catalytic Parameters and Drug Response B->C Result Identify Mechanism: • Reduced Nuclear Concentration • Attenuated Catalysis • Impaired Complex Formation C->Result

References

amsacrine hydrochloride vs etoposide topoisomerase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison: Amsacrine vs. Etoposide

Feature Amsacrine Etoposide
Drug Class Acridine derivative [1] [2] Podophyllotoxin derivative [3] [4]
Primary Mechanism DNA intercalation & TopoII poisoning [1] [2] Stabilization of TopoII-DNA cleavage complex (non-intercalative) [3] [4]
Effect on DNA Re-ligation Decreases re-ligation rate [2] Inhibits re-ligation step [4]
Isoform Specificity (Human) Comparable activity against both TopoIIα and TopoIIβ [5] [2] More active against TopoIIα; inhibition of TopoIIβ linked to side effects [4]
Key Structural Moieties Intercalative acridine ring; 4'-amino-methanesulfon-m-anisidide head group [2] Aglycone core and a sugar moiety [3] [4]
Role of DNA Binding Critical; intercalation increases drug affinity for complex [2] Minimal direct DNA binding; high affinity for TopoII-DNA complex [4]

Mechanisms of Action and Experimental Insights

The following diagram illustrates the core mechanism shared by both drugs and highlights their key differences.

Key Experimental Findings
  • Amsacrine's Action is Head-Group Dependent: Research shows that while the acridine ring of amsacrine is important for DNA intercalation, the detached "head group" alone can still enhance TopoII-mediated DNA cleavage, though with 100-fold lower affinity. This indicates that the head group carries much of the drug's specific activity, while intercalation primarily serves to increase its local concentration and affinity for the DNA-TopoII complex [2].
  • Etoposide's Isoform-Specific Effects: Cytotoxicity of etoposide in tumor cells is primarily TopoIIα-dependent, as this isoform is overexpressed in proliferating cells. However, its off-target toxicity and role in inducing secondary malignancies are linked to its inhibition of TopoIIβ in non-proliferating cells [4].

Key Experimental Protocols for TopoII Inhibition

The following methodology is commonly used to study and compare the effects of topoisomerase II poisons.

G Start Start: Assemble Reaction Step1 Incubate: TopoII + Supercoiled Plasmid DNA + Drug (e.g., Amsacrine or Etoposide) Start->Step1 Step2 Trap Complexes: Add SDS & EDTA Step1->Step2 Step3 Digest Protein: Add Proteinase K Step2->Step3 Step4 Analyze: Agarose Gel Electrophoresis Step3->Step4 Result Quantify DNA Breaks: Conversion of supercoiled DNA to linear form indicates cleavage Step4->Result

Detailed Protocol for DNA Cleavage Assay [2]:

  • Reaction Setup: Combine human topoisomerase IIα or IIβ (e.g., 220 nM) with a negatively supercoiled plasmid DNA substrate (e.g., 10 nM pBR322) in a cleavage buffer containing Tris-HCl, MgCl₂, KCl, and glycerol.
  • Drug Incubation: Add the drug candidate (e.g., 0–50 µM for amsacrine derivatives) and incubate at 37°C for a short period (e.g., 6 minutes) to allow cleavage complex formation.
  • Complex Trapping: Add sodium dodecyl sulfate (SDS) and EDTA to the mixture. SDS denatures the TopoII enzyme, permanently trapping it in its covalent complex with the cleaved DNA.
  • Protein Digestion: Add Proteinase K to digest the trapped TopoII protein. This step leaves behind clean, protein-free DNA breaks.
  • Analysis: Analyze the DNA by agarose gel electrophoresis. The stabilization of cleavage complexes by an effective drug prevents DNA re-ligation, resulting in the conversion of supercoiled plasmid DNA into linear molecules, which can be visualized and quantified.

Research Implications and Resistance Mechanisms

  • Distinct Resistance Landscapes: While both drugs target TopoII, resistance mechanisms can be complex. Mutations in the TopoII enzyme itself can confer resistance to amsacrine through various mechanisms, including reduced nuclear concentration and altered catalytic function [6]. For etoposide, a primary mechanism of acquired resistance is decreased expression of both TopoIIα and TopoIIβ mRNA [7].
  • Therapeutic Considerations: The differential isoform targeting has direct clinical implications. The development of isoform-specific TopoII inhibitors is an active area of research, aiming to maximize antitumor efficacy (via TopoIIα) while minimizing off-target toxicity and secondary malignancies (linked to TopoIIβ) [4].

References

amsacrine hydrochloride efficacy comparison other antileukemic drugs

Author: Smolecule Technical Support Team. Date: February 2026

Amsacrine at a Glance

The table below summarizes the core properties of Amsacrine based on the search results.

Aspect Description
Drug Class Acridine derivative; cytotoxic agent, antineoplastic [1] [2] [3]
Primary Mechanism of Action DNA intercalation and inhibition of Topoisomerase II, leading to double-stranded DNA breaks and cell death [1] [2] [3]
Primary Indications Treatment of acute adult leukemia (particularly acute myeloid leukemia - AML), especially cases refractory to other agents [1] [2] [3]
Key Efficacy Notes Effective in leukemias and lymphomas; minimal activity against solid tumors; consistent myelosuppression is a known effect [2] [3]
Common Side Effects Bone marrow suppression (dose-limiting), nausea, vomiting, stomatitis, diarrhea, abdominal pain [3] [4]

Mechanism of Action and Experimental Evidence

Amsacrine's anticancer effect is a multi-step process that disrupts DNA integrity in rapidly dividing cells. The following diagram illustrates its mechanism of action and a key experimental methodology for studying its properties.

G AMSA Amsacrine Intercalation Intercalates into DNA AMSA->Intercalation TopoII Binds & Inhibits Topoisomerase II Intercalation->TopoII Cleavage Stabilizes Cleavage Complex TopoII->Cleavage DSB Double-Stranded DNA Breaks Cleavage->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Figure 1: Amsacrine's Mechanism of Action

Recent electrochemical studies have provided deeper insights into Amsacrine's behavior. A 2025 study used techniques like cyclic and square-wave voltammetry to characterize its redox properties. The research identified that Amsacrine undergoes oxidation via two pathways, one of which is reversible and has a low potential, suggesting it could be readily oxidized in biological systems. This redox behavior is considered directly relevant to its biological activity and interactions with biomolecules like DNA and Human Serum Albumin (HSA) [5].

Clinical Context and Comparison

Amsacrine is recognized as an effective agent for certain leukemias, but it is not featured in contemporary clinical comparisons of frontline lower-intensity AML therapies.

  • Current Treatment Landscape: A 2025 network meta-analysis of low-intensity treatments for older or unfit AML patients did not include Amsacrine in its comparisons. The most effective regimens identified were combinations like azacitidine + venetoclax (AZA + VEN) and low-dose cytarabine + glasdegib [6].
  • Ongoing Research Focus: Highlights from the 2025 European Hematology Association (EHA) Congress centered on novel triplet regimens and oral therapies, such as menin inhibitors combined with azacitidine and venetoclax. These newer approaches are showing high response rates and are the subject of ongoing phase III trials [7]. This indicates that clinical research has largely moved beyond Amsacrine for frontline AML treatment.

Detailed Experimental Protocol

For researchers, understanding the methodology behind key findings is crucial. Below is a detailed protocol for the voltammetric study of Amsacrine's redox behavior, which can be used to assess its interactions with biomolecules [5].

Objective: To characterize the redox behavior of Amsacrine and probe its interactions with biomolecules like DNA and Human Serum Albumin (HSA).

1. Equipment and Reagents:

  • Electrochemical Workstation: Capable of performing Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV).
  • Working Electrode: Glassy Carbon Electrode (GCE).
  • Reference Electrode: (e.g., Ag/AgCl).
  • Counter Electrode: Platinum wire.
  • Test Solution: Amsacrine dissolved in a suitable buffer (e.g., phosphate buffer saline). The study should systematically examine the effects of pH and scan rate.

2. Procedure:

  • Electrode Preparation: Polish the GCE surface with alumina slurry to a mirror finish and rinse thoroughly with distilled water before each experiment.
  • Baseline Characterization: Place the Amsacrine solution in the electrochemical cell. Record CV, DPV, and SWV scans over a suitable potential window to establish the drug's intrinsic oxidation and reduction peaks.
  • pH Study: Repeat the voltammetric measurements in buffers of different pH values (e.g., from 3.0 to 9.0) to observe shifts in peak potential and current, which can reveal details about the electron and proton transfer processes involved.
  • Scan Rate Study: Perform CV at various scan rates (e.g., from 0.01 to 1.0 V/s). Plot the peak current (ip) against the square root of the scan rate (v^(1/2)). A linear relationship suggests a diffusion-controlled process.
  • Biomolecule Interaction Screening: Add incremental amounts of DNA or HSA to the Amsacrine solution. Monitor for changes in the voltammetric response, such as a decrease in peak current or a shift in peak potential, which indicate binding between the drug and the biomolecule.

3. Data Analysis:

  • Use the shift in peak potential with pH to determine the number of protons and electrons involved in the redox reaction.
  • The scan rate dependence confirms the nature of the electrochemical process.
  • The extent of signal change upon biomolecule addition can be used to quantify binding affinity.

Research Implications and Future Directions

While not a first-line treatment, Amsacrine remains a molecule of interest in specialized research areas, suggesting potential for repurposing.

  • Novel Adjuvant Use: A 2019 study identified Amsacrine as a top candidate adjuvant in a rabbit model of glaucoma filtration surgery. It demonstrated superior long-term reduction in intraocular pressure and better bleb survival compared to the standard adjuvant, Mitomycin C, highlighting its potent anti-fibrotic properties in a new context [8].
  • Immuno-oncology Potential: A very recent (January 2025) high-throughput screening study identified a group of 9-aminoacridines, including Amsacrine, as selective inhibitors of FoxP3, a key transcription factor in regulatory T cells (Tregs). This suggests that Amsacrine and its derivatives could be investigated for their ability to modulate the tumor microenvironment and boost anti-tumor immunity [9].

References

amsacrine hydrochloride DNA binding affinity vs other intercalators

Author: Smolecule Technical Support Team. Date: February 2026

DNA Binding Properties of Amsacrine Hydrochloride

Property Experimental Finding Experimental Method Used
Binding Constant (K) ( 1.2 \pm 0.1 \times 10^{4} \text{M}^{-1} ) [1] UV-Visible Spectroscopy [1]
Binding Mode Combination of intercalation and minor groove interaction [1] Multi-spectroscopic analysis (UV-Vis, CD, Raman) and in silico study [1]
Base Pair Preference Preferentially intercalates between AT base pairs [1] Raman Spectroscopy [1]
Effect on DNA Conformation Perturbs native B-conformation without inducing a full transition to A-DNA [1] Circular Dichroism (CD) and Raman Spectroscopy [1]
Primary Cytotoxic Mechanism Topoisomerase II (Topo II) poisoning; stabilizes the Topo II-DNA cleavage complex [2] Biological activity assays [2]

Amsacrine's binding constant indicates moderate affinity, weaker than many classical anthracycline drugs. Its binding causes local structural perturbations to DNA but does not completely change its overall form [1].

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies from key studies:

  • UV-Visible Spectroscopy for Binding Constant: Researchers determined the binding constant by titrating a fixed concentration of amsacrine with increasing concentrations of calf thymus DNA. They monitored the change in absorbance (hypochromicity) at amsacrine's maximum absorption wavelength. The binding constant (K) was calculated using the double reciprocal plot method from the spectral data [1].
  • Raman Spectroscopy for Base Pair Preference: The study used Raman spectroscopy on films of DNA and its complex with amsacrine. The specificity for AT base pairs was inferred from analyzing the vibrational modes of DNA bases. Changes in Raman marker bands indicated that amsacrine interaction primarily affects the conformation of adenine and thymine residues [1].
  • Circular Dichroism (CD) for Conformational Change: Scientists recorded CD spectra of DNA in the absence and presence of amsacrine. A decrease in the positive band at around 275 nm and the negative band at around 245 nm in the DNA CD spectrum indicated a local perturbation of the B-form DNA helix upon amsacrine binding [1].

Mechanism of Action and Comparison with Other Intercalators

Amsacrine's anticancer activity comes from a multi-step mechanism that goes beyond simple intercalation. The following diagram illustrates the key steps leading to cell death.

amsacrine_mechanism DNA DNA Double Helix TopoII Topoisomerase II (Topo II) DNA->TopoII 1. Binds Cleavage_Complex Stabilized Cleavage Complex TopoII->Cleavage_Complex 2. Forms normal cleavage complex DNA_Lesions DNA Double-Strand Breaks Cleavage_Complex->DNA_Lesions 3. Amsacrine 'poisons' and stabilizes complex Apoptosis Programmed Cell Death (Apoptosis) DNA_Lesions->Apoptosis 4. Replication fork collapse

Amsacrine's Primary Mechanism as a Topoisomerase II Poison [2]

While often called a DNA intercalator, its most critical action is Topo II poisoning. It stabilizes a temporary DNA-Topo II complex, preventing resealing and creating permanent DNA double-strand breaks that trigger cell death [2]. This makes it a "Topo II-dependent DNA damaging agent" [1].

Key Takeaways for Researchers

  • Moderate Binder, Specific Mechanism: Amsacrine's DNA binding affinity is moderate, but its high therapeutic effectiveness comes from its specific action as a Topo II poison [1] [2].
  • Combined Binding Modes: It interacts with DNA through both intercalation and minor groove binding, with a noted preference for AT-rich regions [1].
  • Relevance for Drug Design: Understanding that its methoxyaniline moiety binds in the minor groove and that the molecule has a relatively low oxidation potential can inform the design of new derivatives with improved properties [3] [1].

References

amsacrine hydrochloride cytotoxicity comparison acridine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cytotoxicity of Amsacrine and Analogues

The table below summarizes the cytotoxicity and mechanisms of amsacrine and key derivatives based on experimental data.

Compound Name Primary Target / Mechanism Key Cytotoxicity Findings Experimental Model (Cell Line/Organism)
Amsacrine (m-AMSA) [1] [2] [3] Topoisomerase II poison; DNA intercalator [2] Effective against acute leukemias & lymphomas; poor activity against solid tumors [2]. Human patients (clinical use for leukemia) [2]; Various human cancer cell lines [3].
m-AMCA (Carbamate analogue of amsacrine) [4] [5] Topoisomerase II poison; activates cell cycle non-specific cytotoxicity [4] High cytotoxicity against non-cycling (non-proliferating) tumor cells; minimal reversal of effect by aphidicolin [4]. Lewis lung carcinoma cells; human H460 cells [4].
o-AMSA (Structural isomer of m-AMSA) [1] Strong DNA intercalator, but poor topoisomerase II poison [1] Attenuated drug activity despite stronger DNA intercalation than m-AMSA [1]. In vitro assays with human topoisomerase IIα and IIβ [1].
Detached m-AMSA Head Group [1] Inhibits topoisomerase II without acridine intercalation moiety [1] Enhanced enzyme-mediated DNA cleavage with 100-fold lower affinity than full m-AMSA molecule [1]. In vitro assays with human topoisomerase IIα and IIβ [1].
Platinum-Acridine Hybrids [6] DNA monofunctional-intercalative adduct formation (novel mechanism) [6] Up to 500-fold higher cytotoxic potency than cisplatin in aggressive cancers [6]. NCI-H460 non-small cell lung cancer cells [6].
3,6-DMAD (Acridine derivative) [7] Inhibitor of the IRE1α-XBP1 pathway (Unfolded Protein Response) [7] Cytotoxic to multiple myeloma (MM) cell lines; inhibited tumor xenograft growth [7]. RPMI 8226 and MM1.R MM cell lines; mouse xenograft models [7].

Mechanisms of Action and Key Experiments

The cytotoxicity of these compounds is defined by their distinct interactions with cellular targets.

Classical Mechanism: Topoisomerase II Poisoning

Amsacrine and m-AMCA are primarily topoisomerase II poisons. They work by intercalating into DNA and stabilizing the temporary "cleavage complex" formed between topoisomerase II and DNA. This stabilization prevents the DNA double-strand breaks from being resealed, leading to lethal DNA damage [1] [2] [3]. A key differentiator is their effect on the cell cycle:

  • Amsacrine's cytotoxicity is partially reversed by aphidicolin (a DNA polymerase inhibitor), indicating its action is somewhat dependent on DNA replication in S-phase cells [4].
  • m-AMCA's cytotoxicity is minimally reversed by aphidicolin, indicating it can effectively kill cells regardless of their proliferation status, a significant advantage for targeting quiescent tumor cells [4].
Structural Insights: The Importance of the Head Group

Research has shown that DNA intercalation is not the only determinant of activity. The methoxy group position is critical:

  • m-AMSA (3'-methoxy) has restricted rotational freedom of its head group, favoring interactions within the topoisomerase II-DNA complex, making it a potent poison [1].
  • o-AMSA (2'-methoxy) has greater rotational freedom, which appears to impair these critical interactions, rendering it much less effective as a topoisomerase II poison despite being a stronger intercalator [1].

Furthermore, experiments with the detached head group of m-AMSA proved that this moiety alone can inhibit topoisomerase II, albeit with lower affinity. This confirms that much of the drug's specificity is embodied in the head group, while the acridine ring primarily serves to increase binding affinity through intercalation [1].

Alternative Mechanisms and Novel Applications

Beyond topoisomerase II, acridine derivatives can act on other targets:

  • IRE1α-XBP1 Pathway Inhibition: The derivative 3,6-DMAD was identified as a potent inhibitor of a stress-response pathway critical for multiple myeloma cell survival. It acts by inhibiting both the oligomerization and RNase activity of IRE1α [7].
  • Novel Clinical Application: A high-throughput screen of off-patent drugs identified amsacrine as a top candidate to reduce scarring in glaucoma filtration surgery. In a rabbit model, it was more effective than the current standard, mitomycin C, demonstrating its potential for drug repurposing beyond oncology [8].

Key Experimental Protocols

To evaluate the cytotoxicity and mechanism of these compounds, researchers commonly use the following assays:

DNA Cleavage Assay for Topoisomerase II Poisoning

This core assay measures a compound's ability to stabilize the topoisomerase II-DNA cleavage complex [1].

  • Procedure: A reaction mixture containing human topoisomerase II enzyme (α or β isoform) and negatively supercoiled plasmid DNA (e.g., pBR322) is incubated with the drug candidate. Enzyme-DNA complexes are then trapped by adding Sodium Dodecyl Sulfate (SDS) and EDTA. Proteinase K is added to digest the enzyme, and the DNA is analyzed by agarose gel electrophoresis [1].
  • Measurement: The conversion of supercoiled plasmid DNA into linear DNA molecules (a result of double-strand breaks) is quantified. A stronger topoisomerase II poison will produce a higher yield of linear DNA [1].
Cell Viability/Proliferation Assay

This determines the practical cytotoxic effect of the compounds on living cells.

  • Procedure: Cancer cells (e.g., NCI-H460 lung cancer cells) are plated and exposed to a range of drug concentrations. After an incubation period (e.g., 72 hours), cell viability is assessed using colorimetric assays like XTT or Alamar Blue [6] [7].
  • Measurement: The concentration that inhibits cell proliferation by 50% (IC₅₀) is calculated from the dose-response curve, allowing for direct potency comparison between compounds [6].
Cell Cycle Analysis

This protocol helps determine if a drug affects specific phases of the cell cycle.

  • Procedure: Cultured cells (e.g., Lewis lung carcinoma) are exposed to the drug, then fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry [4].
  • Measurement: The DNA content of cells is used to distribute them into cell cycle phases (G1, S, G2). Drugs like m-AMCA and amsacrine cause a noticeable arrest in the G2 phase [4].

The following diagram illustrates the logical workflow for experimentally comparing acridine derivatives.

cluster_mechanism Mechanism of Action cluster_cytotoxicity Cytotoxicity Profiling Start Start: Compound Comparison Mech Mechanism of Action Assays Start->Mech Cytotox Cytotoxicity Profiling Start->Cytotox TopoAssay In vitro Topoisomerase II DNA Cleavage Assay Mech->TopoAssay DNABind DNA Binding/Intercalation Analysis Mech->DNABind Cycle Cell Cycle Analysis (via Flow Cytometry) Mech->Cycle Apop Apoptosis Assay (e.g., Annexin V Staining) Mech->Apop Via Cell Viability Assay (e.g., XTT, Alamar Blue) Cytotox->Via IC50 IC50 Value Determination Cytotox->IC50 Select Selectivity Screening (e.g., on non-target cells) Cytotox->Select Anal Data Analysis TopoAssay->Anal DNABind->Anal Cycle->Anal Apop->Anal Via->Anal IC50->Anal Select->Anal

Key Takeaways for Researchers

  • For targeting non-proliferating cells, the carbamate analogue m-AMCA shows a distinct advantage over the parent drug, amsacrine [4].
  • In drug design, optimizing the head group for specific enzyme interactions is as crucial as the DNA-intercalating acridine core for developing potent topoisomerase II inhibitors [1].
  • Beyond topoisomerase II, exploring alternative targets like the IRE1α-XBP1 pathway can unlock new therapeutic applications for acridine derivatives, such as in multiple myeloma [7].

References

amsacrine hydrochloride topoisomerase II inhibition specificity

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary of Amsacrine

Amsacrine hydrochloride (m-AMSA) is a well-characterized topoisomerase II (TopoII) poison used in chemotherapy, particularly for specific lymphomas and acute leukemia [1]. Its primary mechanism involves stabilizing the covalent TopoII-DNA cleavage complex, preventing DNA re-ligation and generating persistent double-strand breaks that trigger apoptosis [2]. Amsacrine intercalates into DNA and functions as a TopoII poison, making it a key comparator in studies of novel TopoII inhibitors and drug repurposing [3] [4].

Comparative Analysis of TopoII Inhibitors

The table below summarizes how Amsacrine compares to other major classes of TopoII inhibitors.

Inhibitor / Drug Class Primary Target / Mechanism Key Specificity & Experimental Data
Amsacrine (m-AMSA) TopoII poison; intercalates into DNA, stabilizes cleavage complex [2]. Specificity: Inhibits human TopoIIα. Shows differential sensitivity; fungal TopoII is less sensitive than human enzyme [4]. IC₅₀ (hTopoIIα): ~2.3 μM [4]. Induces apoptosis in fibroblasts and cancer cells [3] [1].
Anthracyclines (e.g., Doxorubicin, Idarubicin) TopoII poisons; intercalate and stabilize cleavage complex. Also generate ROS [2]. Specificity: Inhibit both TopoIIα and TopoIIβ. Doxorubicin's cardiotoxicity is linked to TopoIIβ inhibition in heart cells [2] [5]. Idarubicin is a potent inhibitor of both human and yeast TopoII (IC₅₀ yTopoII: 1.3 μM), showing potential for antifungal repurposing [4].
Epipodophyllotoxins (e.g., Etoposide) TopoII poisons; non-intercalative, stabilize cleavage complex [2]. Specificity: Primarily target TopoIIα. Fungal TopoII is less sensitive to etoposide than human enzyme [4].
Catalytic Inhibitors (e.g., ICRF-187/Dexrazoxane) Catalytic inhibitors; block ATPase activity of TopoII, preventing enzyme turnover [4]. Specificity: Affects both human TopoII isoforms but has significantly higher activity against human TopoII than the fungal enzyme [4]. Used to protect against anthracycline-induced cardiotoxicity [5].

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are the methodologies used in the cited studies.

In Vitro TopoII Inhibition Assay (Relaxation Assay)

This standard gel-based assay measures a compound's ability to inhibit TopoII's relaxation of supercoiled DNA [4].

  • Procedure: Incubate supercoiled plasmid DNA (e.g., pBR322) with purified TopoII enzyme (human or yeast) in the appropriate reaction buffer (containing ATP and Mg²⁺). Add the test compound (e.g., Amsacrine, Idarubicin) across a range of concentrations. After stopping the reaction, analyze the DNA products by agarose gel electrophoresis.
  • Data Analysis: Visualize DNA bands under UV light. The disappearance of the relaxed DNA band and/or persistence of the supercoiled band indicates inhibition. The IC₅₀ value (concentration for 50% inhibition) is determined from the dose-response curve [4].
Cell-Based Proliferation and Apoptosis Assay

This protocol evaluates a compound's cytotoxicity and ability to induce programmed cell death [3].

  • Cell Culture: Use relevant cell lines, such as Tenon's capsule fibroblasts (for fibrosis models) or cancer cell lines (e.g., human leukemia U937 cells for Amsacrine).
  • Proliferation Measurement: Treat cells with the test compound. Cell viability/proliferation is measured using assays like Alamar Blue, which uses a colorimetric change to indicate metabolic activity [3].
  • Apoptosis Detection: After treatment, use flow cytometry with Annexin V-FITC and 7-AAD staining. Annexin V binds to phosphatidylserine exposed on the outer membrane of apoptotic cells, while 7-AAD stains late apoptotic/necrotic cells. The percentage of Annexin V-positive, 7-AAD-negative cells indicates early apoptosis [3].

Mechanism of Action and Experimental Workflow

To help visualize the core concepts, the following diagrams illustrate Amsacrine's mechanism and a key experimental workflow.

Amsacrine's Mechanism as a TopoII Poison

This diagram shows how Amsacrine interferes with the TopoII enzymatic cycle, leading to cell death.

G Amsacrine Inhibits DNA Re-ligation by Topoisomerase II cluster_normal Normal TopoII Cycle cluster_inhibition Amsacrine Inhibition A 1. TopoII Binds Double-Stranded DNA B 2. Cleaves DNA & Forms Covalent Intermediate A->B C 3. Strand Passage & DNA Unlinking B->C E Amsacrine Intercalates into DNA F Stabilizes Cleavage Complex (Prevents Re-ligation) B->F Targets Complex D 4. DNA Re-ligation & Enzyme Release C->D E->F G Accumulation of Persistent Double-Strand Breaks F->G H Activation of Apoptotic Cell Death G->H

Workflow for Identifying TopoII Inhibitors

This diagram outlines the multi-stage screening process used to identify and validate TopoII inhibitors like Amsacrine for new applications [3].

G High-Throughput Screening Workflow for TopoII Inhibitors Start Primary Screening (1,165 off-patent drugs) A Proliferation Assay on Tenon's Capsule Fibroblasts Start->A B 90 Hits: Suppress proliferation ≥ 10μM Mitomycin C A->B C Secondary Screening: Cytotoxicity Test on Human Corneal Epithelial Cells B->C D 61 Hits: Non-cytotoxic C->D E Tertiary Screening: Apoptosis Assay (Annexin V Flow Cytometry) D->E F Final Candidates: Amsacrine, Mitoxantrone E->F G In Vivo Validation (Rabbit Trabeculectomy Model) F->G

Research Implications and New Perspectives

  • Therapeutic Repurposing: The discovery of Amsacrine's efficacy in a glaucoma filtration surgery model highlights the potential of drug repurposing [3]. High-throughput screening of off-patent drugs can efficiently identify new candidates for different therapeutic areas.
  • Specificity and Toxicity: The comparative data underscores that not all TopoII inhibitors are equal. Structural differences lead to varying specificity against enzyme isoforms (α vs. β) and across species (human vs. fungal). This is crucial for designing drugs with fewer side-effects, such as the cardiotoxicity linked to doxorubicin's inhibition of TopoIIβ [2] [5].
  • Antifungal Potential: Research showing that some anthracyclines (e.g., Idarubicin) are potent inhibitors of yeast TopoII opens a promising path for developing novel antifungals based on human TopoII inhibitor scaffolds [4].

References

amsacrine hydrochloride cross-resistance patterns other topoisomerase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Resistance Profile of Amsacrine

Compound Tested Resistance Observed in Amsacrine-Resistant Cells Proposed Reason for (Cross-)Resistance
Teniposide (VM-26) Yes [1] Altered topoisomerase II function [1]
Etoposide (VP-16) Yes [1] Altered topoisomerase II function [1]
Bisantrene Yes [1] Altered topoisomerase II function [1]
Doxorubicin Yes [1] Altered topoisomerase II function [1]
Camptothecin No [1] Different target (inhibits Topoisomerase I) [1]

Mechanism of Cross-Resistance

The consistent cross-resistance across different classes of topoisomerase II inhibitors points to a common mechanism: altered function of the drug target itself.

  • Target Enzyme Alteration: Studies on a subline of P388 leukemia resistant to amsacrine (P388/amsacrine) found evidence of altered topoisomerase II function. This was demonstrated through diminished catalytic activity in nuclear extracts and a reduced amount of immunoreactive topoisomerase II protein compared to sensitive cells [1]. This means the target enzyme is both less active and less abundant.
  • Reduced DNA Damage: The primary action of topoisomerase II poisons is to stabilize a covalent enzyme-DNA complex, leading to lethal DNA strand breaks. Resistant cells showed a diminished number of drug-induced, protein-concealed single-strand DNA breaks and DNA-protein crosslinks, consistent with the observed enzyme alteration [1].
  • No Change in Drug Uptake: The study confirmed that resistance was not due to reduced drug accumulation, as no differences in amsacrine uptake were detected between sensitive and resistant cell lines [1].

The following diagram illustrates the established mechanism by which tumor cells develop cross-resistance to amsacrine and other topoisomerase II inhibitors.

G SelectivePressure Selective Pressure from Amsacrine ResistanceMutation Alteration in Topoisomerase II SelectivePressure->ResistanceMutation  Favors TumorCell Tumor Cell Population TumorCell->ResistanceMutation CrossResistance Cross-Resistance Phenotype ResistanceMutation->CrossResistance Mech1 Reduced Topo II Catalytic Activity ResistanceMutation->Mech1 Mech2 Decreased Amount of Topo II Protein ResistanceMutation->Mech2 Mech3 Fewer Drug-Induced DNA Strand Breaks ResistanceMutation->Mech3 Drugs Resistance to: • Amsacrine • Etoposide • Teniposide • Doxorubicin CrossResistance->Drugs Mech1->CrossResistance Mech2->CrossResistance Mech3->CrossResistance

Experimental Evidence & Protocols

The core findings on cross-resistance are supported by classic, well-defined experimental methodologies.

  • Key Model: The pivotal evidence comes from a cloned subline of P388 mouse leukemia specifically selected for resistance to amsacrine (P388/amsacrine), which was compared against its sensitive counterpart (P388/S) [1].
  • Cytotoxicity Assay: Cells were tested for differential chemosensitivity against a panel of drugs. Viability was measured to determine resistance and cross-resistance factors [1].
  • DNA Strand Break Analysis: The number of protein-concealed single-strand breaks (a marker of topoisomerase II poisoning) induced by various drugs was measured in whole cells, showing diminished breaks in the resistant line [1].
  • Enzyme Function Assay: Topoisomerase II catalytic activity was directly measured in nuclear extracts from both cell lines using the P4 phage DNA unknotting assay, revealing significantly reduced activity in resistant cells [1].
  • Immunoblotting: The amount of topoisomerase II protein was quantified using a specific antibody, confirming a decrease in the resistant cells [1].

Research Implications

These established patterns inform modern drug development and treatment strategies.

  • Predicting Clinical Resistance: The cross-resistance pattern suggests that using amsacrine after treatment failure with another topoisomerase II inhibitor (like etoposide or doxorubicin) may be ineffective, and vice versa [2] [1].
  • Informing Combination Therapy: The lack of cross-resistance with topoisomerase I inhibitors (like camptothecin) supports the potential of sequential or combined use of these two drug classes to overcome resistance [1] [3].
  • A Modern Parallel: Recent studies on antibody-drug conjugates (ADCs) with topoisomerase I inhibitor payloads have identified TOP1 mutations as a recurring mechanism of clinical resistance and cross-resistance between different ADCs sharing the same payload [4]. This mirrors the classic finding with amsacrine and topoisomerase II, highlighting the ongoing relevance of target alteration in resistance.

References

amsacrine hydrochloride sequence specificity DNA binding comparison

Author: Smolecule Technical Support Team. Date: February 2026

DNA Binding Profile & Specificity of Amsacrine

Feature Description Experimental Evidence & Data
Binding Mode Primarily intercalation, with additional minor groove interactions [1]. UV-Visible, Circular Dichroism, and Raman spectroscopy [1].
Sequence Preference Preferential intercalation between AT base pairs [1]. Raman spectroscopy showed greater perturbation of AT base vibrational modes compared to GC pairs [1].
Binding Constant (K) ~1.2 × 10⁴ M⁻¹ (weak to moderate binder) [1]. Determined from UV-Visible titration data [1].
Structural Impact Causes local perturbation and widening of the DNA double helix; does not cause a full B- to A-form transition [1]. Circular Dichroism and Raman spectroscopy [1].
Key Structural Feature The 3'-methoxy group on the anilino ring is critical for topoisomerase II poisoning activity [2]. Comparison with o-AMSA (2'-methoxy isomer), which is a stronger intercalator but less potent anticancer agent [2].

Experimental Protocols for DNA Binding Analysis

The following experimental workflows are commonly used to characterize small molecule-DNA interactions, as reflected in the studies on amsacrine.

G Spectroscopic DNA Binding Analysis Workflow (Used for Amsacrine) cluster_1 Techniques for Amsacrine Start Start SamplePrep Sample Preparation (Drug + DNA in buffer) Start->SamplePrep End End UVVis UV-Visible Spectroscopy SamplePrep->UVVis CD Circular Dichroism (CD) UVVis->CD Raman Raman Spectroscopy CD->Raman DataAnalysis Data Analysis Raman->DataAnalysis DataAnalysis->End

The diagram above outlines a multi-technique spectroscopic approach [1]:

  • UV-Visible Spectroscopy: Used to determine the binding constant by monitoring changes in the absorption spectrum of amsacrine upon DNA addition [1].
  • Circular Dichroism (CD): Measures conformational changes in the DNA helix (e.g., B-form to A-form) induced by drug binding [1].
  • Raman Spectroscopy: Provides information on base-pair specificity by analyzing vibrational mode shifts of DNA functional groups upon interaction with amsacrine [1].

For studying the functional consequence of binding—topoisomerase II poisoning—the following assay is fundamental:

G Topoisomerase II Poisoning Assay Workflow Start Start Reaction Incubate: Topoisomerase II + Supercoiled DNA + Drug Candidate Start->Reaction End End Trap Trap Complex (Add SDS/EDTA) Reaction->Trap Digest Proteinase K Digestion Trap->Digest Gel Agarose Gel Electrophoresis Digest->Gel Quantify Quantify DNA Forms Gel->Quantify Quantify->End

This assay [2] evaluates a compound's ability to stabilize the covalent topoisomerase II-DNA complex. The key steps are:

  • Reaction Setup: Incubating the drug with topoisomerase II and supercoiled plasmid DNA.
  • Complex Trapping: Adding a denaturant (like SDS) to "trap" the enzyme-DNA cleavage complexes.
  • Protein Digestion: Using Proteinase K to remove the protein, leaving behind linear DNA fragments where cleavage occurred.
  • Analysis: Running the DNA on an agarose gel. An increase in linear DNA compared to the control indicates the drug's effectiveness as a topoisomerase II poison [2].

Mechanism of Action: Beyond Simple DNA Binding

Amsacrine's primary mechanism of action is to act as a topoisomerase II poison [2] [3] [4]. It does this by:

  • Intercalating into DNA and inhibiting the religation step of the topoisomerase II catalytic cycle [2] [4].
  • This action stabilizes a transient "cleavage complex," leading to an increase in protein-associated double-stranded DNA breaks [2] [4].
  • These persistent breaks trigger cell death, particularly in rapidly dividing cells [4].

The comparison with o-AMSA is critical for understanding its specificity. Although o-AMSA is a stronger DNA intercalator, it is a much less potent cytotoxic agent because its altered structure (methoxy group in the 2' position) is less effective at inhibiting topoisomerase II [2]. This highlights that for amsacrine, DNA intercalation serves primarily to increase affinity for the ternary complex, while the specific interactions of its "head group" with the enzyme are key to its poisoning activity [2].

References

amsacrine hydrochloride clinical trial results other countries

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Overview

Amsacrine (also known as m-AMSA) is an antineoplastic agent primarily used in the treatment of acute leukemias and malignant lymphomas that are refractory to other agents [1] [2]. It is approved for use in several countries, though not in the United States [1].

Its cytotoxic effect is achieved through a dual mechanism:

  • DNA Intercalation: The drug's acridine ring structure inserts itself between DNA base pairs [3] [1].
  • Topoisomerase II Poisoning: Amsacrine stabilizes the temporary DNA break created by the topoisomerase II enzyme, preventing DNA re-ligation. This leads to persistent DNA double-strand breaks, triggering cell death [3] [2]. It was historically the first drug demonstrated to poison topoisomerase II [3].

The diagram below illustrates how amsacrine inhibits topoisomerase II.

amsacrine_mechanism Amsacrine Inhibits Topoisomerase II Function (Width: 760px) TopoII Topoisomerase II (TopoII) DNA_cleavage DNA Cleavage Complex (TopoII bound to broken DNA) TopoII->DNA_cleavage  Binds and cleaves  DNA to relieve supercoiling DNA_religation DNA Religation and TopoII Release DNA_cleavage->DNA_religation  Normal function:  rapidly relegates DNA DSB Stabilized Double-Strand DNA Break DNA_cleavage->DSB  Poisoning prevents  religation DNA_religation->TopoII  Enzyme turnover CellDeath Cell Death DSB->CellDeath  Accumulation triggers  apoptotic pathways Amsacrine Amsacrine (m-AMSA) Amsacrine->DNA_cleavage  Binds and stabilizes  the cleavage complex

Clinical Application and trial data

The table below summarizes key information on amsacrine's clinical use and outcomes from available analyses.

Aspect Details Source / Context
Primary Indication Treatment of refractory acute adult leukemia (acute lymphocytic and non-lymphocytic) and malignant lymphomas [1] [2]. DrugBank, ScienceDirect
Cardiotoxicity Analysis (82 cases) Arrhythmias, CHF, sudden death. Incidence: Less common than with anthracyclines. Note: Analysis from 1986 [4]. Clinical Trial Analysis (J Clin Oncol. 1986)
Cardiac Arrhythmia Incidence 0.7% (in a cohort of 5,340 patients treated with amsacrine) [2]. ScienceDirect (2017)
Key Risk Factor Hypokalemia (low serum potassium), though arrhythmias can occur with normal levels [4]. Clinical Trial Analysis (J Clin Oncol. 1986)
Dosage Form Injection, solution (e.g., 50 mg/mL) [1]. DrugBank

Recent Research and Alternative Applications

Recent scientific interest has expanded beyond amsacrine's original use in leukemia, exploring its potential in other areas:

  • Model of Glaucoma Filtration Surgery: A 2019 study identified amsacrine as a top candidate adjuvant to prevent scarring in a rabbit model of glaucoma surgery. The study reported that a 10% formulation led to lower intraocular pressure and better surgical outcomes compared to the current standard, Mitomycin C (MMC), at later time points [5].
  • Antimycobacterial Applications: Research from 2018 demonstrated that amsacrine and its derivatives can selectively inhibit mycobacterial topoisomerase I (TopA). This inhibition impaired the growth of M. smegmatis and disturbed its chromosome replication, suggesting potential for developing new anti-tuberculosis drugs [6].
  • Immuno-oncology: A 2025 cell-based drug screen identified a subset of 9-amino-acridines (the class to which amsacrine belongs) that can selectively abrogate regulatory T-cell (Treg) function, thereby boosting anti-tumor immunity in preclinical models [7].

References

amsacrine hydrochloride research grade purity verification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Purity Verification

This table summarizes the core methodologies for assessing the identity, purity, and stability of amsacrine hydrochloride.

Method Primary Application Key Experimental Conditions & Parameters Supporting Data from Studies

| Stability-Indicating RP-HPLC [1] | Quantify main compound and related substances/degradation products. | Column: Inertsil ODS (C18). Detection: 248 nm. Mobile Phase: Gradient with 20 mM potassium dihydrogen orthophosphate (pH 6.5) and acetonitrile. Validation: Per ICH guidelines. | Method specificity confirmed via forced degradation: significant degradation in base, slight in oxidative/thermal stress [1]. | | Voltammetric Analysis [2] | Study redox behavior relevant to biological activity and biomolecule interactions. | Working Electrode: Glassy Carbon Electrode (GCE). Techniques: Cyclic, Differential Pulse, and Square-Wave Voltammetry. Application: Screening interactions with DNA and Human Serum Albumin (HSA). | Identifies multiple redox pathways: reversible diarylamine oxidation and acridine ring reduction [2]. | | Spectroscopic DNA Binding [3] | Confirm biological mechanism of action (DNA intercalation). | Techniques: UV-Visible, Circular Dichroism (CD), and Raman spectroscopy. Sample: Calf thymus DNA. Analysis: Binding constant, conformational changes. | Binding constant (K) = ( 1.2 \times 10^4 , M^{-1} ) (moderate binder). Preferentially intercalates at AT-rich regions, perturbs DNA's B-conformation [3]. |

Detailed Experimental Protocols

For researchers aiming to implement these methods, here are the detailed protocols based on the published literature.

Stability-Indicating RP-HPLC Assay [1]

This method is validated per ICH guidelines and is suitable for routine quality control and stability studies.

  • Forced Degradation Studies: Expose the bulk drug substance to various stress conditions including acid (e.g., 0.1M HCl), base (e.g., 0.1M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 105°C), and photolytic conditions. This demonstrates the method's ability to separate degradants from the main peak.
  • Chromatographic Conditions:
    • Column: Inertsil ODS-3 (250 mm x 4.6 mm, 5 μm).
    • Mobile Phase: A mixture of 1.0% triethyl amine in 20 mM potassium dihydrogen orthophosphate (pH adjusted to 6.5 with ortho-phosphoric acid) and acetonitrile, using a linear gradient program.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 248 nm.
    • Key Outcome: The method achieves mass balance between 99.4% and 99.9% under all degradation conditions, proving its stability-indicating capability.
Voltammetric Profiling for Redox Behavior [2]

This method helps understand the compound's fundamental electrochemical properties, which are linked to its mechanism of action.

  • Equipment Setup: A standard three-electrode cell with a Glassy Carbon Working Electrode, a platinum wire as a counter electrode, and an Ag/AgCl reference electrode.
  • Procedure:
    • Record cyclic voltammograms in Britton-Robinson buffer solutions across a wide pH range (2.0 - 12.0).
    • Perform scans at varying rates (e.g., 0.1 - 0.5 V/s) to study the reaction kinetics.
  • Data Interpretation:
    • The study reveals two oxidation pathways: a low-potential, reversible oxidation of the diarylamine moiety and a higher-potential oxidation of the acridine ring.
    • The relatively low oxidation potential of the diarylamine suggests it can be feasibly oxidized in biological systems, which may be relevant to its activity.
Spectroscopic Confirmation of DNA Interaction [3]

This set of experiments verifies the primary mechanism of action through DNA binding.

  • Sample Preparation: Prepare solutions of calf thymus DNA in physiological buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Determine DNA concentration spectrophotometrically (A260/A280 ratio ~1.8 indicates pure DNA).
  • Experimental Techniques:
    • UV-Visible Titration: Titrate a fixed concentration of amsacrine with increasing concentrations of DNA. Monitor the change in absorbance (hypochromism) and shift in wavelength. Calculate the binding constant using a double reciprocal plot.
    • Circular Dichroism (CD): Record CD spectra of DNA in the absence and presence of amsacrine. Look for changes in the positive (~275 nm) and negative (~245 nm) bands, which indicate conformational perturbations to the B-form DNA.
    • Raman Spectroscopy: Analyze the vibrational modes of DNA and amsacrine. Shifts in bands corresponding to DNA base pairs (e.g., adenine, thymine) provide evidence for intercalation and base selectivity.

Amsacrine Mechanism and Purity Verification Workflow

The diagram below illustrates the established mechanism of action and how the described analytical techniques connect to its verification.

AMSA Amsacrine (AMS) DNA DNA Double Helix AMSA->DNA 1. Intercalates Complex Stabilized TopoII-DNA-Cleavage Complex DNA->Complex 2. Binds TopoII TopoII Topoisomerase II (TopoII) TopoII->Complex DSB Double-Strand Breaks (DSBs) Complex->DSB 3. Forms DSBs Death Cell Death DSB->Death Verify1 HPLC & Spectroscopy (Purity & Structure) Verify1->AMSA  Confirms Active Compound Verify2 Voltammetry (Redox Properties) Verify2->AMSA Verify3 DNA Binding Assays (Mechanism) Verify3->AMSA

Supporting Biological Activity Data

For context, amsacrine's research-grade potency is demonstrated by its activity across various cancer cell lines [4].

Cell Line Reported IC₅₀ / GI₅₀ Value Assay Type & Duration
A2780 (Ovarian) 0.027 µM (GI₅₀) Growth Inhibition (72 hr)
CCRF-CEM (Leukemia) 0.03 µM (IC₅₀) Antiproliferative / MTT (72 hr)
A-431 (Epithelial) 0.17 µM (IC₅₀) Growth Inhibition (72 hr)
HCT-116 (Colon) < 1 µM (IC₅₀) Antiproliferative / MTT (48 hr)
Fibroblast (Normal) 2.0 - 4.2 µM (IC₅₀) Cytotoxicity (Hoechst/Resazurin)

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

429.0913904 Da

Monoisotopic Mass

429.0913904 Da

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U66HX4K4CO

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

54301-15-4

Wikipedia

Amsacrine hydrochloride

Dates

Last modified: 08-15-2023
1: Jangir DK, Kundu S, Mehrotra R. Role of minor groove width and hydration pattern on amsacrine interaction with DNA. PLoS One. 2013 Jul 29;8(7):e69933. doi: 10.1371/journal.pone.0069933. Print 2013. PubMed PMID: 23922861; PubMed Central PMCID: PMC3726726.
2: Krejci M, Doubek M, Dusek J, Brychtova Y, Racil Z, Navratil M, Tomiska M, Horky O, Pospisilova S, Mayer J. Combination of fludarabine, amsacrine, and cytarabine followed by reduced-intensity conditioning and allogeneic hematopoietic stem cell transplantation in patients with high-risk acute myeloid leukemia. Ann Hematol. 2013 Jun 1. [Epub ahead of print] PubMed PMID: 23728608.
3: Schaich M, Parmentier S, Kramer M, Illmer T, Stölzel F, Röllig C, Thiede C, Hänel M, Schäfer-Eckart K, Aulitzky W, Einsele H, Ho AD, Serve H, Berdel WE, Mayer J, Schmitz N, Krause SW, Neubauer A, Baldus CD, Schetelig J, Bornhäuser M, Ehninger G. High-dose cytarabine consolidation with or without additional amsacrine and mitoxantrone in acute myeloid leukemia: results of the prospective randomized AML2003 trial. J Clin Oncol. 2013 Jun 10;31(17):2094-102. doi: 10.1200/JCO.2012.46.4743. Epub 2013 Apr 29. PubMed PMID: 23630210.
4: Fong CY, Grigoriadis G, Hocking J, Coutsouvelis J, Muirhead J, Campbell P, Paul E, Walker P, Avery S, Patil S, Spencer A, Schwarer A, Wei A. Fludarabine, cytarabine, granulocyte-colony stimulating factor and amsacrine: an effective salvage therapy option for acute myeloid leukemia at first relapse. Leuk Lymphoma. 2013 Feb;54(2):336-41. doi: 10.3109/10428194.2012.713479. Epub 2012 Sep 8. PubMed PMID: 22812445.
5: Jangir DK, Dey SK, Kundu S, Mehrotra R. Assessment of amsacrine binding with DNA using UV-visible, circular dichroism and Raman spectroscopic techniques. J Photochem Photobiol B. 2012 Sep 3;114:38-43. doi: 10.1016/j.jphotobiol.2012.05.005. Epub 2012 May 18. PubMed PMID: 22677564.
6: Ketron AC, Denny WA, Graves DE, Osheroff N. Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. Biochemistry. 2012 Feb 28;51(8):1730-9. doi: 10.1021/bi201159b. Epub 2012 Feb 10. PubMed PMID: 22304499; PubMed Central PMCID: PMC3289736.
7: Attia SM. Molecular cytogenetic evaluation of the mechanism of genotoxic potential of amsacrine and nocodazole in mouse bone marrow cells. J Appl Toxicol. 2013 Jun;33(6):426-33. doi: 10.1002/jat.1753. Epub 2011 Nov 11. PubMed PMID: 22081495.
8: Devi ML, Chandrasekhar KB, Surendranath KV, Rao BM, Narayana MB. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. J Chromatogr Sci. 2011 Aug;49(7):489-94. PubMed PMID: 21801478.
9: Wilhelm C, Neubauer A, Burchert A. Poor-risk cytogenetics may be associated with inferior outcome after fludarabine, cytarabine, and amsacrine reduced intensity conditioning in patients with high-risk acute myeloid leukemia. Leuk Lymphoma. 2011 Oct;52(10):2031-5. doi: 10.3109/10428194.2011.588760. Epub 2011 Jun 24. PubMed PMID: 21702642.
10: Zhang L, Guo Y, Wang J, Wang X, Han G, Ou W, Xu Y, Zhang X. Assisted sonodynamic damage of bovine serum albumin by metronidazole under ultrasonic irradiation combined with photosensitive antitumor drug-Amsacrine. J Photochem Photobiol B. 2010 Jan 21;98(1):61-8. doi: 10.1016/j.jphotobiol.2009.11.005. Epub 2009 Nov 22. PubMed PMID: 20006932.

Explore Compound Types